Technical Documentation Center

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
  • CAS: 168849-77-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in organic synthesis with signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

Substituted biphenyls are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and catalysis. Their unique structural motif, characterized by two interconnected phenyl rings, provides a versatile scaffold for the design of molecules with diverse biological activities and material properties. Among these, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl stands out as a valuable synthetic intermediate. The presence of a bromine atom at the 4'-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of additional functional groups and the construction of more complex molecular architectures. The 2,6-dimethoxy substitution pattern on the other phenyl ring influences the molecule's conformation and electronic properties, which can be strategically exploited in drug design and materials development. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl are crucial for its handling, application, and analysis.

CAS Number: 168849-77-2[1][2]

Synonyms: 2-(4-Bromophenyl)-1,3-dimethoxy-benzene, 4'-bromo-2,6-dimethoxybiphenyl, 4-bromo-2',6'-dimethoxybiphenyl[1][2]

It is important to distinguish this compound from its isomer, 2'-Bromo-2,6-dimethoxybiphenyl, which has the CAS number 755017-61-9.

Chemical Structure:

Structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.15 g/mol [1][2][3]
Appearance White to light yellow solid
Purity Typically ≥95%[4]

Synthesis and Purification

The synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.

Suzuki-Miyaura Coupling: A Plausible Synthetic Protocol

This protocol describes a plausible synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl from commercially available starting materials.

Reaction Scheme:

Suzuki-Miyaura coupling for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dimethoxyphenylboronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not widely available in the literature, this section outlines the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the dimethoxy-substituted ring will likely appear as a triplet and a doublet, while the protons on the bromo-substituted ring will appear as two doublets. The two methoxy groups should give a singlet integrating to six protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbons. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the biphenyl bond.

Applications in Research and Drug Development

The unique structural features of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl make it a valuable building block in several areas of chemical research, particularly in the synthesis of pharmacologically active molecules.

Precursor for Biologically Active Compounds

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous drugs and clinical candidates. The 2,6-dimethoxy substitution can influence the molecule's conformational flexibility and its interaction with biological targets. The 4'-bromo substituent serves as a key functional group for further elaboration through cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Potential as a Key Intermediate

Safety and Handling

Proper safety precautions are essential when handling 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive bromine handle and a sterically influential dimethoxy substitution pattern provides a powerful platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the field. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Advanced ChemBlocks. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. [Link]

  • Mahale, S. et al. (2014). Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization to act as anticancer agents.

Sources

Exploratory

A Technical Guide to the Structure Elucidation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides an in-depth, methodology-driven approach to the complete str...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (CAS No: 168849-77-2). The narrative moves beyond a simple listing of techniques, focusing on the causal logic behind experimental choices and the synergistic interplay of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of complex biaryl compounds.

Introduction: The Imperative for Unambiguous Characterization

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is an unsymmetrical biaryl compound, a structural motif prevalent in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved via palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which joins two distinct aryl fragments.[2][3] Given the potential for isomeric impurities and unexpected reaction pathways, rigorous and unequivocal structure determination is not merely a procedural step but a foundational pillar of scientific integrity.

This guide outlines a multi-technique workflow designed to confirm the molecular formula, establish the precise atomic connectivity, and validate the substitution pattern of the target molecule. We will leverage the strengths of High-Resolution Mass Spectrometry (HRMS) for elemental composition and a suite of 1D and 2D NMR experiments to build the molecular framework piece by piece.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.

Expertise in Action: Why HRMS is Non-Negotiable

Standard, low-resolution mass spectrometry can confirm the nominal mass (293 g/mol ), but it cannot differentiate 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (C₁₄H₁₃BrO₂) from a potential isomeric impurity like C₁₃H₉BrO₃Cl. This ambiguity can lead to significant downstream errors in research and development. HRMS provides the necessary precision to eliminate such possibilities.

Expected HRMS Data

The most telling feature in the mass spectrum will be the molecular ion cluster ([M]⁺ and [M+2]⁺) arising from the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity separated by approximately 2 m/z units.

Ion/Fragment Formula Calculated Exact Mass (Da) Expected Observation
Molecular Ion [M]⁺C₁₄H₁₃⁷⁹BrO₂292.0099High-intensity peak in the molecular ion cluster.
Molecular Ion [M+2]⁺C₁₄H₁₃⁸¹BrO₂294.0079Peak of nearly equal intensity to the [M]⁺ peak.
[M-CH₃]⁺C₁₃H₁₀⁷⁹BrO₂276.9864Loss of a methyl radical from a methoxy group.
[M-OCH₃]⁺C₁₃H₁₀⁷⁹BrO260.9915Loss of a methoxy radical.
[M-Br]⁺C₁₄H₁₃O₂213.0897Loss of the bromine radical, indicating its presence.
Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution onto a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient (e.g., 100°C to 280°C at 15°C/min) to ensure sample volatilization and separation from impurities.

  • MS Analysis: The GC eluent is introduced into a high-resolution mass spectrometer operating in Electron Ionization (EI) mode.

  • Data Acquisition: Acquire a full scan spectrum from m/z 50 to 400. The presence of ortho-substituents can sometimes influence fragmentation patterns, an observation known as the "ortho effect" in halogenated biphenyls, which can provide additional structural clues.[4][5]

Definitive Connectivity: A Multi-dimensional NMR Approach

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[6]

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the systematic workflow, where data from simpler experiments inform the interpretation of more complex ones.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environment & Counts) COSY COSY (¹H-¹H Connectivity) H1->COSY Assign spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Identify protonated carbons C13 ¹³C NMR & DEPT (Carbon Environment & Types) C13->HSQC COSY->HSQC Confirm assignments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Anchor long-range correlations Final Final Structure Assignment HMBC->Final Connect fragments, confirm quaternary carbons

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides the first detailed look at the molecular structure by revealing the chemical environment, number, and neighboring relationships of all protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • Ring A (2,6-dimethoxyphenyl protons):

    • H4: A triplet, integrating to 1H. The two adjacent protons (H3, H5) split this signal.

    • H3/H5: A doublet, integrating to 2H. The single adjacent proton (H4) splits this signal.

  • Ring B (4-bromophenyl protons):

    • H2'/H6': A doublet (part of an AA'BB' system), integrating to 2H. These protons are deshielded by the adjacent aromatic ring and the bromine atom.

    • H3'/H5': A doublet (part of an AA'BB' system), integrating to 2H.

  • Methoxy Protons:

    • -OCH₃: A sharp singlet, integrating to 6H. The steric hindrance from the ortho-methoxy groups forces the two phenyl rings out of plane, making the two methoxy groups chemically equivalent.

¹³C NMR Spectroscopy: Identifying the Carbon Skeleton

The ¹³C NMR spectrum, often acquired with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals all unique carbon atoms and classifies them as CH, CH₂, or CH₃.

Predicted ¹³C NMR Chemical Shifts: Due to symmetry, only 8 carbon signals are expected instead of 14.

  • Ring A: 4 signals (C1, C2/C6, C3/C5, C4). The C2/C6 carbons directly attached to the electron-donating methoxy groups will be significantly deshielded (shifted downfield).

  • Ring B: 3 signals are typically resolved for the protonated carbons (C2'/C6', C3'/C5') and the quaternary carbon C1'. The carbon attached to bromine (C4') will have a distinct chemical shift, typically less deshielded than one might expect.

  • Methoxy Carbons: 1 signal for the two equivalent -OCH₃ groups.

2D NMR: Assembling the Final Structure

2D NMR experiments are the key to connecting the individual spin systems identified in the 1D spectra.[7]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will show a clear correlation between H4 and H3/H5 on Ring A, and between H2'/H6' and H3'/H5' on Ring B, confirming the proton assignments within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It provides a straightforward method to assign the signals of all protonated carbons based on the established ¹H NMR assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation.[8] It reveals correlations between protons and carbons over 2 to 3 bonds, allowing the connection of isolated spin systems and the assignment of non-protonated (quaternary) carbons.

Key Expected HMBC Correlations: The diagram below highlights the critical correlations that unambiguously prove the structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Caption: Key HMBC correlations for structural confirmation.

  • Methoxy to Ring A: A strong correlation from the methoxy protons (~3.7 ppm) to the C2/C6 carbons (~158 ppm) confirms the attachment of the methoxy groups.

  • Intra-Ring Correlations: Correlations like H4 to C2/C6 and H3'/H5' to C1' confirm the carbon assignments within each ring.

  • The Inter-Ring Link (C): The most critical correlation is from the H2'/H6' protons on the brominated ring to the C1 quaternary carbon of the dimethoxy ring. This three-bond correlation unambiguously establishes the biphenyl linkage between the two rings at the correct positions.

NMR Experimental Protocols
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer until a good signal-to-noise ratio is achieved.

  • 2D Spectra Acquisition: Using standard pulse programs, acquire COSY, HSQC, and HMBC spectra. For the HMBC, ensure the long-range coupling delay is optimized for typical aromatic ²JCH and ³JCH values (e.g., set to detect correlations for couplings of 8-10 Hz).

Summary of Spectroscopic Data

The following table summarizes the predicted data that collectively validate the structure.

Technique Signal Predicted Chemical Shift (ppm) Multiplicity / Correlation Assignment
¹H NMR H3/H5~7.35d, J ≈ 8 HzProtons on 2,6-dimethoxy ring
H4~6.65t, J ≈ 8 HzProton on 2,6-dimethoxy ring
H2'/H6'~7.50d, J ≈ 8.5 HzProtons ortho to inter-ring bond
H3'/H5'~7.40d, J ≈ 8.5 HzProtons meta to inter-ring bond
-OCH₃~3.70sMethoxy protons
¹³C NMR C1~115Quaternary (C)
C2/C6~158Quaternary (C)
C3/C5~129CH
C4~105CH
C1'~140Quaternary (C)
C2'/C6'~130CH
C3'/C5'~132CH
C4'~122Quaternary (C)
-OCH₃~56CH₃
HMBC ¹H:-OCH₃³J correlation to C2/C6Confirms methoxy position
¹H:H2'/H6'³J correlation to C1Confirms biphenyl linkage

Conclusion

The structure elucidation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry provides definitive confirmation of the molecular formula, C₁₄H₁₃BrO₂, through its exact mass and characteristic bromine isotopic pattern. A full suite of 1D and 2D NMR experiments, culminating in the crucial inter-ring correlations observed in the HMBC spectrum, allows for the unambiguous assignment of the complete molecular architecture. This rigorous, self-validating workflow ensures the structural integrity of the compound, a critical requirement for its application in research and development.

References

  • Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. PubMed. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

  • Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Available at: [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. National Institutes of Health (NIH). Available at: [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

  • Supporting Information for "Self-assembly of spherical complexes". Wiley-VCH. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. PubChem. Available at: [Link]

  • Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available at: [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. Available at: [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Research Square. Available at: [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). Available at: [Link]

  • Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. Scilit. Available at: [Link]

  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • Crystal structure of 4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl]. ResearchGate. Available at: [Link]

  • Crystal structure of 4-bromo-4'-methoxy-biphenyl, at 200 K, C13H11BrO. ResearchGate. Available at: [Link]

  • Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. Available at: [Link]

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. ACS Publications. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di...). The Royal Society of Chemistry. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Institutes of Health (NIH). Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. University of California, Irvine. Available at: [Link]

  • ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0304278). NP-MRD. Available at: [Link]

  • Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... ResearchGate. Available at: [Link]

  • The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C₉H₉BrO₃. ResearchGate. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • nmr hmqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. Available at: [Link]

  • An X-Ray Study of Substituted Biphenyls. ACS Publications. Available at: [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. ACS Publications. Available at: [Link]

  • Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The biphenyl scaffold is a privileged structural motif in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic substitution of this framework allows for the fine-tuning of physicochemical and pharmacological properties, making substituted biphenyls valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a versatile intermediate with significant potential in drug discovery and development. We will delve into its physical and chemical properties, provide detailed synthetic protocols, and explore its applications as a precursor to bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is essential for its effective use in synthesis and drug design. The presence of the methoxy groups and the bromine atom significantly influences its solubility, reactivity, and metabolic stability.

Core Compound Data

Below is a summary of the key physical and chemical data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

PropertyValueSource(s)
CAS Number 168849-77-2[1]
Molecular Formula C₁₄H₁₃BrO₂[1][2]
Molecular Weight 293.15 g/mol [1][2]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined for the 4'-bromo isomer. The isomeric 2'-Bromo-2,6-dimethoxybiphenyl has a melting point of 143-146 °C.[3][4]
Boiling Point Predicted: 315.1 ± 27.0 °C[4]
Density Predicted: 1.339 ± 0.06 g/cm³[4]
Computed Properties

Computational models provide valuable insights into the molecular characteristics of a compound.

PropertyValueSource(s)
XLogP3-AA 4.2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 18.5 Ų[2]
Solubility Profile

The solubility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is crucial for its application in various reaction conditions. While specific experimental data is limited, a qualitative solubility profile can be inferred from its structure and data from similar compounds.

SolventPredicted SolubilityRationale
Water InsolubleThe molecule is largely nonpolar due to the biphenyl core and the bromine atom.
Methanol, Ethanol SolubleThe methoxy groups provide some polarity, allowing for solubility in polar protic solvents.
Acetone, Ethyl Acetate SolubleGood solubility is expected in polar aprotic solvents.
Dichloromethane, Chloroform SolubleThe aromatic nature of the compound suggests good solubility in chlorinated solvents.
Toluene, Hexane Sparingly soluble to solubleSolubility in nonpolar solvents is likely, though may be limited by the presence of the polar methoxy groups.
Dimethyl Sulfoxide (DMSO) SolubleA related compound, 4-Bromo-2-methoxyphenol, shows high solubility in DMSO (200 mg/mL).
Dimethylformamide (DMF) SolubleExpected to be a good solvent due to its polar aprotic nature.

Synthesis and Reactivity

The synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl can be efficiently achieved through modern cross-coupling methodologies. The bromine atom on one phenyl ring and the methoxy groups on the other provide distinct handles for reactivity and further functionalization.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. This is the recommended route for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Reaction Scheme:

Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,6-dimethoxybenzene (1.0 eq.), 4-bromophenylboronic acid (1.1 eq.), and a base such as sodium carbonate or potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. The use of an inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent Mixture: The mixed solvent system is often employed to ensure the solubility of both the organic reactants and the inorganic base.

Alternative Synthetic Route: Ullmann Condensation

While the Suzuki-Miyaura coupling is generally preferred, the Ullmann condensation offers a classical alternative for the formation of biaryl linkages, typically using a copper catalyst at higher temperatures.

Ullmann_Condensation ArylHalide1 1-Bromo-2,6- dimethoxybenzene Product 4'-Bromo-2,6-dimethoxy- 1,1'-biphenyl ArylHalide1->Product ArylHalide2 1,4-Dibromobenzene ArylHalide2->Product Copper Copper catalyst (e.g., CuI) Copper->Product High Temperature (e.g., >150 °C)

Ullmann condensation for biphenyl synthesis.
Reactivity and Further Functionalization

The bromine atom in 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl serves as a versatile handle for a variety of subsequent chemical transformations, making it a valuable intermediate.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in further Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce additional complexity.

  • Lithiation and Grignard Formation: The bromine can be exchanged with lithium or magnesium to form organometallic reagents, which can then react with a wide range of electrophiles.

  • Nucleophilic Aromatic Substitution: While less common for aryl bromides, under specific conditions, the bromine can be displaced by strong nucleophiles.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d2HAromatic protons ortho to the bromine atom
~ 7.3d2HAromatic protons meta to the bromine atom
~ 7.2t1HAromatic proton on the dimethoxy-substituted ring
~ 6.7d2HAromatic protons on the dimethoxy-substituted ring
~ 3.7s6HMethoxy group protons
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160Aromatic carbons attached to methoxy groups
~ 140-120Aromatic carbons of the biphenyl system
~ 115Aromatic carbon attached to the bromine atom
~ 105Aromatic carbons on the dimethoxy-substituted ring
~ 56Methoxy group carbons
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 292 and a characteristic isotopic pattern (M+2) at m/z 294 of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of methyl and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3050-3000C-H stretching (aromatic)
~ 2950-2850C-H stretching (methyl of methoxy)
~ 1600, 1480C=C stretching (aromatic ring)
~ 1250C-O stretching (aryl ether)
~ 1100-1000C-O stretching (aryl ether)
~ 820C-H out-of-plane bending (para-disubstituted ring)
~ 550C-Br stretching

Applications in Drug Discovery and Development

Substituted biphenyls are integral to the development of a wide range of pharmaceuticals. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, as a readily functionalizable building block, holds significant promise in this area.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic activity. The dimethoxy-substituted ring can mimic the structural features of natural products or provide specific interactions with biological targets, while the bromo-substituted ring allows for the facile introduction of other functionalities through cross-coupling chemistry.

Potential in Bioactive Molecule Synthesis

Derivatives of dimethoxy-bromobiphenyls have been investigated for a range of biological activities, including:

  • Anticancer Agents: The biphenyl scaffold is found in several anticancer drugs. The substitution pattern of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl can be elaborated to design novel compounds that target various cancer-related pathways. For instance, some biphenyl derivatives have been shown to inhibit tubulin polymerization.[5]

  • Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. The structural motifs present in this compound can be used as a starting point for the development of novel anti-inflammatory drugs.

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted aromatic rings. The biphenyl core can serve as a scaffold for designing inhibitors that target specific kinases involved in disease progression.

Workflow for utilizing the target compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, makes it an attractive starting material for the synthesis of novel bioactive compounds. This guide has provided a detailed overview of its physical and chemical properties, robust synthetic protocols, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this compound in their quest for new therapeutic agents.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. [Link]

  • Mahale, S. et al. Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization to act as anticancer agents. Bioorg. Med. Chem. Lett.24, 4549-4553 (2014).
  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure1244, 129864 (2021).
  • A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]

  • Organic Syntheses. 4,4'-dibromobiphenyl. [Link]

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • PubChem. 4'-Bromo-2,3,6-trimethoxy-1,1'-biphenyl. [Link]

  • Google Patents.
  • National Institutes of Health. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. [Link]

  • SWGDRUG.org. 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. [Link]

  • PubMed Central. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. [Link]

  • ResearchGate. Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. [Link]

Sources

Exploratory

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl molecular weight

An In-Depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Introduction The 1,1'-biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Introduction

The 1,1'-biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its conformational flexibility and ability to engage with a wide array of biological targets. The strategic functionalization of this core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a specific derivative whose unique combination of a sterically hindered dimethoxy-substituted ring and a reactive brominated ring makes it a valuable intermediate for synthetic chemists.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's core attributes, a robust synthesis strategy with mechanistic insights, and a discussion of its potential applications, particularly within the pharmaceutical landscape.

Section 1: Core Molecular Attributes

Precise identification and understanding of a compound's fundamental properties are critical for its successful application in a research setting. While specific experimental data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is sparse in publicly available literature, we can compile its key identifiers and computed properties. It is crucial to distinguish this compound from its isomers, such as 2'-Bromo-2,6-dimethoxybiphenyl, which has a different substitution pattern and CAS number.

Chemical Identity and Properties

The data presented below has been aggregated from chemical databases and supplier information.

PropertyValueSource
IUPAC Name 2-(4-Bromophenyl)-1,3-dimethoxybenzeneGuidechem[1]
Synonyms 4'-Bromo-2,6-dimethoxybiphenylGuidechem[1]
CAS Number 168849-77-2Guidechem[1]
Molecular Formula C₁₄H₁₃BrO₂PubChem[2], Guidechem[1]
Molecular Weight 293.15 g/mol PubChem[2], Guidechem[1]
Monoisotopic Mass 292.00989 DaPubChem[2]
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)BrGuidechem[1]
InChIKey NXWPUEAMHLXATE-UHFFFAOYSA-NGuidechem[1]
Appearance Solid (Predicted)N/A
Topological Polar Surface Area 18.5 ŲPubChem[2]
Rotatable Bond Count 3PubChem[2]

Section 2: Synthesis and Mechanistic Insight

The construction of the biaryl bond is the central challenge in synthesizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids and aryl halides.

Rationale for Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. For the target molecule, the most logical disconnection is between the two phenyl rings. This leads to two potential coupling strategies:

  • (2,6-Dimethoxyphenyl)boronic acid + 1-Bromo-4-halobenzene

  • (4-Bromophenyl)boronic acid + 1-Halo-2,6-dimethoxybenzene

Strategy 1 is often preferred due to the commercial availability and stability of (2,6-dimethoxyphenyl)boronic acid. The choice of 1-bromo-4-iodobenzene as the coupling partner is strategic; the higher reactivity of the carbon-iodine bond allows for selective coupling at the iodo-position, leaving the bromo- group intact for subsequent downstream modifications.

Proposed Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants & Catalyst System cluster_process Reaction & Purification A (2,6-Dimethoxyphenyl)boronic acid R Reaction Assembly Inert Atmosphere (N₂/Ar) Heat (e.g., 80-100°C) A->R B 1-Bromo-4-iodobenzene B->R C Pd Catalyst (e.g., Pd(PPh₃)₄) C->R D Base (e.g., K₂CO₃ or Cs₂CO₃) D->R E Solvent (e.g., Toluene/H₂O or Dioxane) E->R W Aqueous Workup Phase Separation R->W Reaction Completion P Purification Silica Gel Column Chromatography W->P Crude Product F Final Product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl P->F Purified Product

Caption: Proposed workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2,6-dimethoxyphenyl)boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Characterization and Validation

Confirmation of the product's identity and purity is paramount. The following spectroscopic signatures would be expected:

  • ¹H NMR: Distinct signals for the two aromatic systems. The 2,6-dimethoxy-substituted ring would show a characteristic pattern, while the 4-bromo-substituted ring would exhibit an AA'BB' system (two doublets). A sharp singlet corresponding to the six protons of the two methoxy groups would be present around 3.7-3.9 ppm.

  • ¹³C NMR: The spectrum would show 14 distinct carbon signals (or fewer if symmetry results in overlapping signals). The carbon atom attached to the bromine would appear in the 120-125 ppm range.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Section 3: Applications in Research and Drug Development

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not merely a chemical curiosity; it is a strategically designed building block with significant potential in the synthesis of complex, high-value molecules.

The Biphenyl Moiety as a Privileged Scaffold

Biphenyls are prevalent in numerous FDA-approved drugs. Their ability to present substituents in distinct spatial orientations allows for optimized interactions with protein binding pockets. The rotational barrier between the two rings, influenced by substitution at the ortho positions (like the 2,6-dimethoxy groups), can be exploited to lock the molecule into a specific, biologically active conformation.

The Strategic Role of Bromine Substitution

The bromine atom on the 4'-position is a key feature, serving multiple roles in drug design.[4]

  • Synthetic Handle: It is an ideal site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

  • Modulation of Physicochemical Properties: Bromine increases the lipophilicity of the molecule, which can enhance membrane permeability and influence ADME (absorption, distribution, metabolism, and excretion) properties.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, thereby increasing binding affinity and selectivity.

Relevance to Neurotransmitter Receptor Ligands

The dimethoxyphenyl group is a common feature in molecules designed to interact with central nervous system (CNS) targets, particularly serotonin (5-HT) receptors.[5] For instance, the 2,5-dimethoxyphenethylamine (2C) family of psychoactive compounds highlights the importance of this substitution pattern for receptor affinity.[6] Consequently, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl serves as an excellent starting point for synthesizing novel ligands to probe these critical neurological pathways, potentially leading to new treatments for depression, anxiety, and schizophrenia.[5]

Utility as a Chemical Building Block

In the broader context of pharmaceutical synthesis, brominated intermediates like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl are workhorses. They are crucial components in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.[7] The ability to introduce the brominated ring via robust coupling chemistry streamlines synthetic routes, improving overall efficiency and yield.[7]

Section 4: Safety and Handling

As with any laboratory chemical, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) from the specific supplier for detailed hazard and handling information.

References

  • Guidechem. 4-Bromo-2,6-dimethoxy-1,1-biphenyl 168849-77-2 wiki.

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information.

  • Advanced ChemBlocks. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

  • Sigma-Aldrich. 2′-Bromo-2,6-dimethoxybiphenyl.

  • ChemicalBook. 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9.

  • Herold, F., & Kiec-Kononowicz, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • BenchChem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis.

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In: Molecular Imaging and Contrast Agent Database (MICAD).

  • Carmo, H., de Boer, D., Remião, F., Carvalho, F., dos Reys, L. A., & Bastos, M. L. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152.

Sources

Foundational

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl IUPAC name

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, detailing its IUPAC nomenclature and physicochemical properties. A detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling is presented, with an emphasis on the rationale behind experimental choices. Furthermore, this guide outlines the standard analytical methodologies for its structural elucidation and purity assessment, including NMR, IR, and mass spectrometry. Finally, we explore the prospective applications of this molecule in drug discovery, focusing on the roles of its key structural features—the biphenyl scaffold, the dimethoxy substituents, and the bromine atom—in modulating biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Significance of Substituted Biphenyls

The 1,1'-biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows it to effectively orient substituents for optimal interaction with biological targets. The introduction of specific functional groups onto the biphenyl core can fine-tune its pharmacokinetic and pharmacodynamic properties. In this context, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl emerges as a compound of interest. The methoxy groups can influence solubility and metabolic stability, while the bromine atom serves as a versatile handle for further chemical modifications or can participate in halogen bonding, a significant interaction in drug-receptor binding.[1] This guide provides a detailed exploration of this promising molecule.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is systematically named according to IUPAC nomenclature, and its key identifiers and properties are summarized in the table below.[2][3][4]

Identifier Value Source
IUPAC Name 4'-bromo-2,6-dimethoxy-1,1'-biphenyl[4]
Synonyms 2-(4-Bromophenyl)-1,3-dimethoxy-benzene[2]
CAS Number 168849-77-2[2]
Molecular Formula C₁₄H₁₃BrO₂[2][3]
Molecular Weight 293.15 g/mol [2][3]
Appearance White to light yellow solid[5]
Melting Point 143-146 °C[5][6]
XLogP3-AA 4.2[3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis and Purification: A Suzuki-Miyaura Approach

The construction of the biaryl bond is a cornerstone of synthesizing biphenyl derivatives. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this purpose, offering high yields and tolerance to a broad range of functional groups. Below is a detailed protocol for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility. The use of a boronic acid and a halide partner under palladium catalysis allows for a direct and high-yielding formation of the C-C bond between the two aromatic rings. The choice of catalyst, ligand, and base is critical for an efficient reaction. A phosphine ligand like SPhos is often used to stabilize the palladium catalyst and facilitate the catalytic cycle.

Experimental Protocol: Synthesis

Reactants:

  • 1-Bromo-4-iodobenzene

  • 2,6-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add toluene and water to the flask in a 4:1 ratio.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene. Add this catalyst mixture to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to obtain 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Reaction_Setup 1. Combine Reactants (Inert Atmosphere) 1-Bromo-4-iodobenzene->Reaction_Setup 2,6-Dimethoxyphenylboronic_acid 2,6-Dimethoxyphenylboronic_acid 2,6-Dimethoxyphenylboronic_acid->Reaction_Setup Pd(OAc)2_SPhos Pd(OAc)2_SPhos Pd(OAc)2_SPhos->Reaction_Setup K2CO3 K2CO3 K2CO3->Reaction_Setup Toluene_Water Toluene_Water Toluene_Water->Reaction_Setup Heating 2. Heat to 100°C (12-16h) Reaction_Setup->Heating Suzuki Coupling Workup 3. Aqueous Workup (EtOAc/Water) Heating->Workup Reaction Complete Purification 4. Column Chromatography (Silica Gel) Workup->Purification Crude Product Final_Product Pure Product Purification->Final_Product

Caption: Suzuki-Miyaura synthesis workflow for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-7.6 ppm. Two singlets for the two methoxy groups around 3.8 ppm. The integration of the peaks should correspond to the number of protons.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. Signals for the methoxy carbons around 56 ppm. The carbon attached to the bromine will have a characteristic chemical shift.
FT-IR C-H stretching of aromatic rings (~3000-3100 cm⁻¹). C=C stretching of aromatic rings (~1450-1600 cm⁻¹). C-O stretching of the methoxy groups (~1000-1300 cm⁻¹). C-Br stretching (~500-600 cm⁻¹).
Mass Spec (EI) A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Applications in Research and Drug Development

While specific applications for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl are not extensively documented, its structural motifs suggest significant potential in drug discovery and materials science. Biphenyl derivatives are known to possess a wide range of biological activities including anticancer, anti-inflammatory, and antifungal properties.

Role of the Biphenyl Scaffold

The biphenyl core provides a rigid framework that can be functionalized to interact with various biological targets. It is a key component in several drugs, where it often serves to position other functional groups for optimal binding.

Influence of the Dimethoxy Groups

The two methoxy groups can increase the electron density of the adjacent phenyl ring, potentially influencing its reactivity and interactions. They can also participate in hydrogen bonding with protein residues and may improve the metabolic stability of the compound.

The Versatility of the Bromine Atom

The bromine atom is a particularly interesting feature for drug design.[1]

  • Halogen Bonding: It can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a protein's active site.

  • Further Functionalization: It provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex derivatives and libraries of compounds for screening.

  • Pharmacokinetic Modulation: The presence of a halogen can influence the lipophilicity and metabolic profile of a drug candidate.

Potential Therapeutic Targets

Given the prevalence of the biphenyl scaffold in kinase inhibitors and other targeted therapies, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl could serve as a valuable starting point for the development of inhibitors for various enzymes implicated in diseases like cancer.[7] Bromophenol derivatives have also been explored as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment.[8]

Logical Relationship of Structure to Application

App_Logic cluster_properties Structural Properties & Potential cluster_applications Potential Applications Molecule 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Biphenyl Scaffold Dimethoxy Groups Bromine Atom Scaffold Rigid, Tunable Core Molecule:f0->Scaffold Methoxy H-Bonding, Metabolic Stability Molecule:f1->Methoxy Bromine Halogen Bonding, Synthetic Handle Molecule:f2->Bromine Drug_Discovery Drug Discovery Intermediate Scaffold->Drug_Discovery Methoxy->Drug_Discovery Bromine->Drug_Discovery Kinase_Inhibitors Kinase Inhibitors Drug_Discovery->Kinase_Inhibitors PTP1B_Inhibitors PTP1B Inhibitors Drug_Discovery->PTP1B_Inhibitors Materials_Science Materials Science Drug_Discovery->Materials_Science

Caption: Relationship between the structural features of the molecule and its potential applications.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a synthetically accessible and highly versatile molecule. Its combination of a privileged biphenyl scaffold with functionality-imparting dimethoxy groups and a synthetically useful bromine atom makes it an attractive building block for the development of novel therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists to explore its full potential.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. [Link]

  • Advanced ChemBlocks. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. [Link]

  • PubChem. 4'-Bromo-2,3,6-trimethoxy-1,1'-biphenyl. [Link]

  • NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

  • PubChem. 4-Bromobiphenyl. [Link]

  • ResearchGate. Crystal structure of 4-bromo-4'-methoxy-biphenyl, at 200 K, C13H11BrO. [Link]

  • NIST. 1,1'-Biphenyl, 4-bromo-. [Link]

  • PubChem. Cimbi-36 C-11. [Link]

  • CP Lab Safety. 2'-Bromo-2, 6-dimethoxybiphenyl, min 97%, 1 gram. [Link]

  • Journal of Biomedical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Google Patents.
  • The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. [Link]

  • NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • PubMed. Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. [Link]

  • NCBI. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • SpectraBase. 2-Bromo-3',4'-dimethoxy-1,1'-biphenyl. [Link]

  • SWGDRUG.org. 4-Bromo-2,5-dimethoxyamphetamine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Abstract This technical guide provides a comprehensive overview of the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a valuable building block in organic synthesis, particularly for the development of novel pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. We will delve into the strategic considerations for its synthesis, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative classical approach, the Ullmann condensation, will also be discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific substitution pattern of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, featuring a bromine atom for further functionalization and electron-rich methoxy groups, makes it a highly sought-after intermediate. The primary challenge in synthesizing this molecule lies in the efficient and selective formation of the biaryl C-C bond, particularly with the sterically demanding 2,6-dimethoxy substitution pattern.

Two principal retrosynthetic disconnections can be envisioned for this target, both pointing towards transition-metal-catalyzed cross-coupling reactions:

  • Disconnection A: Coupling of a 2,6-dimethoxyphenyl metallic or organoboron species with a 4-bromophenyl halide.

  • Disconnection B: Coupling of a 4-bromophenyl metallic or organoboron species with a 2,6-dimethoxy-substituted aryl halide.

While various cross-coupling methodologies exist, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2][3] The Ullmann reaction, a classical copper-catalyzed method, presents a historical alternative, though it often requires harsher conditions.[4]

This guide will primarily focus on a Suzuki-Miyaura approach, specifically the coupling of 2,6-dimethoxyphenylboronic acid with an excess of 1,4-dibromobenzene. This strategy is advantageous as 1,4-dibromobenzene is a readily available and cost-effective starting material.

The Suzuki-Miyaura Coupling Approach: A Modern and Efficient Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Rationale for Reagent and Condition Selection

The synthesis of a sterically hindered biaryl like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl requires careful optimization of the reaction parameters.

  • Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is crucial for an efficient reaction, especially with sterically demanding substrates.[5][6] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[7]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[3] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly influence the reaction yield and rate.[7]

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[2] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of commercially available 2,6-dimethoxyphenylboronic acid with 1,4-dibromobenzene.

Suzuki_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product R1 2,6-Dimethoxyphenylboronic Acid Reaction Pd Catalyst Ligand Base Solvent Heat R1->Reaction R2 1,4-Dibromobenzene R2->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Purification->Product Ullmann_Reaction Reactant1 1-Bromo-2,6-dimethoxybenzene Catalyst Copper Catalyst High Temperature Reactant1->Catalyst Reactant2 1,4-Dibromobenzene Reactant2->Catalyst Product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Catalyst->Product

Sources

Foundational

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl for Researchers, Scientists, and Drug Development Professionals 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a polysubstituted aromatic compound that has gar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl for Researchers, Scientists, and Drug Development Professionals

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a polysubstituted aromatic compound that has garnered interest as a versatile intermediate in organic synthesis. Its structure, featuring a biphenyl core with a reactive bromine atom and two methoxy groups, makes it a valuable precursor for the construction of more complex molecular architectures. The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The strategic placement of the bromo and dimethoxy substituents on the biphenyl framework of this compound offers multiple avenues for synthetic diversification, rendering it a molecule of significant interest to researchers in drug discovery and materials science.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, with a focus on its utility for professionals in the pharmaceutical and chemical research sectors.

It is worth noting that this compound is associated with two CAS numbers in various databases: 64461-91-2 and 168849-77-2.[2][3] While both refer to the same molecular structure, researchers should be aware of this discrepancy when searching chemical databases and literature.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃BrO₂[2][3]
Molecular Weight 293.15 g/mol [2][3]
IUPAC Name 4-Bromo-2,6-dimethoxy-1,1'-biphenyl[2]
CAS Numbers 64461-91-2, 168849-77-2[2][3]
Appearance White to off-white crystalline powder[4][5]
Melting Point 113-146 °C (literature values vary)[4][5]
Boiling Point (Predicted) 315.1 ± 27.0 °C[5]
Density (Predicted) 1.339 ± 0.06 g/cm³[5]
Topological Polar Surface Area 18.5 Ų[2][3]
Rotatable Bond Count 3[2][3]
Hydrogen Bond Acceptor Count 2[2][3]

Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of unsymmetrical biaryls like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. For the synthesis of the target molecule, the key starting materials would be 2,6-dimethoxyphenylboronic acid and a suitable aryl halide, such as 1-bromo-4-iodobenzene.

The choice of 1-bromo-4-iodobenzene is strategic due to the differential reactivity of the carbon-iodine and carbon-bromine bonds.[6][7] The C-I bond is weaker and more susceptible to oxidative addition to the palladium catalyst, allowing for selective coupling at the iodine position while leaving the bromine atom intact for subsequent functionalization.[6][7]

Hypothetical Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl based on established Suzuki-Miyaura coupling protocols.

Materials:

  • 2,6-Dimethoxyphenylboronic acid

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • A base (e.g., potassium carbonate, potassium phosphate)

  • An appropriate solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 equivalent), 2,6-dimethoxyphenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask. The choice of solvent can influence the reaction rate and yield.[8]

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Suzuki_Miyaura_Synthesis Reactant1 2,6-Dimethoxyphenylboronic acid Catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactant1->Catalyst Suzuki-Miyaura Coupling Reactant2 1-Bromo-4-iodobenzene Reactant2->Catalyst Suzuki-Miyaura Coupling Product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Catalyst->Product

Caption: Proposed synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl lies in its potential for further chemical transformations, primarily leveraging the reactive bromo substituent. This makes it an excellent scaffold for building molecular complexity.

A Platform for Further Cross-Coupling Reactions

The bromine atom on the 4'-position of the biphenyl ring serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as another Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reaction.[1] This allows for the introduction of a wide variety of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino moieties. This sequential cross-coupling strategy is a powerful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Synthetic_Utility Start 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Product_Suzuki Aryl/Alkyl Substituted Biphenyl Suzuki->Product_Suzuki Product_Heck Alkenyl Substituted Biphenyl Heck->Product_Heck Product_Sonogashira Alkynyl Substituted Biphenyl Sonogashira->Product_Sonogashira Product_Buchwald Amino Substituted Biphenyl Buchwald->Product_Buchwald

Caption: Potential synthetic transformations of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Role in Medicinal Chemistry

The biphenyl scaffold is a common feature in many drugs, and the introduction of bromine can enhance therapeutic activity and favorably influence a drug's metabolism and duration of action.[9] The 2,6-dimethoxy substitution pattern is also of interest. These groups can influence the conformation of the biphenyl system by restricting rotation around the central carbon-carbon single bond, which can be crucial for binding to biological targets. Furthermore, methoxy groups can participate in hydrogen bonding and other non-covalent interactions within a receptor's active site.

While direct applications of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in drug development are not extensively documented in the public domain, its structural motifs are present in various biologically active molecules. For instance, the brominated dimethoxyphenyl moiety is found in psychoactive substances like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), highlighting the potential for this substitution pattern to confer biological activity.[10] However, it is crucial to note that the biphenyl structure of the title compound distinguishes it significantly from phenethylamines.

The utility of similar biphenyl intermediates is well-established. For example, 4-bromomethylbiphenyl is a key precursor in the synthesis of the sartan class of antihypertensive drugs, which act as angiotensin II receptor blockers.[11] This underscores the importance of functionalized biphenyls as building blocks for high-value pharmaceutical agents.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its facile synthesis via the Suzuki-Miyaura cross-coupling reaction and the presence of a reactive bromine atom for further functionalization make it an attractive starting material for the construction of complex molecular targets. The unique substitution pattern of this compound offers researchers the opportunity to explore novel chemical space and develop new molecules with desired biological or physical properties. As the demand for innovative small molecules continues to grow, the strategic use of well-designed intermediates like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl will remain a cornerstone of modern organic synthesis.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. Available from: [Link]

  • Rathnam, R. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available from: [Link]

  • Carmo, H., de Boer, D., Remião, F., Carvalho, F., dos Reys, L. A., & Bastos, M. de L. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • PMC - NIH. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Available from: [Link]

  • Wikipedia. 1-Bromo-4-iodobenzene. Available from: [Link]

  • Springer. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • NCBI. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Available from: [Link]

  • ResearchGate. Boronic acid building blocks: tools for sensing and separation. Available from: [Link]

  • Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available from: [Link]

  • Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.
  • The Suzuki Reaction. (2014). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]

  • The Hive. Synthesis of 4-bromo-2,5-dimethoxy-PPA. Available from: [Link]

  • PubChem. 4-Bromobiphenyl. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biphenyl of significant interest in synthetic and medicinal chemistry. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biphenyl of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential applications. The narrative emphasizes the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in organic chemistry, found in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] The unique stereochemical properties of atropisomeric biphenyls, arising from restricted rotation around the central carbon-carbon single bond, have been exploited in the development of chiral ligands and catalysts. Furthermore, the rigid, planar nature of the biphenyl system provides a versatile scaffold for the precise spatial orientation of functional groups, making it a cornerstone in the design of biologically active molecules and functional materials.[3][4] 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecular architectures. The presence of the bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, while the dimethoxy groups can influence the molecule's conformation and electronic properties.[5]

Physicochemical Properties of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[6]
Molecular Weight 293.15 g/mol [6]
CAS Number 168849-77-2[7]
Appearance White to light yellow solid[8]
Melting Point 143-146 °C[8]
Boiling Point (Predicted) 315.1 ± 27.0 °C[8]
Density (Predicted) 1.339 ± 0.06 g/cm³[8]
XLogP3-AA 4.2[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[7]

Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: Core Methodologies

The construction of the biaryl bond is the cornerstone of synthesizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. Two of the most powerful and versatile methods for achieving this are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation.[2][9]

Suzuki-Miyaura Cross-Coupling: A Modern Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, revered for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1][10] This makes it a preferred method for the synthesis of unsymmetrical biaryls like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

The synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via Suzuki-Miyaura coupling can be envisioned through two primary disconnection approaches, as illustrated below. The choice between these routes often depends on the commercial availability and stability of the starting materials.

G cluster_route1 Route A cluster_route2 Route B Target 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl SM1a 1-Bromo-4-iodobenzene Target->SM1a Disconnect C-C SM1b 2,6-Dimethoxyphenylboronic acid Target->SM1b SM2a 1,4-Dibromobenzene Target->SM2a Disconnect C-C SM2b 2,6-Dimethoxyphenylboronic acid Target->SM2b

Caption: Retrosynthetic analysis for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Route A is generally preferred due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in the oxidative addition step of the catalytic cycle, which can lead to higher selectivity and yields.

The following protocol is a representative procedure based on established methodologies for the synthesis of substituted biphenyls.[10]

Materials:

  • 1-Bromo-4-iodobenzene

  • 2,6-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-iodobenzene (1.0 eq), 2,6-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L)₂ Pd0->PdII_complex ArylHalide Ar-X (1-Bromo-4-iodobenzene) ArylHalide->Pd0 OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)-Ar'(L)₂ PdII_complex->PdII_biaryl Base Base (K₂CO₃) Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ (2,6-Dimethoxyphenylboronic acid) PdII_biaryl->Pd0 Product Ar-Ar' (Target Molecule) PdII_biaryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: A Classic Approach

The Ullmann reaction, first reported in 1901, is a copper-mediated coupling of two aryl halides to form a biaryl.[2] While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale syntheses where the cost of palladium can be a concern.

The classic Ullmann reaction involves the homocoupling of an aryl halide in the presence of a stoichiometric amount of copper powder at high temperatures. Modern variations often employ catalytic amounts of copper salts with ligands to facilitate the reaction under milder conditions. For the synthesis of an unsymmetrical biphenyl like our target molecule, a cross-coupling approach would be necessary, which can be challenging due to competing homocoupling reactions. Therefore, a homocoupling of a suitable precursor followed by further functionalization might be a more practical Ullmann-based strategy.

A plausible two-step synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl using an Ullmann-type reaction is outlined below. This involves the synthesis of a symmetrical biphenyl followed by bromination.

Step 1: Synthesis of 2,2',6,6'-Tetramethoxy-1,1'-biphenyl

  • Reaction Setup: In a round-bottom flask, combine 2-iodo-1,3-dimethoxybenzene (1.0 eq) and activated copper powder (2.0 eq).

  • Solvent: Add a high-boiling solvent such as dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (around 150-200 °C) for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove the copper salts. Dilute the filtrate with water and extract with a suitable organic solvent. Purify by column chromatography.

Step 2: Monobromination of 2,2',6,6'-Tetramethoxy-1,1'-biphenyl

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Brominating Agent: Slowly add a solution of bromine (1.0 eq) in the same solvent at a low temperature (e.g., 0 °C).

  • Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry. Purify by column chromatography or recrystallization to yield 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.

G Cu0 2 Cu(0) Organocopper Ar-Cu(I)-X Cu0->Organocopper ArylHalide1 Ar-X ArylHalide2 Ar-X Diarylcopper Ar-Cu(III)-Ar(X) OxAdd1 Oxidative Addition Organocopper->Diarylcopper OxAdd2 Oxidative Addition Product Ar-Ar Diarylcopper->Product CuX 2 Cu(I)X Diarylcopper->CuX RedElim Reductive Elimination

Caption: Proposed mechanism for the Ullmann condensation.

Spectroscopic Characterization (Exemplary Data)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the dimethoxy-substituted ring will be influenced by the electron-donating methoxy groups, likely appearing at a higher field (lower ppm) than the protons on the bromo-substituted ring. The methoxy groups themselves will present as a singlet at around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbons and the protonated aromatic carbons. The carbons attached to the methoxy groups will be shifted downfield due to the deshielding effect of the oxygen atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching frequencies for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹), and strong C-O stretching bands for the methoxy groups (around 1000-1300 cm⁻¹). A C-Br stretching frequency would be expected in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Potential Applications

Substituted biphenyls are of significant interest in medicinal chemistry and materials science.[16][17]

  • Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. The specific substitution pattern of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl makes it a valuable intermediate for the synthesis of novel therapeutic agents. The dimethoxy groups can enhance metabolic stability and modulate lipophilicity, while the bromo-substituent provides a handle for further diversification to explore structure-activity relationships.[18][19]

  • Materials Science: Biphenyl derivatives are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials.[3][20] The rigid biphenyl core can facilitate π-stacking and charge transport. The methoxy and bromo substituents can be used to fine-tune the electronic and photophysical properties of the resulting materials.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile substituted biphenyl. While its initial "discovery" is not prominently documented, its synthesis can be reliably achieved through well-established and robust methodologies such as the Suzuki-Miyaura cross-coupling and Ullmann condensation. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential applications, offering a solid foundation for its use in further research and development in both medicinal chemistry and materials science. The provided protocols and mechanistic insights are intended to empower researchers to confidently incorporate this compound into their synthetic endeavors.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18346-18385.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Mandouma, G., Barbas, J., & Epps, A. (2014). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
  • Ohmura, T., Torigoe, M., & Suginome, M. (2017). Selective Synthesis of (Benzyl)
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • 4-Bromo-2,6-dimethoxy-1,1-biphenyl 168849-77-2 wiki. (n.d.). Guidechem.
  • Epps, A., Barbas, J., & Mandouma, G. (2014). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.
  • Al-Masoudi, N. A., Al-Salihi, N. I., & Abbas, A. K. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 253-264.
  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.).
  • 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. (n.d.). PubChem.
  • Supplementary Inform
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.).
  • c4ob02436b1.pdf. (n.d.). The Royal Society of Chemistry.
  • Steponaitis, M., Jankauskas, V., Kamarauskas, E., Malinauskienė, V., Karazhanov, S., Malinauskas, T., & Getautis, V. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science, 10(7), 230260.
  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023).
  • Investigation of biphenyl enamines for applications as p-type semiconductors. (n.d.). Royal Society Publishing.
  • 4-Bromobiphenyl. (n.d.). PubChem.
  • 4-Bromobiphenyl(92-66-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. (n.d.). Advanced ChemBlocks.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • 4-bromo-4'-methoxy-1,1'-biphenyl | 58743-83-2. (n.d.). Sigma-Aldrich.
  • 4,4'-dibromobiphenyl. (n.d.). Organic Syntheses Procedure.
  • Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. (n.d.). Benchchem.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • 2'-Bromo-4,4'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
  • Introducing bromine to the molecular structure as a str
  • Applications for Medicinal Chemistry. (n.d.). IMSERC - Northwestern University.
  • 4-Bromo-2,5-dimethoxyamphetamine. (n.d.). SWGDRUG.org.
  • Biphenyl(92-52-4) IR Spectrum. (n.d.). ChemicalBook.
  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed.
  • 1,1'-Biphenyl, 4-methoxy-. (n.d.). the NIST WebBook.

Sources

Foundational

An In-Depth Technical Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its Derivatives for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Biphenyl Scaffold The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage with biological targets.[1] This guide focuses on a particularly intriguing scaffold: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. The strategic placement of a bromo group at the 4'-position provides a versatile handle for further functionalization, while the 2,6-dimethoxy substitution pattern influences the molecule's conformation and electronic properties.[2] This unique combination of features makes 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.[3][4]

This technical guide will provide a comprehensive overview of the synthesis, characterization, and derivatization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, with a focus on its application in the development of new anticancer agents. We will delve into detailed experimental protocols, explore the rationale behind synthetic strategies, and examine the biological activities of key derivatives.

Core Compound Profile: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[5][6]
Molecular Weight 293.15 g/mol [5][6]
CAS Number 168849-77-2[6]
Appearance White to light yellow solid
IUPAC Name 4'-bromo-2,6-dimethoxy-1,1'-biphenyl

Synthesis of the Core Scaffold: A Practical Approach via Suzuki-Miyaura Coupling

The construction of the unsymmetrical biaryl framework of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction offers mild reaction conditions, high functional group tolerance, and generally good to excellent yields.[7]

The logical synthetic strategy involves the coupling of a suitable arylboronic acid with an aryl halide. In this case, the most convergent approach is the reaction of 2,6-dimethoxyphenylboronic acid with 1,4-dibromobenzene . The use of a dibrominated coupling partner allows for a selective mono-arylation, yielding the desired product.

Suzuki-Miyaura Coupling for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-dimethoxyphenylboronic_acid 2,6-Dimethoxyphenylboronic Acid product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl 2,6-dimethoxyphenylboronic_acid->product Suzuki-Miyaura Coupling 1,4-dibromobenzene 1,4-Dibromobenzene 1,4-dibromobenzene->product Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->product Base K₂CO₃ Base->product Solvent Toluene/Ethanol/Water Solvent->product

Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[7][9]

Materials:

  • 2,6-Dimethoxyphenylboronic acid

  • 1,4-Dibromobenzene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Degassed water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethoxyphenylboronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and degassed water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Characterization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Accurate structural elucidation is paramount. The following are expected spectroscopic data based on the analysis of structurally related compounds.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methoxy groups. The protons on the dimethoxy-substituted ring will likely appear as a set of coupled signals, while the protons on the bromo-substituted ring will exhibit a characteristic AA'BB' system. The methoxy groups will present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 14 carbon atoms in the molecule. The carbon atoms attached to the methoxy groups and the bromine atom will be significantly influenced, appearing at characteristic chemical shifts.[10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (293.15 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Fragmentation patterns can provide further structural information.[2][13][14][15]

Derivatization and Exploration of Biological Activity

The bromo functionality at the 4'-position of the core scaffold is a key feature that allows for a wide range of derivatization reactions, opening avenues to explore the structure-activity relationships (SAR) of this compound class. A particularly interesting and synthetically accessible derivative is the corresponding 4'-amino-2,6-dimethoxy-1,1'-biphenyl. The introduction of an amino group can significantly alter the compound's physicochemical properties and biological activity.[16]

Synthesis of 4'-Amino-2,6-dimethoxy-1,1'-biphenyl

The conversion of the bromo group to an amino group can be achieved through several methods, with the Buchwald-Hartwig amination being a highly efficient and versatile choice. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Buchwald-Hartwig Amination cluster_starting_material Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_final_product Final Product start 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl intermediate Imine Adduct start->intermediate Buchwald-Hartwig Amination Amine_source Amine Source (e.g., Benzophenone imine) Amine_source->intermediate Pd_catalyst Pd₂(dba)₃ Pd_catalyst->intermediate Ligand BINAP Ligand->intermediate Base NaOtBu Base->intermediate Solvent Toluene Solvent->intermediate product 4'-Amino-2,6-dimethoxy-1,1'-biphenyl intermediate->product Hydrolysis

Synthesis of 4'-Amino-2,6-dimethoxy-1,1'-biphenyl.

Potential Anticancer Activity and Mechanism of Action

Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[3][4][17] The introduction of methoxy and amino groups can enhance these properties. For instance, hydroxylated biphenyl compounds have been shown to inhibit cell proliferation and induce apoptosis in melanoma cells.[17] The mechanism of action for many biphenyl-based anticancer agents involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Derivatives of 4'-amino-2,6-dimethoxy-1,1'-biphenyl are hypothesized to exert their anticancer effects through similar mechanisms. The biphenyl core can interact with the colchicine binding site on tubulin, thereby inhibiting its polymerization. The specific substitution pattern of the methoxy and amino groups can modulate the binding affinity and overall efficacy.

Mechanism_of_Action Biphenyl_Derivative 4'-Amino-2,6-dimethoxy- 1,1'-biphenyl Derivative Tubulin Tubulin Biphenyl_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Sources

Exploratory

The Strategic Utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Complex Scaffolds with a Versatile Biphenyl Building Block In the landscape of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Complex Scaffolds with a Versatile Biphenyl Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of complex molecular architectures with high precision and efficiency is paramount. The biphenyl moiety is a privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a cornerstone for designing ligands that interact with a wide array of biological targets. Within this context, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl emerges as a strategic and versatile building block, offering a unique combination of functionalities that enable the construction of intricate molecular frameworks.

This technical guide provides a comprehensive overview of the potential research applications of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, with a particular focus on its role as a key precursor in the synthesis of novel therapeutic agents. As Senior Application Scientists, our goal is to not only present the synthetic utility of this compound but also to delve into the underlying chemical logic and provide actionable insights for its implementation in research and development programs.

Core Compound Data: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
IUPAC Name 5-bromo-1,3-dimethoxy-2-phenylbenzene
CAS Number 64461-91-2[2]
Molecular Formula C₁₄H₁₃BrO₂[2]
Molecular Weight 293.15 g/mol [2]
Appearance Solid (form may vary by supplier)
Solubility Soluble in common organic solvents such as THF, dioxane, and toluene.
Key Structural Features Biphenyl core, a reactive bromine atom at the 4'-position, and two methoxy groups at the 2- and 6-positions.

The strategic placement of the bromine atom makes it an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation.[3][4] The dimethoxy substitution pattern on one of the phenyl rings influences the molecule's conformation and electronic properties, which can be exploited in the design of target-specific ligands.

Pivotal Application: A Gateway to Novel Cannabidiol (CBD) Analogues

Cannabidiol (CBD), a non-psychoactive phytocannabinoid, has garnered significant attention for its therapeutic potential in a wide range of conditions, including epilepsy, anxiety, and inflammation.[5][6] This has spurred extensive research into the synthesis of novel CBD analogues with improved pharmacokinetic profiles and enhanced biological activities.[5][7][8] The core structure of CBD features a biphenyl-like linkage between a resorcinol moiety and a p-menthadienyl group. The synthesis of analogues often involves the strategic coupling of a substituted resorcinol derivative with a suitable terpene fragment.

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is an ideal precursor for the resorcinol-like fragment of CBD analogues. The bromine atom provides a reactive site for coupling with a suitable partner, while the dimethoxy groups can be readily deprotected at a later stage to reveal the free hydroxyl groups characteristic of the resorcinol core.

Logical Workflow for CBD Analogue Synthesis

The following diagram illustrates the logical workflow for the synthesis of a CBD analogue, highlighting the central role of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

CBD_Synthesis_Workflow A 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl C Suzuki-Miyaura Cross-Coupling A->C B Olivetol Derivative (or other resorcinol analogue) B->C D Protected CBD Analogue Precursor C->D E Demethylation D->E F Final CBD Analogue E->F

A logical workflow for the synthesis of CBD analogues.

This strategic approach allows for the late-stage introduction of diversity into the CBD scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a CBD Precursor

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with a suitable boronic acid derivative of a protected olivetol. This protocol is based on established methodologies for Suzuki-Miyaura reactions.[9][10]

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Olivetol boronic acid pinacol ester (or a similar resorcinol-derived boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv.), olivetol boronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent) and a small amount of degassed water (typically 10% v/v of the toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired protected CBD analogue precursor.

Subsequent Demethylation

The resulting dimethoxy-protected CBD analogue can then be deprotected using standard demethylation conditions, such as treatment with boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures, to yield the final CBD analogue with free resorcinol hydroxyl groups.

Broader Applications in Medicinal Chemistry and Materials Science

While the synthesis of CBD analogues is a prominent application, the utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not limited to this area. Its structural features make it a valuable intermediate in other areas of research:

  • Synthesis of Other Bioactive Molecules: The biphenyl scaffold is a common feature in a variety of pharmacologically active compounds. The reactive bromine handle of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl allows for its incorporation into a wide range of molecular frameworks through various cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

  • Materials Science: Biphenyl derivatives are known to form the core of liquid crystals and organic light-emitting diodes (OLEDs). The rigid structure and potential for functionalization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl make it an interesting candidate for the development of novel materials with tailored electronic and optical properties.

Conclusion and Future Outlook

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a highly versatile and strategically important building block for organic synthesis. Its primary application as a precursor to novel cannabidiol analogues highlights its potential to significantly impact the field of medicinal chemistry and drug discovery. The ability to readily engage in robust and reliable cross-coupling reactions, coupled with the latent functionality of the dimethoxy groups, provides a powerful platform for the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutic agents continues to grow, the judicious application of well-designed building blocks like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl will be crucial in accelerating the discovery and development of the next generation of medicines.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • García-García, A., et al. (2020). Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. Angewandte Chemie International Edition, 59(38), 16568-16573. [Link]

  • Marzullo, P., et al. (2022). Total Synthesis of (−)-Cannabidiol-C4. Molecules, 27(12), 3896. [Link]

  • U.S. Patent Application No. 17/914,924. (2023).
  • Marques, C., et al. (2017). An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. Frontiers in Pharmacology, 8, 422. [Link]

  • G. A. A. C. Correia. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

  • Organic Syntheses. (1993). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 71, 133. [Link]

  • Semantic Scholar. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. [Link]

  • Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 285, 117399. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Le, C. M., & MacMillan, D. W. C. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 140(46), 15817–15829. [Link]

  • Northwestern University. (n.d.). Applications for Medicinal Chemistry. [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6617. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Biphenyls The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biphenyls

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] The targeted synthesis of unsymmetrical biaryls, such as derivatives of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl, is crucial for developing novel therapeutics and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the construction of these complex molecular architectures.[2]

This application note provides a comprehensive guide to the Suzuki coupling of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl with various boronic acids. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4'-bromo-2,6-dimethoxy-1,1'-biphenyl) to a coordinatively unsaturated palladium(0) complex. This step forms a square planar palladium(II) intermediate.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4] For aryl bromides, this step is typically efficient.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[3]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

This protocol is a robust starting point for the coupling of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl with a generic arylboronic acid. Optimization may be required for specific boronic acids, particularly those with challenging steric or electronic properties.

Materials and Reagents
  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable phosphine ligand, e.g., Triphenylphosphine (PPh₃) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: A mixture of Toluene and Water (e.g., 4:1 v/v) or 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Schlenk flask or a round-bottom flask with a condenser and a gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Schlenk line or balloon)

  • Standard laboratory glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4'-bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), the phosphine ligand (e.g., SPhos at 4 mol%), and the base (e.g., K₃PO₄ at 2.5 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1, to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M). It is crucial to degas the solvents thoroughly by bubbling with an inert gas for at least 20-30 minutes prior to use to prevent oxidation of the palladium(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow Diagram

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Dilute C->D Reaction Complete E Aqueous Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Pure Product

Caption: A typical workflow for a Suzuki coupling experiment.

Key Reaction Parameters and Considerations

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several parameters. The following table summarizes typical conditions and provides rationale for their selection.

ParameterTypical Range/ValueRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is an air-stable Pd(0) complex that can often be used directly.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosFor sterically hindered or electron-rich substrates like 4'-bromo-2,6-dimethoxy-1,1'-biphenyl, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often superior.[6] They promote the formation of monoligated palladium species which are highly reactive in oxidative addition and facilitate reductive elimination.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe choice of base can be critical. K₃PO₄ is a moderately strong base that is often effective and compatible with a wide range of functional groups.[6] Cs₂CO₃ is a stronger base that can be beneficial for less reactive substrates. Aqueous solutions of inorganic bases are commonly used.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic solvent system with water is common, as it helps to dissolve the inorganic base and facilitates the reaction.[7] The choice of organic solvent can influence reaction rates and solubility of the reactants. Toluene and dioxane are frequently used for higher reaction temperatures.
Temperature 60 - 110 °CHigher temperatures generally increase the reaction rate, particularly for the oxidative addition step with less reactive aryl bromides. The optimal temperature should be determined empirically.
Equivalents of Boronic Acid 1.1 - 2.0A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for potential homocoupling side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas all solvents before use.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Use of a Pd(II) precursor without complete reduction- Ensure rigorous exclusion of air from the reaction.- Reduce the catalyst loading.- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents if possible, or minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification - Formation of palladium black- Close-running impurities on TLC- Filter the reaction mixture through a pad of Celite® before concentration to remove palladium black.- Optimize the chromatography conditions (e.g., try a different solvent system or a different stationary phase).

References

  • Bard, A. J., & Inzelt, G. (Eds.). (2012). Electrochemical Dictionary. Springer Science & Business Media.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Patel, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner [Doctoral dissertation, University of Greenwich]. University of Greenwich Research Repository.
  • Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2).
  • Baudoin, O., et al. (2005). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry, 70(11), 4392–4402.
  • Al-Masri, A. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.

Sources

Application

Introduction: The Unique Utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

An In-Depth Guide to the Application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals 4'-Bromo-2,6-dimethoxy-1,1'-bip...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (CAS No: 168849-77-2) is a highly functionalized biaryl compound that serves as a pivotal building block in modern organic synthesis.[1] Its structure is distinguished by three key features: a stable biphenyl core, a reactive carbon-bromine bond at the 4'-position, and a sterically demanding, electron-rich aromatic ring furnished with two methoxy groups at the 2 and 6 positions. This unique combination of properties makes it an exceptionally valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The bromine atom provides a reliable handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[2] Concurrently, the ortho-dimethoxy substitution pattern plays a crucial dual role. Electronically, the methoxy groups are strong sigma-donors, increasing the electron density of their host ring and influencing the reactivity of the molecule.[3] Sterically, their bulk creates a hindered environment around the biphenyl linkage, which can be leveraged to control selectivity and introduce unique conformational properties in the final products. These characteristics are particularly sought after in the synthesis of bioactive molecules and advanced materials, where precise control of three-dimensional structure is paramount.[4]

This guide provides a detailed exploration of the application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. It offers field-proven insights, detailed protocols, and mechanistic explanations to empower researchers in leveraging this versatile reagent for their synthetic goals.

Suzuki-Miyaura Coupling: Constructing Complex Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers, specifically for synthesizing biaryl and substituted aromatic systems.[5] The reaction couples an organohalide with a boronic acid or boronate ester. For a substrate like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, this reaction opens a direct pathway to elaborate the biphenyl structure, introducing further aromatic or vinyl substituents at the 4'-position.

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. The electron-rich nature of aryl bromides can make this step slower compared to electron-poor counterparts, often necessitating the use of highly active catalysts.[6]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is base-activated, where the base forms a boronate species that facilitates the transfer.[5]

  • Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed. These ligands stabilize the palladium center and promote the rate-limiting oxidative addition and the final reductive elimination steps.[7]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition sub Ar-Br (4'-Bromo-2,6-dimethoxy-1,1'-biphenyl) sub->pd0 ox_add Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate Transmetalation boronic R-B(OH)₂ + Base boronic->pd_complex transmetal Transmetalation pd_intermediate->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_intermediate->product red_elim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle Diagram.
Data Summary: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl bromides, providing a baseline for protocol development with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[8]
24-BromophenolPd(PPh₃)₄ (1)-K₂CO₃Dioxane/H₂O901292[8]
32-BromotoluenePd₂(dba)₃ (1.5)1 (3)K₃PO₄Dioxane1002485-95[9]
Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with Phenylboronic Acid.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in anhydrous toluene.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add the catalyst/ligand solution to the flask via syringe, followed by additional anhydrous toluene (to achieve a ~0.1 M concentration of the aryl bromide) and degassed water (10% v/v of toluene).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This transformation is of immense importance in pharmaceutical chemistry, as the aryl amine motif is a common feature in drug molecules. Using 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a substrate allows for the direct installation of primary or secondary amines, leading to novel, complex amine derivatives.

Mechanistic Rationale & Experimental Causality

The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands.[11] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex, and reductive elimination of the final aryl amine product.

For a sterically demanding substrate, a ligand like RuPhos or BrettPhos is often required to overcome the steric hindrance and promote efficient C-N bond formation.[11] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine without competing in the coupling reaction.[12]

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex LPd(II)(Ar)(Br) pd0->pd_complex sub Ar-Br (4'-Bromo-2,6-dimethoxy-1,1'-biphenyl) sub->pd0 Oxidative Addition pd_amido LPd(II)(Ar)(NR₂) pd_complex->pd_amido amine R₂NH + Base amine->pd_complex Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ (Aryl Amine) pd_amido->product

Buchwald-Hartwig Amination Catalytic Cycle.
Data Summary: Buchwald-Hartwig Amination Conditions

This table provides representative conditions for the amination of aryl bromides, which can be adapted for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneMorpholinePd₂(dba)₃ (1)RuPhos (2.5)NaOtBuToluene10098[11]
22-BromotolueneAnilinePd(OAc)₂ (10)XPhos (10)KOt-BuToluene10083[13]
31-Bromo-3,5-dimethylbenzeneCyclohexylaminePd(I) dimer (1)L2 (DavePhos)NaOtBu1,4-Dioxane80-100>95[12]
Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Amination of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with Morpholine.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 equiv, 1 mol%), RuPhos (0.025 equiv, 2.5 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vial.

  • Add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv) to the vial.

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and add anhydrous toluene (to achieve a ~0.2 M concentration) followed by morpholine (1.2 equiv) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS. The reaction is often complete in 2-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-aryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a versatile and reliable method for forming a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne.[14] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) salt.[15] For 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, this reaction provides a direct route to synthesize arylalkynes, which are valuable intermediates for synthesizing heterocycles, polymers, and complex natural products.

Mechanistic Rationale & Experimental Causality

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[15][16]

  • Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step.[15]

  • Reductive Elimination : The final step is the reductive elimination of the arylalkyne product, which regenerates the Pd(0) catalyst.

The choice of catalyst, base, and solvent is crucial for success. A common catalyst system is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.[17] The amine base serves both to neutralize the HBr byproduct and as a solvent.

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-R pd_alkyne->product alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex Transmetalation

Sonogashira Dual Catalytic Cycle Diagram.
Data Summary: Sonogashira Coupling Conditions

This table shows typical conditions for Sonogashira couplings that can serve as a starting point.

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
14-NitrobromobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF6090
24-BromoanisoleEthynylcyclohexenePdCl₂(PPh₃)₂-DVBNaOHMethanol100~70
34-IodoanisolePhenylacetylene10% Pd/CNaOHMethanol100>95
Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with Phenylacetylene.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Add anhydrous THF (to ~0.2 M) and anhydrous, degassed Et₃N (3.0 equiv). Stir the mixture to dissolve the solids.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC (typically 4-8 hours).

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure arylalkyne.

Workflow Summary

The following diagram illustrates the central role of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a versatile precursor for accessing diverse molecular scaffolds through key cross-coupling reactions.

Workflow Synthetic Utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl start 4'-Bromo-2,6-dimethoxy- 1,1'-biphenyl suzuki Suzuki-Miyaura Coupling start->suzuki + R-B(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald + R₂NH sonogashira Sonogashira Coupling start->sonogashira + R-C≡CH prod_suzuki Substituted Biaryls (C-C Bond) suzuki->prod_suzuki prod_buchwald Aryl Amines (C-N Bond) buchwald->prod_buchwald prod_sonogashira Aryl Alkynes (C-C Bond) sonogashira->prod_sonogashira

Synthetic pathways using the title compound.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020). Accounts of Chemical Research.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. (2025).
  • A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. Dalton Transactions.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. PMC - NIH.
  • Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
  • Preparation of 4-bromobiphenyl.
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different...
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol. Benchchem.
  • 4-Bromo-2,6-dimethoxy-1,1'-biphenyl | C14H13BrO2. PubChem.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PMC - NIH.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ChemRxiv.
  • The Suzuki Reaction. (2014). Columbia University.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not available].
  • Sonogashira coupling. Wikipedia.
  • Preparation of 4-bromobiphenyl.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025).
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
  • Biocatalytic oxidative cross-coupling reactions for biaryl bond form
  • Cross-Coupling Reactions of Unactiv
  • Buchwald–Hartwig amin
  • 2'-BROMO-2,6-DIMETHOXYBIPHENYL | 755017-61-9. ChemicalBook.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive N
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not available].
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • 4-Bromo-2,6-dimethoxy-1,1-biphenyl 168849-77-2 wiki. Guidechem.
  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. Hive Methods Discourse.

Sources

Method

Introduction: The Versatility of a Sterically Influenced Biphenyl Building Block

An In-Depth Guide to the Experimental Application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Cross-Coupling Reactions 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile building block in modern organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Cross-Coupling Reactions

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile building block in modern organic synthesis. Its structure, featuring a biphenyl core, is a common motif in pharmaceuticals, agrochemicals, and advanced materials. The molecule's utility is defined by two key features: the bromine atom on one phenyl ring, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, and the two methoxy groups on the other ring. These methoxy groups are not merely passive substituents; they introduce significant steric hindrance that can influence the conformation of the biphenyl system and the reactivity of the molecule. This inherent steric bias can be strategically exploited to control selectivity in certain synthetic transformations. Furthermore, the electron-donating nature of the methoxy groups can modulate the electronic properties of the aromatic system.

This guide provides detailed application notes and protocols for three of the most powerful cross-coupling reactions involving 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and the Mizoroki-Heck reaction for carbon-carbon bond formation with alkenes. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
IUPAC Name 4'-bromo-2,6-dimethoxy-1,1'-biphenyl[1]
CAS Number 168849-77-2[2]
Molecular Formula C14H13BrO2[2][3]
Molecular Weight 293.15 g/mol [2][3]
Appearance Solid (form may vary)N/A
Purity Typically ≥95%[1]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Application I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] For 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, this reaction is the principal method for extending the biphenyl scaffold to create more complex terphenyl or poly-aryl systems, which are prevalent in materials science and medicinal chemistry.

Causality of Experimental Design: The reaction proceeds via a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. The base is required to activate the boronic acid, facilitating the transmetalation step.[9] The ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L2) (Intermediate) B->C D Transmetalation (Base Activated) C->D + [Ar'B(OH)3]- E Ar-Pd(II)-Ar'(L2) (Intermediate) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-Br (Starting Material) H->B I Ar'-B(OH)2 (Boronic Acid) I->D

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 2,6-Dimethoxy-4'-(phenyl)-1,1'-biphenyl

This protocol describes the coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with phenylboronic acid.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 293.15 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)[10]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)[10]

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add 1,4-dioxane and water via syringe. The presence of water can be beneficial in some Suzuki couplings.[8]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095[10]
24-BromophenolPhenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃Dioxane/H₂O9092[10]

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals. The steric hindrance provided by the 2,6-dimethoxy groups on the biphenyl substrate can be a challenge, often requiring carefully selected ligands to facilitate the reaction.

Causality of Experimental Design: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11][12] The use of sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines) is often essential to promote the reductive elimination step, which can be the rate-limiting step of the cycle.[13]

Buchwald_Hartwig_Amination A Pd(0)L (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L) (Intermediate) B->C D Amine Coordination & Deprotonation C->D + HNR2, Base E Ar-Pd(II)-NR2(L) (Amido Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR2 (Product) F->G H Ar-Br (Starting Material) H->B I HNR2 (Amine) I->D

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Morpholino-2',6'-dimethoxy-1,1'-biphenyl-4-amine

This protocol details the reaction of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with morpholine.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 293.15 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)[14]

  • Anhydrous Toluene (5 mL)

Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst and base, this reaction is best set up in a glovebox. Add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction tube with a stir bar.

  • Reagent Addition: Outside the glovebox (if necessary, under a positive flow of inert gas), add anhydrous toluene and morpholine via syringe. Seal the tube with a PTFE-lined cap.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application III: Mizoroki-Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[15] This reaction is a powerful tool for the synthesis of substituted alkenes, such as stilbenes and cinnamates, which are important for their optical and biological properties.[16]

Causality of Experimental Design: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the arylated alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[17] The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically E-isomer) are key considerations.[15]

Heck_Reaction A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)-Br(L2) (Intermediate) B->C D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F F->A + Base, - HBX G Ar-Alkene (Product) F->G H Ar-Br (Starting Material) H->B I Alkene I->D

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Synthesis of 4'-(Styryl)-2,6-dimethoxy-1,1'-biphenyl

This protocol describes the reaction of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with styrene.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 293.15 mg)

  • Styrene (1.5 mmol, 156.2 mg, 0.172 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.278 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.[18] The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, chemists can leverage this building block to construct complex molecular architectures. The protocols provided herein serve as a robust starting point for researchers. However, as with any chemical reaction, optimization may be necessary depending on the specific coupling partners and desired scale. A thorough understanding of the underlying mechanisms and the rationale for each experimental parameter is the key to successful and innovative synthesis.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl | C14H13BrO2. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands - Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Gladysz, J. A., et al. (2005). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes. ResearchGate. Retrieved from [Link]

Sources

Application

The Strategic Utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Modern Organic Synthesis

Introduction: A Sterically Hindered Building Block of Strategic Importance In the landscape of organic synthesis, the rational design and selection of building blocks are paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Hindered Building Block of Strategic Importance

In the landscape of organic synthesis, the rational design and selection of building blocks are paramount to the efficient construction of complex molecular architectures. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl emerges as a scaffold of significant interest, particularly for applications in medicinal chemistry and materials science. Its structure, characterized by a bromine-functionalized phenyl ring and a sterically encumbered 2,6-dimethoxyphenyl moiety, presents both unique challenges and opportunities for the synthetic chemist.[1][2][3][4][5][6][7]

The presence of the bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[8] Concurrently, the ortho-dimethoxy substitution pattern imparts significant steric bulk, which can influence the conformation of the resulting biaryl and terphenyl structures. This conformational constraint is often a desirable feature in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the methoxy groups themselves are prevalent in many natural products and approved drugs, where they can favorably modulate physicochemical properties and metabolic stability.[9]

This technical guide provides an in-depth exploration of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a building block, offering detailed application notes and protocols for its use in key synthetic transformations. We will delve into the mechanistic rationale behind experimental choices, with a particular focus on overcoming the challenges associated with its steric hindrance.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the aryl bromide in 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The following sections detail the application of this building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing both theoretical insights and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: Forging Sterically Hindered Biaryl and Terphenyl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[7][10] When employing a sterically hindered substrate such as 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and preventing side reactions. The steric bulk of the 2,6-dimethoxy groups necessitates the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step and stabilize the active palladium(0) species.[11]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The use of a pre-catalyst like Pd(OAc)₂ in combination with a bulky biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often advantageous.[12][13][14] The SPhos ligand's steric profile helps to create a coordinatively unsaturated palladium center, facilitating the oxidative addition of the sterically hindered aryl bromide. Its electron-donating nature also accelerates the rate-limiting reductive elimination step.

  • Base and Solvent System: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically employed to activate the boronic acid without causing significant decomposition of the starting materials or product. A solvent system of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water (1 mL) to the reaction mixture.

  • Seal the flask and purge with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired terphenyl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018Est. >90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018Est. >85
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10024Est. >80

*Estimated yields are based on reactions with structurally similar, sterically hindered aryl bromides.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Arylamine Scaffolds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[16] The steric hindrance of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl requires careful optimization of the reaction conditions to achieve efficient coupling with a variety of amine nucleophiles.

Causality Behind Experimental Choices:

  • Ligand Selection for Steric Hindrance: For sterically demanding substrates, ligands such as Xantphos or Josiphos-type ligands are often employed. These ligands possess a wide bite angle and steric bulk that promotes the formation of the catalytically active monoligated palladium species and facilitates the reductive elimination of the arylamine product.[17][18][19]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16][20]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol) and a magnetic stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Place the reaction under a positive pressure of argon and heat to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd₂(dba)₃, Xantphos, NaOtBu, and Aryl Bromide Solvent_Amine Add Toluene and Amine Reagents->Solvent_Amine Heating Heat at 110 °C (16-24 h) Solvent_Amine->Heating Quench Cool and Dilute with Ethyl Acetate Heating->Quench Filter Filter through Celite Quench->Filter Wash Wash with H₂O and Brine Filter->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Arylamine Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful means of introducing alkynyl groups onto the biphenyl scaffold, opening avenues for further functionalization or the synthesis of conjugated materials.[12][21][22] The reaction typically employs a dual catalyst system of palladium and copper(I).[22]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is used. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[21][22]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the alkyne and often as the solvent. The use of a co-solvent like THF or DMF can be beneficial for substrate solubility.[23]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Heat the reaction mixture to 60-70 °C for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Pd(II)-Br Ar-Br Oxidative Addition Pd(II)-Alkyne Ar-Pd(II)-C≡CR Pd(II)-Br->Pd(II)-Alkyne Cu-C≡CR Transmetalation Pd(II)-Alkyne->Pd(0) Ar-C≡CR Reductive Elimination Cu(I) Cu(I) Cu-Alkyne Cu-C≡CR Cu(I)->Cu-Alkyne R-C≡CH, Base Cu-Alkyne->Cu(I)

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

A significant application of substituted biphenyl building blocks lies in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[3][23] The drug Telmisartan, for instance, features a complex substituted biphenyl core. While not a direct precursor, the synthetic strategies for Telmisartan and other sartans often involve the coupling of two substituted phenyl rings, highlighting the importance of building blocks like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in accessing these medicinally relevant scaffolds.[16][18][19][20] The dimethoxy substitution pattern could be envisioned as a precursor to other functionalities or as a means to modulate the physicochemical properties of the final drug molecule.

The general synthetic approach to the biphenyl core of sartans often relies on a Suzuki-Miyaura coupling. A hypothetical application of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in a sartan synthesis would involve its coupling with a suitably functionalized arylboronic acid, followed by further transformations of the dimethoxy groups and the other phenyl ring to install the requisite pharmacophoric elements.

Conclusion

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aryl bromide and a sterically demanding dimethoxyphenyl moiety makes it particularly well-suited for the construction of complex biaryl and terphenyl structures through palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors, with a clear understanding of the key parameters that govern its reactivity. The strategic application of such sterically defined building blocks will continue to be a key driver of innovation in the synthesis of novel therapeutics and functional materials.

References

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library. Available at: [Link]

  • Mehta, G. N., et al. Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Kirlikovali, K. O., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. PubChem. Available at: [Link]

  • Ridgway, H., et al. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. VU Research Repository. Available at: [Link]

  • Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Available at: [Link]

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • 168849-77-2 4-Bromo-2,6-dimethoxy-1,1-biphenyl. King-Pharm. Available at: [Link]

  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. ACS Publications. Available at: [Link]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. PubChem. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at: [Link]

  • Ridgway, H., et al. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate. Google Patents.
  • A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy. Organic Letters. Available at: [Link]

Sources

Method

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Preamble: The Strategic Value of Hindered Biaryl Compounds The biaryl motif is a cornerstone of modern molecular design, recognized as a privileged scaffold in medicinal chemistry, materials science, and catalysis.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Hindered Biaryl Compounds

The biaryl motif is a cornerstone of modern molecular design, recognized as a privileged scaffold in medicinal chemistry, materials science, and catalysis.[1][2] Its prevalence stems from the unique structural and electronic properties conferred by the aryl-aryl bond, which influences molecular conformation and biological activity. The synthesis of sterically hindered biaryls, however, presents a significant challenge due to the steric clash that can impede bond formation.[3]

This document provides detailed protocols and expert insights into the use of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a versatile and strategic building block. The inherent steric bulk from the 2,6-dimethoxy substitution pattern makes this reagent particularly valuable for creating complex, three-dimensional structures. The 4'-bromo position serves as a reliable reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of novel biaryl and aryl-heteroatom frameworks. We will focus on the two most powerful transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol I: Suzuki-Miyaura Coupling for Tetra-Substituted Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)-C(sp²) bonds, valued for its operational simplicity and broad functional group tolerance.[4][5][6] When dealing with a sterically demanding substrate like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the choice of catalyst system is paramount. The key to success lies in using a bulky, electron-rich phosphine ligand, which facilitates the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[7][8][9][10]

Causality Behind the Protocol Design
  • Catalyst System: We select a combination of a palladium precursor like Pd(OAc)₂ and a specialized biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos provides the necessary steric bulk and electron-donating character to create a highly active, monoligated Pd(0) species, which is crucial for coupling hindered partners.[9][11]

  • Base Selection: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is chosen. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[12] K₃PO₄ is effective and generally avoids side reactions associated with stronger bases.

  • Solvent & Temperature: Anhydrous 1,4-dioxane or toluene is used as the solvent due to its ability to dissolve the organic reagents and its sufficiently high boiling point. Elevated temperatures (typically 80-110 °C) are required to provide the necessary activation energy for the reaction to proceed at a reasonable rate, particularly for the rate-limiting oxidative addition step.[6]

Detailed Experimental Protocol

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the catalyst and ligand solids to the Schlenk flask under a positive flow of inert gas.

  • Via syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentrate the combined organic filtrates under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative conditions for Suzuki-Miyaura couplings involving sterically hindered aryl bromides, demonstrating the effectiveness of specialized ligand systems.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,4,6-Triisopropylbromobenzene2-Biphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10093[11]
22-BromotoluenePhenylboronic acidPd-NHC Complex (0.1)-t-BuOKDioxane80>99[7]
34-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10095[13]
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oa_complex L₂(R¹)Pdᴵᴵ(X) pd0->oa_complex transmetalation_complex L₂(R¹)Pdᴵᴵ(R²) oa_complex->transmetalation_complex tm_label Transmetalation transmetalation_complex->pd0 product R¹-R² (Biaryl Product) transmetalation_complex->product re_label Reductive Elimination oa_label Oxidative Addition reagent2 R²-B(OR)₂ + Base reagent1 R¹-X (Aryl Bromide)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[14][15][16] This transformation is of immense importance in pharmaceutical development, as the arylamine moiety is a common feature in bioactive molecules. Applying this reaction to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl allows for the direct installation of an amino group, opening pathways to a diverse range of derivatives.

Causality Behind the Protocol Design
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a highly specialized, bulky phosphine ligand such as XPhos or JohnPhos is critical. These ligands promote the formation of the key L-Pd-Amine complex and facilitate the difficult C-N reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[14]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required. Its function is to deprotonate the amine (or the amine complexed to palladium) to generate the palladium-amido intermediate, which is necessary for the subsequent reductive elimination.[15]

  • Solvent & Temperature: Anhydrous toluene is an excellent solvent for this reaction, providing good solubility for the reagents and catalyst system. As with the Suzuki coupling, heating (80-110 °C) is generally necessary to drive the reaction to completion.

Detailed Experimental Protocol

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOt-Bu (1.4 mmol, 1.4 equiv). Handle this reagent in a glovebox if possible, as it is highly hygroscopic.

  • Add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%).

  • Seal the tube with a septum, remove it from the glovebox (if used), and place it on a Schlenk line. Evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).

  • Place the tube in a preheated oil bath at 100 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the layers and extract the aqueous phase with the organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine product.

Quantitative Data Summary: Buchwald-Hartwig Amination

The table below shows representative conditions for the amination of aryl bromides, highlighting the general applicability of the method.

EntryAryl BromideAmineCatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneMorpholine[Pd(I) dimer] (1)JohnPhos (0.5)NaOt-BuDioxane100>99[17]
2Aryl BromideSecondary AminePd₂(dba)₃ (1)P,N-ligand (6)NaOt-BuToluene100up to 95[18]
34-BromotolueneMorpholinePd(OAc)₂ (1)Tri-tert-butylphosphine (2)K₃PO₄Toluene8098[13]
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd⁰ oa_complex L(Ar)Pdᴵᴵ(X) pd0->oa_complex amido_complex [L(Ar)Pdᴵᴵ(NR¹R²)] oa_complex->amido_complex amine_label Amine Binding & Deprotonation amido_complex->pd0 product Ar-NR¹R² (Aryl Amine) amido_complex->product re_label Reductive Elimination oa_label Oxidative Addition reagent2 HNR¹R² + Base reagent1 Ar-X (Aryl Bromide)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting and Validation

A self-validating protocol anticipates potential issues. Below are common challenges and recommended solutions when working with these sterically hindered systems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd precursor or ligand degradation).2. Insufficiently inert atmosphere (O₂ poisoning).3. Ineffective base (hygroscopic, poor quality).4. Insufficient temperature.1. Use fresh, high-purity catalyst components.2. Ensure rigorous exclusion of air and moisture; re-check seals and inert gas flow.3. Use freshly opened or properly stored base; grind K₃PO₄ before use; handle NaOt-Bu in a glovebox.4. Confirm oil bath temperature and ensure efficient stirring.
Side Product Formation 1. Hydrodehalogenation: (Replacement of -Br with -H).2. Homocoupling: (Dimerization of boronic acid).3. Protodeboronation: (Loss of boronic acid group).1. Caused by β-hydride elimination or impurities. Use high-purity solvents and reagents.[3]2. Can occur with excess boronic acid or O₂. Use appropriate stoichiometry and maintain inert atmosphere.3. Can be base or temperature-mediated. Consider a milder base (e.g., K₂CO₃) or slightly lower temperature. Slow addition of the boronic acid can also suppress this pathway.[19]
Difficult Purification 1. Co-elution of product with ligand or byproducts.2. Streaking on silica gel column.1. If using phosphine ligands, an oxidative workup (e.g., dilute H₂O₂) can convert them to phosphine oxides, which are often more polar and easier to separate.2. For amine products, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and prevent streaking.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Larrosa, I., et al. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Various Authors. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Various Authors. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Various Authors. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Choy, P. Y., et al. (n.d.). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]

  • Valdés, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • A reliable supplier. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Staniland, S., Yuan, B., Giménez‐Agulló, N., & Clayden, J. (2014). Enzymatic Desymmetrising Redox Reactions for the Asymmetric Synthesis of Biaryl Atropisomers. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Raza, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Various Authors. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with Boronic Acids

Introduction: The Strategic Synthesis of Unsymmetrical Biaryls and Terphenyls Unsymmetrical biaryl and terphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Unsymmetrical Biaryls and Terphenyls

Unsymmetrical biaryl and terphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals.[1] Their controlled synthesis is a cornerstone of modern organic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl with a range of boronic acids.

The substrate, 4'-bromo-2,6-dimethoxy-1,1'-biphenyl, presents a unique challenge and opportunity. The bromine atom at the 4'-position provides a reactive handle for cross-coupling. Concurrently, the 2,6-dimethoxy substitution pattern on one of the phenyl rings introduces significant steric hindrance around the biaryl linkage. This steric bulk can influence the rotational barrier of the resulting terphenyl products and modulate their conformational properties, a key consideration in drug design and materials science. Understanding and overcoming the challenges associated with the coupling of such sterically demanding substrates is crucial for the efficient synthesis of complex molecular architectures.

Reaction Mechanism and the Role of Steric and Electronic Factors

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L_n-R2 transmetalation->pd2_r1r2 base Base (e.g., K₂CO₃, K₃PO₄) boronic_acid R2-B(OH)₂ boronate_complex [R2-B(OH)₃]⁻ boronic_acid->boronate_complex Base boronate_complex->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance imposed by the 2,6-dimethoxy groups in 4'-bromo-2,6-dimethoxy-1,1'-biphenyl can significantly impact the kinetics of the reaction. Specifically, the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent reductive elimination step can be slowed down. To overcome this, the choice of a suitable palladium catalyst and ligand system is paramount.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have proven to be exceptionally effective for the coupling of sterically hindered aryl halides.[2] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in the oxidative addition step. The steric bulk of the ligand also facilitates the reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.

The electronic nature of the boronic acid coupling partner also plays a crucial role. Electron-rich boronic acids tend to undergo transmetalation more readily, while electron-deficient boronic acids can be more challenging to couple.[3]

Optimized Reaction Conditions: A Data-Driven Approach

The successful Suzuki-Miyaura coupling of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl with various boronic acids hinges on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of representative conditions that have been found to be effective for this and structurally similar transformations.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)11016~92
34-Carboxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)12024~85
43,5-Dimethoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane10018~90

Note: The yields are approximate and can vary depending on the specific reaction scale and purity of the reagents. Optimization of the reaction conditions is recommended for each specific boronic acid.

Detailed Experimental Protocol: Synthesis of 4'-(4-Methoxyphenyl)-2,6-dimethoxy-1,1'-biphenyl

This protocol provides a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between 4'-bromo-2,6-dimethoxy-1,1'-biphenyl and 4-methoxyphenylboronic acid.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4'-bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (e.g., in a 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Stir the reaction mixture vigorously and heat to 110 °C using a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4'-(4-methoxyphenyl)-2,6-dimethoxy-1,1'-biphenyl.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Use a fresh batch of palladium catalyst. Consider a pre-catalyst.
- Insufficiently anhydrous/degassed conditions- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled/degassed solvents.
- Poorly soluble base- Use a finely powdered and anhydrous base. Consider switching to a more soluble base like cesium carbonate.
Formation of Homocoupled Byproducts - Presence of oxygen- Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.
- Inefficient transmetalation- Increase the amount of boronic acid slightly (e.g., to 1.5 equivalents).
Protodeboronation of Boronic Acid - Presence of water and/or prolonged reaction times at high temperatures- Use anhydrous conditions if possible. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Dehalogenation of Aryl Bromide - Inefficient catalytic cycle- Screen different ligands; a more electron-rich and bulky ligand may favor the desired cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of 4'-bromo-2,6-dimethoxy-1,1'-biphenyl provides a versatile and powerful method for the synthesis of sterically hindered and electronically diverse unsymmetrical terphenyls. The success of this transformation is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and solvent system. By leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the challenges posed by the sterically demanding nature of the substrate can be effectively overcome. The protocols and guidelines presented herein offer a robust starting point for researchers in academia and industry to access a wide array of novel and potentially valuable molecular entities.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Method

Application Notes & Protocols for the Purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in synthetic organic chemistry. Recognizing that the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a key intermediate in synthetic organic chemistry. Recognizing that the purity of such building blocks is paramount for the success of subsequent reactions in drug discovery and materials science, this document moves beyond simple procedural lists. It delves into the rationale behind methodological choices, offering researchers a robust framework for tackling common purification challenges. We address the typical impurity profiles resulting from prevalent synthetic routes like Suzuki-Miyaura and Ullmann couplings and present validated, step-by-step protocols for recrystallization and column chromatography. This guide is designed to empower researchers, scientists, and drug development professionals to achieve high-purity 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl consistently and efficiently.

Introduction: The Purification Imperative

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a valuable substituted biphenyl compound, a structural motif of immense importance in medicinal chemistry, materials science, and asymmetric catalysis.[1][2] The utility of this compound as a synthetic precursor is directly contingent on its purity. Impurities, even in trace amounts, can poison catalysts, lead to unintended side products, and complicate the interpretation of biological or material characterization data.

The synthesis of this biphenyl is typically achieved through transition metal-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura or Ullmann reactions.[3][4][5] While powerful, these methods invariably introduce a predictable suite of impurities, including unreacted starting materials, homo-coupled byproducts, and residual metal catalysts.[6] Therefore, a well-designed purification strategy is not merely a final step but an integral part of the synthesis.

This document provides two primary, field-proven purification methodologies: recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of the impurities, the scale of the reaction, and the desired final purity.

Physicochemical Properties

A foundational understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₃BrO₂[7][8]
Molecular Weight 293.15 g/mol [7][8]
Appearance White to light yellow solid[9]
Melting Point 143-146 °C (for 2'-bromo isomer)[9]
Solubility Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF; Sparingly soluble in Hexane, Ethanol; Insoluble in Water.General chemical principles

Understanding the Impurity Profile

The most effective purification strategy is one that specifically targets the impurities present. The likely contaminants are dictated by the synthetic route used to prepare the biphenyl scaffold.

Impurity TypePotential Source Reaction(s)Rationale
Unreacted Aryl Halides Suzuki-Miyaura, UllmannIncomplete reaction conversion.
Unreacted Boronic Acids/Esters Suzuki-MiyauraIncomplete reaction conversion or slight excess used.
Homo-coupled Byproducts Suzuki-Miyaura, UllmannSelf-coupling of starting materials (e.g., formation of 4,4'-dibromobiphenyl or a dimethoxy-biphenyl).[6]
Protodeborylated Arene Suzuki-MiyauraSide reaction where the boronic acid is replaced by a hydrogen from the solvent or trace water.[10]
Residual Palladium Catalyst Suzuki-MiyauraThe palladium catalyst (e.g., Pd(PPh₃)₄) or its decomposition products.[6]
Residual Copper Species UllmannStoichiometric or catalytic copper used in the coupling.[5][11]
Inorganic Salts Suzuki-Miyaura, UllmannBase (e.g., K₂CO₃, Na₂CO₃) used in the reaction.

Purification Strategy Workflow

The purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl begins with a preliminary work-up to remove the bulk of inorganic materials and the catalyst, followed by a high-resolution technique to separate the target compound from organic impurities.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water extraction) Crude->Workup Filtration Filtration through Celite/Silica Plug (Removes catalyst) Workup->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Solid Crude Solid Product Concentration->Crude_Solid Purity_Check Purity Assessment (TLC, ¹H NMR) Crude_Solid->Purity_Check Decision Purity >95%? Purity_Check->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization Yes Chromatography Protocol 2: Column Chromatography Decision->Chromatography No Final_Product Pure Product (>98%) Recrystallization->Final_Product Chromatography->Final_Product Characterization Final Characterization (m.p., NMR, etc.) Final_Product->Characterization

Figure 1: General workflow for the purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities when the crude product is already of moderate to high purity (>90-95%) and is a solid. It relies on the principle that the target compound and its impurities have different solubilities in a given solvent system.[12]

Causality: The slow formation of a crystal lattice from a saturated solution is a highly selective process. Molecules of the target compound fit preferentially into the growing lattice, while impurity molecules, having a different shape and size, remain in the solution (the "mother liquor").

Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This procedure is highly effective as 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is soluble in hot ethanol but insoluble in water. Water acts as the "anti-solvent."[13]

Materials:

  • Crude 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flask(s)

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves. The key is to use the minimum volume of hot solvent required to create a saturated solution.

  • Addition of Anti-solvent: While the solution is still hot, add distilled water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution. This ensures that crystallization does not begin from an oversaturated, oily state.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the cold solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

  • Validation: Assess the purity of the recrystallized product by measuring its melting point and by Thin-Layer Chromatography (TLC). A sharp melting point close to the literature value indicates high purity.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is the method of choice when the crude product contains significant amounts of impurities or impurities with similar solubility profiles to the product.[14][15]

Causality: The separation occurs because compounds in the mixture are partitioned between a stationary phase (silica gel, which is polar) and a mobile phase (an organic solvent, the eluent). Less polar compounds spend more time in the less polar mobile phase and travel down the column faster, while more polar compounds interact more strongly with the stationary phase and move more slowly.

Preliminary Step: TLC Analysis for Solvent System Selection

Before running a column, it is essential to identify a suitable eluent system using TLC. The ideal system will provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound and good separation from all impurities.

Trial Solvent System (Hexane:Ethyl Acetate)ObservationAction
9:1Product Rƒ is too low (<0.1)Increase eluent polarity (e.g., move to 8:2)
7:3Product Rƒ is ~0.3, good separation from impuritiesThis is a good system for the column.
5:5Product Rƒ is too high (>0.6)Decrease eluent polarity (e.g., move to 7:3)
Step-by-Step Protocol

Materials:

  • Crude 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Silica gel (60 Å, 230-400 mesh)

  • Selected eluent (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent but never letting the top of the silica bed run dry . Add a protective layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading" and typically results in better separation. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column. Using gentle air pressure or a pump, begin to push the solvent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks as it exits the column.

  • Analysis: Spot every few fractions on a TLC plate. Develop the plate in the eluent and visualize the spots (e.g., under UV light).

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

  • Validation: Confirm the purity of the final product via ¹H NMR and melting point analysis.

PurificationChoice Start Start with Crude Solid TLC Analyze by TLC Start->TLC Check_Purity Is there one major spot with minor impurities? TLC->Check_Purity Check_Rf Are impurities well-separated from product? Check_Purity->Check_Rf No (Multiple spots or smearing) Recrystallize Use Recrystallization (Protocol 1) Check_Purity->Recrystallize Yes Check_Rf->Recrystallize Yes (e.g., baseline vs. product spot) Chromatography Use Column Chromatography (Protocol 2) Check_Rf->Chromatography No (Impurities have similar Rƒ)

Figure 2: Decision tree for selecting the appropriate purification method.

References

  • Benchchem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Benchchem.
  • Benchchem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Guidechem. 4-Bromo-2,6-dimethoxy-1,1-biphenyl 168849-77-2 wiki. Guidechem.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl | C14H13BrO2. PubChem.
  • BYJU'S. Ullmann Reaction. BYJU'S.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. L.S.College, Muzaffarpur.
  • ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. Ullmann reaction. Wikipedia.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.
  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate.
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
  • Google Patents. (2017). A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Google Patents.
  • 6,60-Dibromo-3,30-dimethoxy-2,20-dihydroxy-1,10-biphenyl. (n.d.).
  • PubChem. 4-Bromo-2,6-dimethoxyphenol | C8H9BrO3. PubChem.
  • NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.
  • NIH. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
  • PubMed. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry.
  • Advanced ChemBlocks. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. Advanced ChemBlocks.
  • ACS Publications. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A.
  • Organic Syntheses. p-BROMOBIPHENYL. Organic Syntheses.
  • Slideshare. Biphenyl derivatives & Atropisomerism. Slideshare.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • Benchchem. Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. Benchchem.
  • Organic Syntheses. 4,4'-dibromobiphenyl. Organic Syntheses.
  • ChemicalBook. (2025). 2'-BROMO-2,6-DIMETHOXYBIPHENYL. ChemicalBook.
  • Benchchem. Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone. Benchchem.
  • ResearchGate. (2025). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C 9 H 9 BrO 3. ResearchGate.
  • Sciencemadness.org. 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI.

Sources

Application

Application Notes and Protocols for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Medicinal Chemistry

Foreword for the Advanced Researcher In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. While a vast a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. While a vast armamentarium of molecular scaffolds is readily available, certain structures remain underexplored, representing untapped potential for innovation. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is one such compound. Though not extensively documented in the annals of drug discovery, its unique structural attributes—a privileged biphenyl core, a versatile bromine handle for cross-coupling, and a specific methoxy substitution pattern—position it as a compelling starting point for the synthesis of new chemical entities.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of established applications to provide a forward-looking perspective on how 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl can be strategically employed in contemporary medicinal chemistry programs. We will delve into its potential as a precursor for analogues of known bioactive agents and provide robust, detailed protocols for its derivatization, thereby empowering you to unlock its latent therapeutic potential.

I. Core Structural Analysis and Synthetic Potential

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a biaryl compound characterized by a phenyl ring connected to a 4-bromophenyl ring, with two methoxy groups at the 2 and 6 positions of the first phenyl ring.

PropertyValue
CAS Number 64461-91-2[1]
Molecular Formula C₁₄H₁₃BrO₂[1]
Molecular Weight 293.15 g/mol [1]
IUPAC Name 4'-bromo-2,6-dimethoxy-1,1'-biphenyl[2]

The key to its utility in medicinal chemistry lies in the following features:

  • The Biphenyl Scaffold: The 1,1'-biphenyl moiety is a well-established "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.

  • The Bromine Atom: The bromine atom at the 4'-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse array of substituents to explore the structure-activity relationship (SAR).

  • The 2,6-Dimethoxy Substitution: The two methoxy groups ortho to the biphenyl linkage lock the two phenyl rings in a twisted conformation. This conformational constraint can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. Furthermore, these methoxy groups can be demethylated to reveal hydroxyl groups, which can act as hydrogen bond donors or be further functionalized.

II. Proposed Applications in Medicinal Chemistry

While direct applications of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl are not widely reported, its structure suggests its potential as a key intermediate in the synthesis of analogues of several classes of bioactive molecules.

A. Synthesis of Novel Cannabidiol (CBD) Analogues

Cannabidiol (CBD) and its analogues are of significant interest for their potential therapeutic benefits, including neuroprotective, anti-epileptic, and anti-inflammatory properties.[3][4] The core structure of many cannabinoids consists of a biphenyl or a related biaryl system. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl can serve as a precursor to novel CBD analogues where the resorcinol moiety of traditional cannabinoids is replaced by a 2,6-dimethoxyphenyl group.

The following workflow outlines a potential synthetic route to such analogues:

G A 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl B Suzuki-Miyaura Coupling (with a suitable boronic acid or ester) A->B Introduction of a side chain C Novel Biphenyl Analogue B->C D Demethylation (e.g., with BBr₃) C->D Unmasking of hydroxyl groups E Dihydroxylated Biphenyl Analogue (Novel CBD Analogue Core) D->E F Further Functionalization E->F

Caption: Proposed workflow for the synthesis of novel CBD analogues.

B. Development of Kinase Inhibitors

Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme.[5][6] The twisted conformation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl could be exploited to design selective inhibitors. The bromine atom can be used to introduce various functionalities that can interact with specific residues in the kinase active site.

A generalized approach to synthesizing novel kinase inhibitors is depicted below:

G A 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl B Buchwald-Hartwig Amination (with a heterocyclic amine) A->B Installation of a hinge-binding moiety C Amine-linked Biphenyl Derivative B->C D Further Elaboration (e.g., amide coupling) C->D E Potential Kinase Inhibitor D->E

Sources

Method

The Strategic Utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in Advanced Materials Science

Introduction: A Versatile Building Block for Organic Electronics In the landscape of materials science, particularly in the burgeoning field of organic electronics, the rational design of molecular building blocks is par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Organic Electronics

In the landscape of materials science, particularly in the burgeoning field of organic electronics, the rational design of molecular building blocks is paramount to achieving desired photophysical and electronic properties. 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl emerges as a pivotal precursor, offering a unique combination of structural features that make it an invaluable starting material for the synthesis of high-performance organic semiconductors. Its strategic placement of a reactive bromine handle on one phenyl ring, coupled with the electron-donating methoxy groups on the other, provides a versatile platform for constructing complex, π-conjugated systems. These systems are the cornerstone of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]

The inherent asymmetry of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl allows for the precise tuning of molecular architecture. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of functional moieties.[2][3] This capability is crucial for tailoring the electronic and photophysical characteristics of the final material, including its charge transport mobility, emission wavelength, and thermal stability. The dimethoxy-substituted phenyl ring, on the other hand, influences the molecule's solubility and solid-state packing, which are critical factors for device fabrication and performance.

This guide provides an in-depth exploration of the applications of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in materials science research. It offers detailed, field-proven protocols for its use in the synthesis of key classes of organic electronic materials, supported by a robust scientific rationale for the experimental choices.

Core Applications in Materials Synthesis

The primary utility of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl lies in its role as a foundational scaffold for creating larger, more complex organic molecules with tailored functionalities. The two most prevalent synthetic strategies leveraging this precursor are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, extending the π-conjugated system. This is instrumental in the synthesis of emissive materials and electron transport layers (ETLs).

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the creation of highly efficient hole transport materials (HTMs).

The following sections will provide detailed protocols for the synthesis of representative materials using these key reactions.

Application Note I: Synthesis of a Triarylamine-Based Hole Transport Material (HTM)

Triarylamines are a cornerstone class of HTMs due to their excellent hole mobility and thermal stability. The Buchwald-Hartwig amination provides a direct and efficient route to these materials. In this protocol, we will synthesize a model triarylamine HTM from 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and diphenylamine.

Scientific Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and reaction rates. Sterically hindered biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often employed to promote the reductive elimination step in the catalytic cycle, which is typically the rate-limiting step. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center. The reaction is conducted under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Reactants & Catalyst Loading setup Reaction Setup reagents->setup Charge Schlenk flask reaction Reaction Execution setup->reaction Add solvent & heat workup Aqueous Work-up reaction->workup Cool & quench purification Purification workup->purification Extract & dry product Final Product purification->product Column chromatography

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N,N-diphenyl-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)amine

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, diphenylamine, palladium(II) acetate, SPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be stirred vigorously.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and maintain stirring for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure triarylamine product.

Parameter Typical Value
Yield 75-90%
Purity (by HPLC) >99%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Application Note II: Synthesis of a Carbazole-Functionalized Precursor for TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) materials are at the forefront of OLED research, enabling highly efficient blue emitters. Carbazole derivatives are excellent building blocks for TADF molecules due to their strong electron-donating nature. This protocol outlines the synthesis of a carbazole-functionalized biphenyl derivative via a Suzuki-Miyaura coupling reaction.

Scientific Rationale

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2][5] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The choice of ligand can significantly influence the reaction efficiency.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_R Ar-Pd(II)-Ar'(L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-Ar'

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial transformation. The unique steric and electronic properties of this substrate demand a nuanced approach to reaction design. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of this reaction and achieve high-yield outcomes.

Troubleshooting Guide: Common Issues and Solutions

The di-ortho-methoxy substitution on the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl scaffold presents significant steric hindrance, which is often the primary cause of low reaction yields. The electron-donating nature of these groups can also influence the reactivity of the palladium catalyst. This section addresses the most common problems encountered during this specific Suzuki coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species is oxygen-sensitive. Inadequate inert atmosphere leads to catalyst deactivation.[1] 2. Steric Hindrance: The 2,6-dimethoxy groups hinder the oxidative addition and/or reductive elimination steps.[2][3][4][5] 3. Ineffective Base: The chosen base may not be strong enough to facilitate the crucial transmetalation step with a sterically congested substrate.[6]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or extensive sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Use Bulky, Electron-Rich Ligands: Employ ligands designed for sterically demanding couplings, such as SPhos or RuPhos. These ligands promote both oxidative addition and reductive elimination.[4][7] 3. Switch to a Stronger Base: For sterically demanding substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[4][6]
Significant Debromination of Starting Material 1. Hydride Source: The palladium-aryl intermediate may react with a hydride source in the reaction mixture. This can originate from solvents or impurities.[1] 2. Slow Transmetalation: If the transmetalation step is slow due to steric hindrance, side reactions like debromination become more competitive.1. Use Anhydrous Solvents: Ensure solvents are of high purity and anhydrous.[1] 2. Optimize Ligand and Base: A more effective ligand/base combination can accelerate the rate of transmetalation, outcompeting the debromination pathway. Consider a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Formation of Homocoupled Boronic Acid/Ester Byproduct 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acid partners.[8] 2. High Temperatures: Elevated temperatures can sometimes favor homocoupling.1. Maintain Strict Inert Conditions: As with catalyst deactivation, a robust inert atmosphere is critical to minimize oxygen-mediated side reactions.[8] 2. Temperature Screening: If homocoupling is a major issue, consider running the reaction at a lower temperature for a longer duration.
Protodeboronation of the Coupling Partner 1. Boronic Acid Instability: Boronic acids can be unstable, especially in the presence of water and base, leading to the replacement of the boron group with a hydrogen atom.[1][9] 2. Prolonged Reaction Times: Longer reaction times at elevated temperatures can increase the likelihood of protodeboronation.1. Use Boronate Esters: Consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), which is less prone to protodeboronation.[9][10] 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

Frequently Asked Questions (FAQs)

Q1: Why is the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl substrate so challenging for Suzuki couplings?

The primary challenge arises from the two methoxy groups at the 2 and 6 positions. These groups create significant steric bulk around the palladium center after oxidative addition, which can slow down subsequent steps in the catalytic cycle, particularly transmetalation and reductive elimination.[2][3][4][5] Furthermore, these electron-donating groups make the aryl bromide less reactive towards oxidative addition compared to electron-deficient systems.

Q2: How do I select the right ligand for this sterically hindered coupling?

For substrates with significant steric hindrance like this one, standard ligands such as triphenylphosphine (PPh₃) are often ineffective. You should choose bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[4][7]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity for coupling hindered substrates, including those with di-ortho substitution. Its bulk and electron-donating properties facilitate the key steps of the catalytic cycle.[4][7][11]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos is another highly effective ligand for challenging couplings.

The choice between them may require some empirical screening, but both are excellent starting points.

Q3: What is the role of the base, and which one should I use?

The base plays a critical role in the transmetalation step. It reacts with the boronic acid (or ester) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][13] For sterically demanding reactions, the choice of base is crucial.

  • Weak bases (e.g., Na₂CO₃): Often ineffective for hindered substrates as they may not be strong enough to promote the formation of the boronate species at a sufficient rate.[6]

  • Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃): These are generally the bases of choice. Potassium phosphate (K₃PO₄) is widely used and often provides excellent results.[4][6] Cesium carbonate (Cs₂CO₃) is even more basic and can be effective when other bases fail.

Q4: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

This choice involves a trade-off between reactivity and stability.[10][14]

  • Boronic Acids: Generally more reactive but can be unstable. They are susceptible to protodeboronation and can form boroxine anhydrides upon storage.[9][14]

  • Boronate Esters (e.g., pinacol esters): More stable, easier to handle and purify, and less prone to side reactions like protodeboronation.[9][10][15] While they can be slightly less reactive, their stability often leads to more reproducible results and higher yields in challenging couplings. For the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl system, using a pinacol boronate ester of your coupling partner is highly recommended to minimize side reactions.

Visualizing the Catalytic Cycle and Key Challenges

To better understand the process, let's visualize the Suzuki-Miyaura catalytic cycle and highlight the steps most affected by the sterically hindered substrate.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Key Challenges for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br (Sterically Hindered) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Bulky Ligands Facilitate This Step RedElim->Pd0 Ar-Ar' Challenge1 Slow Oxidative Addition due to electron-rich nature of Ar-Br. Challenge2 Steric clash at PdII_Aryl intermediate hinders transmetalation. Challenge3 Slow Reductive Elimination due to steric congestion.

Caption: The Suzuki-Miyaura catalytic cycle with challenges highlighted.

Recommended Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with a generic arylboronic pinacol ester. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol %)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Addition of Solvent and Catalyst: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) to the Schlenk flask containing the reagents. Stir the mixture for 5 minutes.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol_Workflow Start Start: Assemble Reagents Setup 1. Combine Substrates & Base in Schlenk Flask under Argon Start->Setup Catalyst 2. Prepare Catalyst Solution (Pd₂(dba)₃ + SPhos in Dioxane) Setup->Catalyst AddSolvent 3. Add Dioxane/Water Solvent Catalyst->AddSolvent AddCatalyst 4. Add Catalyst Solution to Reaction Mixture AddSolvent->AddCatalyst Degas 5. Degas via Freeze-Pump-Thaw AddCatalyst->Degas React 6. Heat Reaction (80-100 °C) Degas->React Monitor 7. Monitor Progress (TLC / LC-MS) React->Monitor Workup 8. Aqueous Work-up Monitor->Workup Purify 9. Column Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhang, Y., & Wu, J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Available at: [Link]

  • Gagnon, A., & Duplessis, M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Navarro, O., Kelly, R. A. 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. Available at: [Link]

  • Eid, E., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Li, Y., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Zultanski, S. L., & Fu, G. C. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Das, A., & Organ, M. G. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Green Chemistry. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the technical support guide for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This versatile building block is a cornerstone in modern synthetic chemistry, particularly for constructing complex molecular architectures...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This versatile building block is a cornerstone in modern synthetic chemistry, particularly for constructing complex molecular architectures via cross-coupling reactions. However, its utility can be hampered by the formation of undesired side products. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and mitigate common side reactions encountered during their experiments. We will move beyond simple protocols to explore the mechanistic causality behind these issues, providing you with the expert insights needed to optimize your reactions.

Frequently Asked Questions (FAQs): Troubleshooting Guide

This section addresses specific issues encountered when using 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in common cross-coupling reactions.

Section 1: Issues in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, but it is susceptible to several competing pathways.[1][2]

FAQ 1: I'm observing a significant amount of a symmetrical biaryl that corresponds to the homocoupling of my boronic acid partner. What's causing this and how can I fix it?

Answer:

  • Root Cause Analysis: The formation of a symmetrical biaryl from your boronic acid is a classic side reaction known as boronic acid homocoupling.[3][4] This process is often mediated by the palladium catalyst, particularly in the presence of oxygen. The currently accepted mechanism suggests that a palladium(0) species can react with oxygen to form a palladium peroxo complex.[5][6] This complex then reacts with two molecules of the boronic acid, ultimately leading to the homocoupled product and regenerating a palladium species that may or may not be catalytically active in the desired cycle.[5]

  • Troubleshooting & Mitigation Strategy:

    • Rigorous Deoxygenation: The most critical step is the exclusion of oxygen.[7] Before adding the catalyst, thoroughly sparge your solvent and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive inert gas atmosphere throughout the experiment.

    • Reagent Purity: Use high-purity, degassed solvents. Ensure your boronic acid is pure and has not degraded during storage.

    • Base Selection: While the base is essential for the main reaction, its choice can influence side reactions. For sensitive substrates, consider using non-hydroxide bases like K₃PO₄ or Cs₂CO₃.

    • Catalyst Choice: Some palladium precatalysts are more resistant to side reactions. Consider using a well-defined Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species, as this can minimize exposure of Pd(0) to oxygen before the reaction commences.

FAQ 2: My starting boronic acid is being consumed, but I'm getting the deborylated arene instead of my desired product. Why is protodeboronation happening?

Answer:

  • Root Cause Analysis: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This is a common decomposition pathway for arylboronic acids and can be promoted by acidic or basic conditions, and even by residual water.[8][9][10] The reaction mechanism can vary, but it often involves protonolysis of the boronic acid, which competes directly with the desired transmetalation step in the Suzuki-Miyaura cycle.[8][9] Certain heteroarylboronic acids and electron-deficient arylboronic acids are particularly susceptible to this side reaction.[10][11]

  • Troubleshooting & Mitigation Strategy:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere.

    • Use Boronate Esters: Pinacol esters of boronic acids (-B(pin)) are generally more stable and less prone to protodeboronation than the corresponding boronic acids (-B(OH)₂).[2] They can be used as direct replacements in many Suzuki protocols.

    • Optimize Base and Solvent: Avoid strongly acidic or basic aqueous conditions if possible. Using a base like potassium fluoride (KF) in an aprotic solvent can sometimes suppress protodeboronation.

    • Increase Reaction Rate: A key strategy is to accelerate the desired Suzuki coupling so that it outcompetes the slower protodeboronation side reaction. Using a highly active catalyst system, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can achieve this.[3][10]

FAQ 3: My mass spectrum shows a peak corresponding to 2,6-dimethoxy-1,1'-biphenyl (M-Br+H). Where is this coming from?

Answer:

  • Root Cause Analysis: The formation of 2,6-dimethoxy-1,1'-biphenyl is the result of hydrodehalogenation (or protodebromination), where the bromine atom on your starting material is replaced by a hydrogen atom.[12][13] This reduction side reaction can occur via several pathways. The hydrogen source can be the solvent (especially alcohols like isopropanol), an amine base, or even trace water. The palladium catalyst can form a hydride species (Ar-Pd-H), which then undergoes reductive elimination to yield the undesired product.[12]

  • Troubleshooting & Mitigation Strategy:

    • Solvent Choice: Use aprotic solvents such as toluene, dioxane, or THF instead of protic solvents like alcohols.

    • Base Selection: Avoid amine-based organic bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are excellent alternatives that do not serve as hydride sources.

    • Strictly Anhydrous Conditions: As with protodeboronation, minimizing water content is crucial to suppress this pathway.

Section 2: Issues in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[14][15]

FAQ 4: I'm attempting a Buchwald-Hartwig amination with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, but I'm mostly recovering the reduced starting material. What's going wrong?

Answer:

  • Root Cause Analysis: As in the Suzuki reaction, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[14] However, another significant pathway can lead to this same side product. If the amine coupling partner has β-hydrogens, the intermediate arylpalladium amido complex can undergo β-hydride elimination.[14] This process forms an imine (or enamine) and the same Ar-Pd-H intermediate that leads to the reduced arene, 2,6-dimethoxy-1,1'-biphenyl.

  • Troubleshooting & Mitigation Strategy:

    • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are specifically designed to promote the final C-N reductive elimination step, making it much faster than competing side reactions like β-hydride elimination.[16]

    • Base and Temperature Control: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. While the reaction often requires heat, excessive temperatures can sometimes favor decomposition pathways. It is best to find the minimum temperature required for efficient turnover.

    • Reagent Stoichiometry: Ensure the amine is not the limiting reagent and that the base is present in a slight excess (typically 1.2-1.5 equivalents).

Visualizing Reaction Pathways

Understanding the interplay between the desired catalytic cycle and competing side reactions is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Desired Product (Ar-Ar') tm_complex->product arbr 4'-Bromo-2,6-dimethoxy- 1,1'-biphenyl arbr->oa_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->oa_complex Side_Reactions cluster_main From Main Catalytic Cycle oa_complex Ar-Pd(II)(Br)L₂ hydrodehalogenation Protodebromination Product (2,6-Dimethoxy-1,1'-biphenyl) oa_complex->hydrodehalogenation H⁺ Source (Solvent, H₂O) boronic_acid Ar'-B(OH)₂ homocoupling Boronic Acid Homocoupling (Ar'-Ar') boronic_acid->homocoupling O₂ / Pd(0) protodeboronation Protodeboronation Product (Ar'-H) boronic_acid->protodeboronation H⁺ / OH⁻ / H₂O

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the technical support center for troubleshooting challenging cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 4'-Bromo-2,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a sterically hindered substrate that presents unique challenges in carbon-carbon bond formation. Our goal is to provide you with expert, field-proven insights to diagnose and resolve common issues encountered during Suzuki-Miyaura, Stille, and other palladium-catalyzed coupling reactions.

The structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, with its two methoxy groups positioned ortho to the biaryl linkage, creates significant steric hindrance. This bulkiness can impede key steps in the catalytic cycle, leading to low yields and the formation of unwanted side products. This guide addresses these specific issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Conversion & Failed Reactions

Q1: My Suzuki-Miyaura coupling reaction with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not working, showing little to no product formation. What are the primary parameters I should investigate?

A1: When a Suzuki coupling with this sterically demanding substrate fails, a systematic review of the reaction parameters is crucial. The steric shield provided by the ortho-methoxy groups slows down the reaction, making it highly sensitive to suboptimal conditions. Here are the first things to verify:

  • Catalyst System Integrity: The choice and activity of the palladium catalyst and its associated ligand are paramount. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ.[1] For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[2]

    • Expert Insight: Employ bulky, electron-rich phosphine ligands. These ligands are designed to stabilize the active monoligated palladium species and accelerate both the oxidative addition and the difficult reductive elimination steps required for hindered biaryl synthesis.[3][4] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or others like AntPhos, which have demonstrated high efficacy in sterically demanding couplings.[2][4][5]

  • Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[1][6]

    • Protocol: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel must be thoroughly flushed with an inert gas (Argon or Nitrogen), and the reaction should be maintained under a positive pressure of this gas throughout.[6][7]

  • Base and Solvent Selection: The base is not merely a spectator; it activates the boronic acid for transmetalation.[8] For hindered couplings, a strong, non-nucleophilic base is often required.

    • Recommendations: Use finely powdered and dry potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][9] Clumped or wet base can lead to poor reactivity and reproducibility.[1][7] Aprotic polar solvents like dioxane, toluene, or DMF are typically effective.[2][10]

  • Reaction Temperature: The activation energy for coupling sterically hindered substrates is higher. If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase to 100-110 °C may be necessary.[2]

Section 2: Common Side-Product Formation

Q2: I'm observing a significant amount of 2,6-dimethoxy-1,1'-biphenyl (the dehalogenated starting material) in my crude reaction mixture. What causes this, and how can I prevent it?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common and frustrating side reaction where the bromine atom is replaced by a hydrogen atom.[11][12]

  • Causality: This side reaction is primarily caused by the presence of palladium-hydride (Pd-H) species.[11] These can form from the reaction of the palladium complex with various components in the mixture, including trace water, alcohol solvents, or even certain bases.[13] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the unwanted dehalogenated product.[11] Electron-deficient aryl halides are particularly susceptible, but sterically hindered systems can also favor this pathway if the desired coupling is slow.[11]

  • Troubleshooting Workflow for Dehalogenation:

    Dehalogenation_Troubleshooting Start Dehalogenation Observed Check_Reagents Verify Reagent Purity | Are solvents strictly anhydrous? | Is the base non-hydridic? Start->Check_Reagents Step 1 Check_Conditions Optimize Conditions | Lower Temperature? | Shorter Reaction Time? Check_Reagents->Check_Conditions Step 2 Change_Ligand Screen Ligands | Use bulky, electron-rich ligands (e.g., SPhos, AntPhos) to accelerate C-C coupling. Check_Conditions->Change_Ligand Step 3 Result Minimized Dehalogenation Change_Ligand->Result

    Caption: A logical workflow to minimize dehalogenation side reactions.

  • Recommended Solutions:

    • Use Anhydrous Reagents: Ensure all solvents and reagents are strictly anhydrous. Water is a common proton source for this side reaction.[1]

    • Base Selection: Switch to a base less likely to generate hydrides. K₃PO₄ and Cs₂CO₃ are generally safe choices.

    • Ligand Optimization: As mentioned previously, using a highly active ligand system (e.g., Pd/SPhos) can accelerate the desired cross-coupling pathway, making it kinetically favored over the dehalogenation pathway.[5]

Q3: My reaction is producing a homocoupled biaryl from my boronic acid partner. How do I suppress this side reaction?

A3: Homocoupling of the boronic acid is another common issue, typically resulting from the presence of an oxidant, most commonly oxygen.[1][7]

  • Mechanism: This can occur through a stoichiometric reaction where Pd(II) reacts with two equivalents of the boronic acid to form the symmetrical biaryl and Pd(0).[14] If your reaction mixture contains residual Pd(II) or if the active Pd(0) catalyst is re-oxidized by trace oxygen, homocoupling can become significant.[1][14]

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction setup is completely free of oxygen.[6][7]

    • Use of Active Pd(0) Precatalysts: Using a precatalyst that rapidly converts to the active Pd(0) species can minimize the concentration of Pd(II) available for homocoupling at the start of the reaction.[15]

    • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor side reactions.[10] Start with 1.1-1.5 equivalents.

Catalytic Cycle and Points of Failure

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and highlights the stages where common failures and side reactions originate, particularly for a sterically hindered substrate like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

// Nodes for the main cycle Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; OxAdd [label="Oxidative Addition\n(Often Rate-Limiting for\nHindered Substrates)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; ArPdBr [label="Ar-Pd(II)-Br\nComplex", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Transmetal [label="Transmetalation", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; ArPdAr [label="Ar-Pd(II)-Ar'\nComplex", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; RedElim [label="Reductive Elimination\n(Can be slow for\nHindered Products)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];

// Side reaction nodes Decomp [label="Catalyst Decomposition\n(O₂ present)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Dehalo [label="Dehalogenation\n(Pd-H species)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Homocoupling [label="Homocoupling\n(O₂ or excess Pd(II))", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges for the main cycle Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> ArPdBr; ArPdBr -> Transmetal [label="[Ar'B(OH)₃]⁻\n(Base Activated)"]; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Pd0 [label="Product\n(Ar-Ar')"];

// Edges for side reactions Pd0 -> Decomp [color="#EA4335", style=dashed, dir=back]; ArPdBr -> Dehalo [color="#EA4335", style=dashed, label=" + [H]⁻"]; Transmetal -> Homocoupling [color="#EA4335", style=dashed, label=" O₂"]; }

Caption: The Suzuki-Miyaura catalytic cycle and common failure pathways.

Data Summary & Recommended Conditions

For a challenging substrate like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, starting with a robust and well-vetted set of conditions is key to success.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Expert Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand SPhos, RuPhos, or AntPhos (2-4 mol%)Critical Choice. These bulky, electron-rich ligands are proven to accelerate reactions of sterically hindered substrates.[2][4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive functional groups.[2][9] Must be anhydrous and finely powdered.[7]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are effective at the higher temperatures often required for these couplings.[2] Must be rigorously degassed.
Temperature 100 - 110 °CNecessary to overcome the high activation energy associated with sterically demanding substrates.[2]
Boronic Reagent Boronic Acid or Pinacol Ester (1.2-1.5 equiv)Pinacol esters can offer greater stability and reduce protodeboronation side reactions.[6]
Experimental Protocol: A Validated Starting Point

This protocol provides a robust method for the Suzuki-Miyaura coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with a generic arylboronic acid.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem Technical Support. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • BenchChem Technical Support. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem.
  • Multiple Authors. (2014). How can I solve my problem with Suzuki coupling?
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemistry: A European Journal, 19(28), 9202-6.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Cherney, A. H., & Reisman, S. E. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 59(1-2), 1-1.
  • Zhao, Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245.
  • Verstraete, J., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1903.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol. BenchChem.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245.
  • LeBlond, C. R., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(5), 699-703.
  • Wikipedia. Stille reaction. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction.

The synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a crucial step in the development of various advanced materials and pharmaceutical intermediates.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most common and efficient method for constructing the pivotal C-C bond in this biphenyl system.[2][3] However, despite its versatility, achieving high yields and purity can be challenging. This guide is designed to address those challenges head-on, offering practical, field-proven solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via Suzuki-Miyaura coupling. Each issue is presented in a question-and-answer format, providing a clear rationale for the proposed solutions.

Low to No Product Yield

Q1: My reaction is yielding very little or no 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. What are the likely causes and how can I fix it?

A1: This is a multifaceted problem that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The heart of the Suzuki coupling is the palladium catalyst.[4] The active species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[2][4]

    • Solution:

      • Ensure Proper Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

      • Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state.

      • Check Catalyst Quality: Ensure your palladium source is from a reputable supplier and has been stored correctly under an inert atmosphere.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.[3] This step is highly dependent on the base and solvent system.

    • Solution:

      • Base Selection: The base activates the boronic acid to facilitate transmetalation.[3][5][6] For the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a moderately strong inorganic base is typically effective.

        • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[7] Cs₂CO₃ is often more effective but also more expensive.

      • Solvent System: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

        • Recommended Solvents: Toluene/water, dioxane/water, or THF/water are commonly used solvent systems.[7][8]

  • Poor Substrate Quality: The purity of your starting materials, 2,6-dimethoxyphenylboronic acid and 1-bromo-4-iodobenzene (or a suitable alternative aryl halide), is paramount.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials by NMR or other analytical techniques. Impurities can interfere with the catalytic cycle.

      • Fresh Boronic Acid: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[2][9] Using freshly purchased or recrystallized boronic acid is advisable.

Formation of Significant Side Products

Q2: My reaction is producing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are homocoupling and protodeboronation.[9][10]

  • Homocoupling: This is the self-coupling of the boronic acid to form 2,2',6,6'-tetramethoxy-1,1'-biphenyl or the aryl halide to form 4,4'-dibromo-1,1'-biphenyl.

    • Causes:

      • Presence of oxygen, which can promote the oxidative coupling of the boronic acid.[2]

      • Inefficient oxidative addition of the aryl halide to the Pd(0) catalyst, allowing for side reactions to occur.

    • Solutions:

      • Rigorous Degassing: As mentioned previously, thoroughly remove oxygen from the reaction mixture.

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to side reactions.[3] For this specific synthesis, ligands like SPhos, XPhos, or RuPhos can be beneficial.

      • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the desired cross-coupling reaction to completion and minimize aryl halide homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of 1,3-dimethoxybenzene.

    • Causes:

      • Presence of excess water or acidic impurities.

      • High reaction temperatures can accelerate this side reaction.[9]

    • Solutions:

      • Anhydrous Conditions (if applicable): While some water is often beneficial, excessive amounts can be detrimental. Ensure your organic solvent is dry if using an anhydrous protocol.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with temperatures around 80-90 °C and adjust as needed.

      • Choice of Base: Some bases can be more prone to causing protodeboronation. If this is a persistent issue, consider screening different bases.

Reaction Stalls or is Sluggish

Q3: My reaction starts but then seems to stop before completion, leaving unreacted starting materials. What can I do to drive it to completion?

A3: A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation:

    • Solution:

      • Add Fresh Catalyst: In some cases, a second portion of the catalyst can be added midway through the reaction to restart a stalled process. However, it's better to address the root cause of deactivation.

      • Ligand Selection: The ligand stabilizes the palladium catalyst.[2] If your ligand is degrading under the reaction conditions, the catalyst will precipitate as palladium black.[10] Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or Buchwald-type biaryl phosphine ligands.

  • Suboptimal Temperature:

    • Solution:

      • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature in increments of 10 °C may improve the rate. Monitor for the formation of side products. Microwave irradiation can also be a powerful tool to accelerate the reaction.[9]

  • Insufficient Mixing:

    • Solution:

      • Ensure Efficient Stirring: In a biphasic system, vigorous stirring is crucial to ensure efficient mass transfer between the aqueous and organic phases.

II. Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 1-bromo-4-iodobenzene or 1,4-dibromobenzene?

A1: The reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl.[3] Therefore, 1-bromo-4-iodobenzene is the preferred starting material as the C-I bond will react preferentially, leaving the C-Br bond intact for further functionalization if desired.[11] Using 1,4-dibromobenzene is possible but may require more forcing conditions (higher temperatures, more active catalyst systems) to achieve a good yield.

Q2: What is the optimal ratio of boronic acid to aryl halide?

A2: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive aryl halide.[9] However, this can sometimes lead to purification challenges if the excess boronic acid and its byproducts are difficult to remove. Starting with a 1:1 ratio and optimizing from there is a good strategy.

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed. This will allow you to track the consumption of the starting materials and the formation of the product.

Q4: What is a standard, reliable protocol to start with for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl?

A4: The following is a robust starting protocol that can be optimized further.

III. Experimental Protocol: A Starting Point for Optimization

This protocol provides a detailed, step-by-step methodology for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Materials:
  • 2,6-Dimethoxyphenylboronic acid (≥97%)[12][13]

  • 1-Bromo-4-iodobenzene (98%)[14][15][16]

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized water

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv), 2,6-dimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Degassing the Mixture: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl as a solid.

Data Summary Table
ParameterRecommended Starting ConditionRange for Optimization
Aryl Halide 1-Bromo-4-iodobenzeneN/A
Boronic Acid 2,6-Dimethoxyphenylboronic acidN/A
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄, Pd₂(dba)₃ / XPhos
Catalyst Loading 2 mol%0.5 - 5 mol%
Base K₃PO₄K₂CO₃, Cs₂CO₃
Solvent Toluene / Water (10:1)Dioxane/Water, THF/Water
Temperature 90 °C80 - 110 °C (or microwave)
Reaction Time 4 - 12 hours1 - 24 hours

IV. Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Reagents A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArX Ar-X (Aryl Halide) ArX->B ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagent Quality Start->CheckReagents CatalystActive Is Catalyst Active? (Degassing, Pre-catalyst) CheckCatalyst->CatalystActive OptimizeBaseSolvent Optimize Base/Solvent CheckConditions->OptimizeBaseSolvent ReagentPurity Check Purity of Starting Materials CheckReagents->ReagentPurity OptimizeLigand Optimize Ligand CatalystActive->OptimizeLigand Success High Yield Achieved OptimizeLigand->Success OptimizeTemp Optimize Temperature OptimizeBaseSolvent->OptimizeTemp OptimizeTemp->Success FreshBoronic Use Fresh Boronic Acid ReagentPurity->FreshBoronic FreshBoronic->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

V. References

  • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Rhodes University].

  • Design of Experiment Optimisation of the Suzuki Cross-Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]

  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from

  • Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl. Retrieved from

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Cross-Coupling

Welcome to the technical support guide for the cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with synthesizing sterically hindered biaryl compounds. The inherent steric hindrance in this substrate, with two methoxy groups ortho to the biaryl linkage, presents unique challenges that require careful optimization of catalyst systems and reaction conditions. This guide provides in-depth answers to frequently encountered issues, a systematic troubleshooting workflow, and a detailed experimental protocol to facilitate successful outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl considered challenging?

A1: The primary challenge stems from steric hindrance. The two methoxy groups on one of the phenyl rings crowd the reaction center. This steric bulk can significantly impede two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond can be slowed down by the bulky methoxy groups.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the biaryl product is released from the palladium center, is often the rate-limiting step for hindered substrates.[1] The steric clash between the two aryl partners on the palladium complex raises the energy barrier for this step.

Successfully coupling this substrate requires a catalyst system specifically designed to overcome these steric barriers.[2][3]

Q2: What are the most effective types of palladium catalysts and ligands for this sterically hindered coupling?

A2: For sterically demanding couplings, the catalyst system must be highly active. This is typically achieved by using a palladium(0) source, often generated in situ from a palladium(II) precatalyst, in combination with a specific class of ligands.[4]

  • Palladium Source: While Pd(PPh₃)₄ can be used, modern, air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or specialized Buchwald precatalysts) are often preferred for their stability and for generating the active Pd(0) species in a controlled manner.[4][5]

  • Ligands: The ligand choice is the most critical factor.[1][6] Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.[7] The best results are obtained with ligands that are both electron-rich and sterically bulky :[4][7][8]

    • Electron-rich character increases the nucleophilicity of the palladium center, which promotes the oxidative addition step.[7]

    • Steric bulk promotes the formation of a monoligated, highly reactive L₁Pd(0) species and facilitates the final reductive elimination step.[7][9]

Excellent ligand classes for this purpose include dialkylbiaryl phosphines (Buchwald ligands) such as SPhos, XPhos, and the particularly effective 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos).[9][10][11] N-heterocyclic carbenes (NHCs) with significant steric bulk have also proven effective.[1][12]

Q3: How does the choice of base and solvent impact the reaction's success?

A3: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle and can dramatically influence yield.

  • Base: The base is required to activate the organoboron reagent for the transmetalation step.[13] For challenging couplings, a strong, non-nucleophilic base is generally preferred to avoid side reactions and drive the reaction forward.[1]

    • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and highly effective choices.[1][10][11]

    • In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, but care must be taken as they can promote side reactions if not used correctly.[1] Simple bases like sodium carbonate (Na₂CO₃) may be less effective for hindered substrates.[14][15]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic solvents are standard.

    • Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed.[1][16]

    • Often, a mixture of an organic solvent with a small amount of water is used, especially when using phosphate or carbonate bases, to aid in their dissolution and facilitate the transmetalation step.[10]

Q4: My reaction is not working. Should I use an arylboronic acid or a boronic ester (e.g., pinacol ester)?

A4: Both boronic acids and their corresponding esters (like MIDA or pinacol esters) can be used. Boronic acids are the traditional choice, but they can be prone to decomposition and protodeboronation (replacement of the boron group with a hydrogen atom), especially under harsh conditions.[4] Boronic esters are often more stable, easier to purify, and less prone to side reactions like homocoupling.[16] For a challenging substrate where you might need prolonged heating, a boronic ester can sometimes provide a more consistent and reproducible result.

Troubleshooting Guide for Hindered Biaryl Coupling

This guide addresses common issues encountered during the cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species was not generated or has decomposed. Pd₂(dba)₃ can degrade over time.[4] Oxygen can poison the catalyst.[17] 2. Inefficient Ligand: The chosen ligand (e.g., PPh₃) is not bulky or electron-rich enough to promote the oxidative addition or reductive elimination steps for this hindered substrate.[1][7] 3. Insufficiently Strong Base: The base is not strong enough to facilitate transmetalation effectively.1. Use a robust precatalyst: Employ a modern, air-stable Buchwald precatalyst. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) and maintained under an inert atmosphere.[17] 2. Screen Bulky Ligands: Switch to a proven ligand for hindered couplings, such as SPhos or XPhos .[9][10][11] A 1:1 or 1:2 Pd-to-ligand ratio is often optimal.[18] 3. Use a Stronger Base: Switch from Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃ .[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Temperature: Excessive heat can sometimes favor side reactions.1. Improve Degassing: Degas the solvent and the reaction mixture rigorously before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with argon for 15-30 minutes.[19] 2. Optimize Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Formation of Protodeboronation Byproduct 1. Water Content: Excess water in the reaction can lead to the cleavage of the C-B bond. 2. Base Choice/Strength: Some base/solvent combinations can accelerate this side reaction.1. Use Anhydrous Conditions: Use anhydrous solvents and KF as the base if your substrate is sensitive.[13] If using an aqueous base, ensure the water amount is controlled (typically 2-3 equivalents). 2. Use Boronic Ester: Switch from the boronic acid to a more stable boronic acid pinacol ester.
Formation of Des-Bromo Starting Material 1. Inefficient Transmetalation/Reductive Elimination: The palladium-aryl complex forms but fails to proceed through the cycle, eventually leading to hydrodehalogenation. 2. Hydrogen Source: Trace water or other protic sources in the reaction.1. Re-evaluate Catalyst System: This strongly indicates that the ligand is not suitable. A bulkier, more electron-donating ligand is needed to accelerate the later steps of the cycle.[7][9] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize potential proton sources.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving palladium.[20][21][22]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OA_Complex Ar-Pd(II)-X Complex Pd(0)L_n->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-Ar' Complex OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration ArX 4'-Bromo-2,6-dimethoxy- 1,1'-biphenyl ArB Arylboronic Acid/Ester Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction yields poor results, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate for a sterically hindered substrate? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use a robust precatalyst. Ensure rigorous degassing. Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction conditions (Base, Solvent, Temp) optimal? Check_Ligand->Check_Conditions Yes Sol_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Sol_Ligand No Check_Purity Are reagents pure and dry? Check_Conditions->Check_Purity Yes Sol_Conditions Screen stronger bases (K₃PO₄, Cs₂CO₃) and different aprotic solvents. Check_Conditions->Sol_Conditions No Sol_Purity Use fresh, pure reagents. Dry solvents if necessary. Check_Purity->Sol_Purity No

Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with a generic arylboronic acid, employing a catalyst system suitable for sterically hindered substrates.

Reaction: Coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with Phenylboronic Acid.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) and degassed water (10% of the toluene volume) to the flask via syringe.

  • Catalyst Addition: Add the premixed catalyst/ligand solid to the reaction flask under a positive flow of argon.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety Note: Always perform reactions involving palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Sources

Optimization

Technical Support Center: Purification of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the technical support guide for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this sterically hindered biphenyl intermediate. We will delve into troubleshooting common issues and provide robust, field-tested protocols to achieve high purity.

Troubleshooting Guide: From Crude Product to Purified Compound

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My initial work-up yields a complex mixture with multiple spots on TLC close to my product. What are these impurities and how do I begin to separate them?

A1: A complex crude mixture is common when synthesizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, typically via Suzuki-Miyaura or Ullmann coupling.[1][2] The impurities originate from predictable side reactions inherent to these coupling methods.

Core Problem: The primary challenge is the structural similarity between the desired product and the main byproducts, leading to similar polarities and co-elution issues.

Common Impurities & Their Origin:

  • Homocoupling Products: Formation of 4,4'-dibromobiphenyl (from the aryl halide starting material) or 2,2',6,6'-tetramethoxy-1,1'-biphenyl (from the boronic acid/ester). This is a prevalent side reaction in both Suzuki and Ullmann couplings.[3][4]

  • Starting Materials: Unreacted 1-bromo-4-X-benzene (where X is the other halide or boronic acid precursor) and the 2,6-dimethoxybenzene derivative.

  • Protodeboronation/Dehalogenation Products: Loss of the boronic acid group or bromine atom from the starting materials, resulting in 1,3-dimethoxybenzene or bromobenzene, respectively.[3]

  • Residual Catalyst: Palladium or copper species from the coupling reaction.

Initial Strategy: The first step is to correctly identify the polarity of the major components. As a general rule, the desired product, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, has intermediate polarity. The homocoupled 2,2',6,6'-tetramethoxy-1,1'-biphenyl is often slightly more polar, while the 4,4'-dibromobiphenyl is significantly less polar.

Table 1: Common Impurities and Relative Polarity

Impurity Source Reaction Expected Polarity on Silica Gel (vs. Product)
4,4'-Dibromobiphenyl Aryl Halide Homocoupling Lower
2,2',6,6'-Tetramethoxy-1,1'-biphenyl Organoboron Homocoupling Higher or Very Similar
Unreacted 1-bromo-4-X-benzene Starting Material Lower
Unreacted 2,6-dimethoxyphenylboronic acid Starting Material Much Higher (baseline)

| 1,3-Dimethoxybenzene | Protodeboronation | Lower |

A well-planned column chromatography is the most effective next step. See Q3 for optimization details.

Q2: I attempted to purify my product by recrystallization, but it either "oiled out" or my recovery was extremely low. What am I doing wrong?

A2: Recrystallization failures for this class of compound typically stem from two issues: an inappropriate choice of solvent or the presence of impurities that inhibit crystal lattice formation.

Scientific Rationale: Successful recrystallization requires a solvent that dissolves the compound poorly at room temperature but well at elevated temperatures.[5] "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not commit your entire batch to one solvent. On a small scale (a few milligrams), test a range of solvents and solvent pairs.

    • Good Single Solvents to Try: Ethanol, isopropanol, ethyl acetate.

    • Good Solvent Pairs to Try: Hexane/Ethyl Acetate, Hexane/Acetone, Toluene/Hexane.[6] For a solvent pair, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexane) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[7]

  • Pre-Purification: If the crude product is highly impure (>10-15% impurities), recrystallization is unlikely to be effective. Perform a preliminary purification by flash column chromatography to remove the bulk of the impurities, then recrystallize the enriched material.

  • Control Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) encourages oiling out and traps impurities. Allow the flask to cool slowly to room temperature, then move it to a refrigerator, and finally to a freezer to maximize crystal growth and purity.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

Q3: My product and a major impurity are co-eluting during column chromatography. How can I improve the separation?

A3: Co-elution is the most significant purification challenge and requires a systematic optimization of your chromatography conditions. The key is to exploit the subtle differences in polarity between your product and the contaminants.

Optimization Workflow:

  • TLC Optimization is Crucial: Before running a column, find a mobile phase that gives a clear separation on a TLC plate.

    • Target Rf: Aim for an Rf value of 0.25-0.35 for your desired product. This provides the optimal balance between resolution and run time on the column.[7]

    • Solvent System: Start with a low-polarity system like 5% Ethyl Acetate in Hexane and gradually increase the polarity. Test mixtures like Hexane:Dichloromethane or Hexane:Toluene:Ethyl Acetate to alter the selectivity.

  • Column Parameters:

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is usually sufficient.

    • Column Dimensions: Use a long, narrow column for difficult separations rather than a short, wide one. A height-to-diameter ratio of at least 10:1 is recommended.

    • Loading: Do not overload the column. The amount of crude material should be no more than 1-2% of the mass of the silica gel for challenging separations.[8] Apply the sample in a minimal amount of solvent or via "dry loading" (adsorbing it onto a small amount of silica first).[8]

  • Elution Method:

    • Isocratic vs. Gradient: If the Rf values of your product and impurity are very close (<0.1 difference), an isocratic (constant solvent composition) elution will provide the best resolution. If impurities are spread far apart, a step gradient can save time and solvent.

Table 2: Suggested Starting Conditions for Column Chromatography

Column Type Stationary Phase Recommended Mobile Phase (Starting Point) Elution Strategy
Flash Chromatography Silica Gel (40-63 µm) 5-10% Ethyl Acetate in Hexane Isocratic or shallow gradient

| Preparative HPLC | C18 Reverse Phase | 70-80% Acetonitrile in Water | Isocratic or shallow gradient |

Q4: My final product is pure by NMR, but has a faint yellow/grey color. How do I remove residual metal catalyst?

A4: The color is often due to residual palladium or copper catalyst from the coupling reaction. While often present in trace amounts, these metals can interfere with subsequent reactions or biological assays.

Solutions for Metal Removal:

  • Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or toluene), add a small amount of activated charcoal (1-2% by weight), and stir or heat gently for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. Caution: Charcoal can also adsorb your product, leading to yield loss, so use it sparingly.[7]

  • Metal Scavenging Resins: Use a commercially available silica-based scavenger with functional groups that chelate the metal (e.g., thiol- or amine-functionalized silica). Stir the product solution with the scavenger resin, then simply filter it off. This method is highly effective and often results in less product loss than charcoal.

  • Aqueous Wash: In some cases, washing the organic solution during work-up with an aqueous solution of a chelating agent like EDTA or ammonium chloride can help remove bulk metal salts.

Frequently Asked Questions (FAQs)

  • What is the best overall purification strategy for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl?

    For a typical crude product, a two-step approach is most robust. First, perform flash column chromatography on silica gel to separate the major byproducts.[8] Then, take the fractions containing the product (which may still have minor impurities) and perform a final recrystallization to achieve high analytical purity.

    dot digraph "Purification Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    crude [label="Crude Product\n(Post-Workup)"]; tlc [label="Analyze by TLC\n(e.g., 10% EtOAc/Hex)"]; decision [label="Impurities Well Separated?", shape=diamond, fillcolor="#FBBC05"]; column [label="Flash Column Chromatography\n(Silica Gel)"]; recryst_direct [label="Direct Recrystallization"]; fractions [label="Combine Pure Fractions"]; recryst_final [label="Final Recrystallization\n(e.g., EtOH or Hex/EtOAc)"]; final_product [label="High-Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; recolumn [label="Re-run Column\nwith Optimized Eluent", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    crude -> tlc; tlc -> decision; decision -> column [label=" No "]; decision -> recryst_direct [label=" Yes (minor impurities) "]; column -> fractions; fractions -> recryst_final; recryst_direct -> final_product; recryst_final -> final_product; fractions -> decision [label=" Purity still low? ", style=dashed]; decision -> recolumn [label=" No (very close spots) ", style=dashed, color="#EA4335"]; }

    Caption: Decision workflow for purifying 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

  • How can I definitively assess the purity of my final product?

    A combination of methods is essential for a complete purity assessment:

    • Thin-Layer Chromatography (TLC): Shows a single spot in multiple solvent systems.

    • 1H NMR Spectroscopy: Clean spectrum with correct chemical shifts, splitting patterns, and integration. Absence of signals from starting materials, solvents, or byproducts.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A single sharp peak should be observed on a calibrated system.[9][10]

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • What are the recommended storage conditions for this compound?

    Store 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in a tightly sealed container in a cool, dry place, protected from light. While the biphenyl core is generally stable, long-term exposure to light and air can potentially lead to slow degradation, especially if trace impurities are present.[11]

  • My Suzuki coupling reaction is generating excessive homocoupling byproducts. How can I prevent this?

    Excessive homocoupling is a common issue in Suzuki reactions.[3] This side reaction often arises from issues with the catalyst, base, or reaction conditions.

    dot digraph "Suzuki Coupling Pathways" { graph [fontname="Arial", fontsize=10]; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    sub [label="Aryl Halide (Ar-Br)\n+\nBoronic Acid (Ar'-B(OR)2)"];

    node [fillcolor="#34A853", fontcolor="#FFFFFF"]; cross [label="{ Desired Cross-Coupling | Ar-Ar'}"];

    node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; side [label="{ Undesired Side Reactions | Ar-Ar (Homocoupling) | Ar'-Ar' (Homocoupling)}"];

    sub -> cross [label=" Pd Catalyst,\n Base "]; sub -> side [label=" Suboptimal\n Conditions "]; }

    Caption: Desired vs. undesired pathways in a Suzuki coupling reaction.

    Optimization Strategies:

    • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with nitrogen or argon before adding the palladium catalyst.[12]

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide.

    • Choice of Base: A weaker base (e.g., K3PO4 or K2CO3) is often preferable to strong bases like NaOH, which can accelerate side reactions.[13]

    • Catalyst/Ligand System: The choice of ligand is critical. For a sterically hindered substrate like this, a bulky phosphine ligand (e.g., SPhos) can promote the desired reductive elimination step over side reactions.[14]

References

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. Available at: [Link]

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. Available at: [Link]

  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • BYJU'S. Ullmann Reaction. Available at: [Link]

  • Chemistry Learning (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]

  • Sathee, J. Chemistry Ullmann Reaction. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Poklis, J. L., et al. (2014). Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Drug Testing and Analysis. Available at: [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.
  • PubChem. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • ChemHelpASAP (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • MDPI (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. Available at: [Link]

  • MoBiTec. Purification Columns - MOBICOLS. Available at: [Link]

  • Reddit (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Available at: [Link]

  • SIELC Technologies (2018). Benzene, 1-bromo-4-methoxy. Available at: [Link]

Sources

Troubleshooting

preventing decomposition of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl during reaction

Welcome to the Technical Support Center for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered and electron-rich biphenyl in chemical synthesis. Here, we address common challenges, with a primary focus on preventing its decomposition during cross-coupling reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and what are its common applications?

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a biaryl compound characterized by a bromine atom on one phenyl ring and two methoxy groups at the ortho positions of the other.[1][2] This substitution pattern makes it an electron-rich and sterically demanding building block in organic synthesis. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The presence of the methoxy groups can also direct further functionalization through ortho-lithiation.

Q2: My starting material, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, is being consumed in my reaction, but I'm seeing low yields of my desired product. What is the likely cause?

A common issue encountered with electron-rich aryl bromides like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is decomposition through a side reaction known as hydrodehalogenation or protodebromination.[3][4] This process replaces the bromine atom with a hydrogen atom, leading to the formation of 2,6-dimethoxy-1,1'-biphenyl as a byproduct. This unwanted reaction consumes your starting material, reduces the yield of your target molecule, and can complicate purification.[3]

Q3: What is the underlying mechanism of this decomposition?

The most accepted mechanism for hydrodehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace water, alcohols, certain bases, or even the phosphine ligands themselves.[3][5] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired debrominated product.

Q4: Are there specific storage and handling procedures to maintain the stability of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl?

While generally stable, it is good practice to store 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, and oxygen over extended periods. For reaction setup, ensure all glassware is oven-dried and solvents are anhydrous and degassed to minimize sources of protons that can contribute to hydrodehalogenation.

Troubleshooting Guide: Preventing Protodebromination

This section provides a systematic approach to diagnosing and resolving the issue of protodebromination of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl during your cross-coupling reactions.

Issue: Formation of 2,6-dimethoxy-1,1'-biphenyl byproduct is observed.

The presence of this byproduct can be confirmed by GC-MS, which will show a peak corresponding to its molecular weight, and by 1H NMR, where a new aromatic proton signal will appear in place of the carbon-bromine bond.[4]

Logical Troubleshooting Workflow

To address this, we will systematically evaluate and optimize the key reaction parameters: the ligand, the base, the solvent, and the temperature.

Troubleshooting_Workflow Start Decomposition Observed (Protodebromination) Ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? Start->Ligand Base Step 2: Change the Base - Is it too strong? Ligand->Base If problem persists Solvent Step 3: Adjust the Solvent - Is it protic or polar aprotic? Base->Solvent If problem persists Temp Step 4: Lower the Temperature - Is the reaction too hot? Solvent->Temp If problem persists Purity Step 5: Check Reagent Purity - Are there sources of protons? Temp->Purity If problem persists Success Problem Solved: Minimized Decomposition Purity->Success Optimization Complete

Caption: A step-by-step workflow for troubleshooting the protodebromination of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Step 1: Evaluate and Optimize the Ligand

Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired protodebromination. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step to form the C-C bond and suppress the pathways leading to Pd-H formation.[3] The steric bulk of these ligands can also disfavor the approach of small hydride sources to the metal center.

Recommendations:

  • Switch to Buchwald-type biaryl phosphine ligands: These are often highly effective. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is an excellent starting point due to its structural similarity and proven efficacy in coupling sterically hindered substrates.[6][7][8] Other options include XPhos or RuPhos.

  • Consider N-heterocyclic carbenes (NHCs): Bulky NHC ligands can also be very effective in promoting cross-coupling and preventing dehalogenation.[3][9]

Ligand TypeExamplesRationale
Recommended SPhos, XPhos, RuPhosBulky, electron-rich; promote desired coupling, sterically hinder Pd-H formation.[3][6]
Potentially Problematic PPh3, P(o-tol)3Less bulky and electron-rich; may not be sufficient to prevent side reactions with this substrate.
Step 2: Change the Base

Causality: The choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and increase the rate of protodebromination.[3][9] Weaker inorganic bases are generally preferred.

Recommendations:

  • Switch to a weaker base: Anhydrous potassium phosphate (K3PO4) is often the base of choice for minimizing this side reaction.[3] Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are also excellent alternatives.[3][10]

  • Ensure the base is anhydrous: Any water associated with the base can be a proton source. Use freshly purchased, anhydrous base or dry it thoroughly before use.

BaseStrengthRecommendation
K3PO4, Cs2CO3, K2CO3WeakerHighly Recommended. Less prone to promoting Pd-H formation.[3][10]
NaOtBu, KHMDS, LiHMDSStrongerUse with caution. Higher risk of protodebromination.[3][9]
Step 3: Adjust the Solvent

Causality: The solvent can influence the reaction pathway. Protic solvents (like alcohols) or polar aprotic solvents (like DMF) can be problematic as they can act as proton sources or facilitate the formation of Pd-H species.[3]

Recommendations:

  • Use a non-polar, aprotic solvent: Toluene and dioxane are generally the preferred solvents for Suzuki-Miyaura and other cross-coupling reactions where protodebromination is a concern.[3]

  • Ensure the solvent is anhydrous and degassed: This is crucial to remove dissolved oxygen, which can degrade the catalyst, and trace water, which is a primary source of protons for the decomposition pathway.

Step 4: Lower the Reaction Temperature

Causality: Protodebromination can have a different activation energy than the desired cross-coupling reaction. In many cases, lowering the reaction temperature can significantly reduce the rate of the undesired side reaction while still allowing the productive catalytic cycle to proceed at an acceptable rate.[3]

Recommendations:

  • Attempt the reaction at a lower temperature: If your reaction is running at 100-110 °C, try reducing the temperature to 80 °C and monitor the progress.[3] While the reaction may be slower, the improved selectivity can lead to a higher isolated yield of the desired product.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the cross-coupling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with an arylboronic acid, designed to minimize hydrodehalogenation.

Materials:

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd2(dba)3 (0.01-0.02 mmol, 1-2 mol% Pd)

  • SPhos (0.02-0.04 mmol, 2-4 mol%)

  • Anhydrous K3PO4 (2.0-3.0 mmol, 2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed toluene (5-10 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the arylboronic acid, and anhydrous potassium phosphate.

  • In a separate vial, dissolve Pd2(dba)3 and SPhos in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the degassed toluene to the reaction vial, followed by the catalyst/ligand solution.

  • Place the reaction vial in a preheated oil bath at 80-90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Overview: Competing Pathways

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the competing protodebromination pathway that leads to the decomposition of the starting material.

Catalytic_Cycles cluster_main Desired Cross-Coupling Cycle cluster_side Competing Protodebromination Pathway Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Trans Ar-Pd(II)-Ar'(L2) OxAdd->Trans Transmetalation (+ Ar'B(OH)2, Base) PdH L2Pd(II)-H(X) OxAdd->PdH Reaction with H- source Trans->Pd0 Reductive Elimination RedElim Desired Product Ar-Ar' Trans->RedElim PdH->Pd0 Reductive Elimination RedElim_Side Byproduct Ar-H PdH->RedElim_Side

Caption: The desired cross-coupling cycle versus the competing protodebromination pathway.

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]

  • Schaub, T., & Radius, U. (2005). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Chemistry – A European Journal, 11(17), 5024-5030. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Hintermann, L., & Läng, F. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13334–13348. Retrieved from [Link]

  • Sampson, J. H., & Meyer, G. J. (2020). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. JACS Au, 1(1), 39-48. Retrieved from [Link]

  • Wang, H., et al. (2023). Functionalization of aryl halides via energy transfer or photoredox catalysis. Nature Communications, 14, 2589. Retrieved from [Link]

  • ResearchGate. (n.d.). Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. Retrieved from [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4223-4228. Retrieved from [Link]

  • Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. Retrieved from [Link]

  • Kelly, C. B., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Catalysis, 13(17), 11533–11541. Retrieved from [Link]

  • Sampson, J. H., & Meyer, G. J. (2021). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. JACS Au, 1(1), 39–48. Retrieved from [Link]

  • Yin, J. J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2428-2431. Retrieved from [Link]

  • Ikeda, T., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4666–4671. Retrieved from [Link]

  • Wang, H., et al. (2023). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 28(14), 5483. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. Retrieved from [Link]

  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

  • Chemical Engineering Transactions. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Denmark, S. E., & Butler, C. R. (2006). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry, 71(14), 5245–5255. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, September 17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2022, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination [Video]. YouTube. Retrieved from [Link]

  • Peng, S., et al. (2014). Thermal Decomposition of Decabromodiphenyl Ether During the TempPS Resin in Fire. Advanced Materials Research, 936, 354-358. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Fire and Materials, 35(4), 185-197. Retrieved from [Link]

  • Choi, W. C., Kim, D. D., Shin, Y. H., & Lee, C. H. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Archives of Pharmacal Research, 24(2), 159-163. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016). The crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. Retrieved from [Link]

  • Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Welcome to the dedicated technical support resource for the scale-up synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the scale-up synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-tested solutions and provide a foundation of scientific principles to empower your process optimization.

Introduction

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The most prevalent synthetic route involves a Suzuki-Miyaura cross-coupling reaction. While this reaction is robust and versatile on a small scale, its transition to pilot or manufacturing scale introduces a new set of variables that can significantly impact yield, purity, and overall process efficiency. This guide will serve as your first point of reference for troubleshooting these scale-up issues.

Troubleshooting Guide: Common Scale-Up Issues

This section is formatted in a question-and-answer style to directly address the most pressing problems encountered during the scale-up of the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl synthesis.

Q1: My reaction yield has dropped significantly upon scaling up from grams to kilograms. What are the likely causes and how can I rectify this?

A significant drop in yield during scale-up is a multifaceted issue. Let's break down the potential culprits:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions or incomplete conversion.

    • Solution:

      • Agitator and Baffle Design: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and baffling system to promote effective mixing for the specific solvent and slurry concentration you are using.

      • Stirring Rate Optimization: The optimal stirring rate (RPM) will differ from the lab scale. Conduct studies to determine the minimum agitation rate required for a uniform slurry and efficient reaction progress.

  • Catalyst Deactivation: The palladium catalyst is the heart of the Suzuki coupling and is susceptible to deactivation, a problem often exacerbated at scale.[1][2]

    • Causes:

      • Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) by residual oxygen.[2] While sparging with an inert gas is standard, leaks in a large reactor system can introduce oxygen.

      • Poor Quality Reagents: Impurities in starting materials or solvents can poison the catalyst.

    • Solution:

      • Rigorous Inert Atmosphere: Implement a strict inert gas (Nitrogen or Argon) protocol. This includes multiple vacuum/backfill cycles of the reactor before adding reagents. Monitor the oxygen levels in the reactor headspace if possible.

      • Reagent Qualification: Qualify all raw materials and solvents to ensure they meet the required specifications and are free from catalyst poisons.

  • Thermal Control Issues: The exothermic nature of the reaction can be more difficult to manage in a large vessel due to a lower surface-area-to-volume ratio. Poor heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation.

    • Solution:

      • Controlled Reagent Addition: Add one of the coupling partners or the base solution portion-wise or via a dosing pump to control the reaction rate and heat generation.

      • Jacketed Reactor Efficiency: Ensure the reactor's heating/cooling jacket is functioning optimally and the heat transfer fluid is appropriate for the desired temperature range.

Q2: I am observing a significant amount of homocoupling byproducts of the boronic acid. How can I minimize this?

The formation of biphenyl from the boronic acid (a homocoupling product) is a common side reaction, often driven by the presence of oxygen.

  • Primary Cause: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.

  • Solutions:

    • Thorough Degassing: As mentioned above, ensuring a strictly anaerobic environment is critical. Degas all solvents and the reaction mixture thoroughly before adding the palladium catalyst.[2]

    • Order of Addition: Adding the palladium catalyst last to the fully assembled and degassed reaction mixture can minimize its exposure to any residual oxygen before the catalytic cycle begins.

    • Ligand Choice: Certain ligands can suppress homocoupling. While triphenylphosphine is common, consider screening bulky, electron-rich phosphine ligands which can stabilize the Pd(0) center and favor the desired cross-coupling pathway.[3]

Q3: My final product is difficult to purify, showing persistent low-level impurities. What are the likely culprits and how can I improve purity?

Purification at scale can be challenging and costly. It's often more efficient to prevent impurity formation in the first place.

  • Common Impurities and Their Origins:

    • Debromination of the Product: The desired 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl can be reduced to 2,6-dimethoxy-1,1'-biphenyl. This can be caused by certain bases or impurities in the reaction mixture.

    • Residual Palladium: Palladium contamination is a major concern, especially in pharmaceutical applications.[4]

    • Homocoupling Products: As discussed in Q2.

  • Strategies for Purity Enhancement:

    • Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they may also promote side reactions. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify the optimal balance of reactivity and selectivity.[3]

    • Palladium Scavenging: After the reaction is complete, the crude product can be treated with a palladium scavenger (e.g., thiol-functionalized silica, activated carbon) to reduce palladium levels.

    • Crystallization Optimization: Develop a robust crystallization procedure for the final product. This is often the most effective way to remove a wide range of impurities at scale. Experiment with different solvent/anti-solvent systems and cooling profiles.

Frequently Asked Questions (FAQs)

Q: What is the IUPAC name for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl? A: The IUPAC name is 4'-bromo-2,6-dimethoxy-1,1'-biphenyl.[5]

Q: What is the typical catalyst loading for a Suzuki coupling at an industrial scale? A: While laboratory-scale reactions might use 1-5 mol% of a palladium catalyst, industrial processes aim for much lower loadings, often in the range of 0.01-0.1 mol%, to minimize cost and reduce palladium contamination in the final product.[6] Achieving these low loadings often requires the use of highly active catalyst systems.

Q: Are there alternatives to palladium catalysts for this transformation? A: While palladium is the most widely used and versatile catalyst for Suzuki couplings, research has explored other transition metals like nickel and copper.[4] However, palladium catalysts generally offer superior performance and stability for a broader range of substrates.[4]

Q: My product seems to be precipitating out of the reaction mixture before the reaction is complete. What should I do? A: Product insolubility can be a significant issue in scale-up, leading to stalled reactions and handling difficulties.[7]

  • Solvent System: You may need to switch to a solvent system that better solubilizes both the starting materials and the product at the reaction temperature. Toluene, dioxane, and 2-MeTHF are common solvents for Suzuki couplings and can be used as co-solvent systems with water.

  • Temperature: Increasing the reaction temperature might improve solubility, but this must be balanced against the potential for increased side reactions.

Experimental Protocols

Protocol 1: Scale-Up Suzuki-Miyaura Coupling

This protocol provides a general framework. Quantities should be adjusted based on stoichiometry and reactor size.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Perform at least three vacuum/inert gas (Nitrogen) backfill cycles to render the atmosphere inert.

  • Reagent Charging:

    • Charge the reactor with 1-bromo-4-iodobenzene (or the corresponding aryl halide), 2,6-dimethoxyphenylboronic acid, and the chosen solvent (e.g., Toluene/Water mixture).

    • Begin agitation to form a slurry.

  • Degassing:

    • Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Base Addition:

    • Add the base (e.g., an aqueous solution of K₂CO₃) via a dosing pump over a controlled period to manage any exotherm.

  • Catalyst Addition:

    • In a separate, inerted glovebox or charging vessel, prepare a solution or slurry of the palladium catalyst (e.g., Pd(PPh₃)₄) and ligand (if separate) in a small amount of degassed solvent.

    • Transfer the catalyst to the reactor.

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

    • Treat the organic layer with a palladium scavenger if necessary.

    • Concentrate the organic layer under reduced pressure.

    • Perform crystallization from a suitable solvent system to isolate the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Logic Flow for Low Yield

Caption: A logical workflow for troubleshooting low yield in scale-up synthesis.

References

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC - NIH. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Synthesis

Welcome to the technical support center for the synthesis and analysis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this biaryl compound, with a specific focus on the identification and mitigation of process-related impurities. The information herein is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.

Section 1: Synthesis and Key Reactants FAQ

This section covers the fundamental synthetic strategy for preparing the target molecule.

Q1: What is the most common and effective synthetic route for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl?

Answer: The most prevalent and versatile method for constructing the C-C bond in 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of catalysts and starting materials.[3]

The general transformation involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[4] A base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[4]

Q2: What are the two primary Suzuki coupling strategies for this target molecule?

Answer: There are two logical disconnections for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via the Suzuki reaction. The choice between them often depends on the commercial availability, cost, and stability of the starting materials.

  • Strategy A: Coupling of (2,6-dimethoxyphenyl)boronic acid with 1,4-dibromobenzene . This route is often less preferred due to the potential for a second coupling reaction on the 1,4-dibromobenzene, leading to a tri-aryl impurity.

  • Strategy B: Coupling of 4-bromophenylboronic acid with 1-bromo-2,6-dimethoxybenzene . This is generally the more controlled and preferred route, as it involves the coupling of two distinct partners, minimizing the risk of symmetrical side products from one of the reactants.

StrategyAryl HalideBoronic Acid/Ester
A 1,4-dibromobenzene(2,6-dimethoxyphenyl)boronic acid
B 1-bromo-2,6-dimethoxybenzene4-bromophenylboronic acid
Section 2: Identification and Characterization of Common Impurities

A successful synthesis is defined by the purity of the final compound. Understanding potential impurities is the first step toward achieving high purity.

Q3: What are the most common process-related impurities I should expect in the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl?

Answer: Regardless of the specific conditions, several classes of impurities are consistently observed in Suzuki-Miyaura reactions. These arise from well-understood side reactions involving the starting materials, catalyst, and reaction conditions.[5]

Table 1: Summary of Potential Process-Related Impurities

Impurity NameStructureMolecular Weight ( g/mol )Origin
Unreacted Starting Materials 1-bromo-2,6-dimethoxybenzene & 4-bromophenylboronic acid217.07 & 200.92Incomplete reaction due to poor catalyst activity, insufficient time/temperature, or reagent degradation.
Homocoupling Product (Boronic Acid) 4,4'-Biphenyl154.21Oxidative coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species, which can occur with inefficient catalyst activation or decomposition.[5][6]
Homocoupling Product (Aryl Halide) 2,2',6,6'-Tetramethoxy-1,1'-biphenyl274.31Reductive coupling of two aryl halide molecules. Less common than boronic acid homocoupling but can occur.
Protodeboronation Product Bromobenzene157.01Loss of the boronic acid functional group from the starting material, which is replaced by a hydrogen atom from a proton source (e.g., water). This is a known degradation pathway for boronic acids.[7][8]
Dehalogenation Product 1,3-dimethoxybenzene138.16Reductive removal of the bromine atom from the aryl halide starting material. This can be caused by palladium-hydride species formed from solvents or bases.[5][9][10]
Dibrominated Biphenyl Impurity p,p'-dibromobiphenyl312.00Can arise from impurities in starting materials or side reactions during older synthesis methods for bromobiphenyls.[11]
Q4: How can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of my crude product?

Answer: HPLC is the primary technique for quantifying the purity of the final product and detecting the impurities listed above.[12][13] A well-developed reversed-phase HPLC method can effectively separate the desired product from both starting materials and side-products.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection:

    • C18 (ODS) Column: A good starting point. It separates compounds primarily based on hydrophobicity.

    • Biphenyl or Phenyl-Hexyl Column: These columns are highly recommended for aromatic compounds like biphenyls. They offer alternative selectivity through π-π interactions, which can significantly improve the resolution between structurally similar impurities.[14][15]

  • Mobile Phase Selection:

    • Start with a gradient elution using Acetonitrile (ACN) and Water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • A typical gradient might run from 40% ACN to 95% ACN over 20-30 minutes.

  • Detection:

    • Use a UV-Vis or Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the product) to ensure all impurities are detected.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the crude product in a suitable solvent (e.g., ACN or a mixture of ACN/water) to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Optimization:

    • Adjust the gradient slope, flow rate, and temperature to achieve baseline separation (Resolution > 1.5) for all key components. If co-elution occurs, an isocratic hold or a switch to a different column chemistry (e.g., from C18 to Biphenyl) is advised.[16]

Expected Elution Order (General Trend on Reversed-Phase): More polar compounds will elute earlier. Therefore, boronic acids (polar) tend to elute first, followed by the more non-polar biphenyl products. The exact order will depend on the specific stationary phase and conditions.

Q5: What Nuclear Magnetic Resonance (NMR) features distinguish the product from its key impurities?

Answer: ¹H NMR spectroscopy is indispensable for structural confirmation and impurity identification. The aromatic region of the spectrum (typically 6.5-8.0 ppm) provides a unique fingerprint for each biphenyl species.[17]

  • 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (Product):

    • Expect two doublets for the protons on the dimethoxy-substituted ring, showing ortho and para coupling.

    • Expect two doublets (an AA'BB' system) for the protons on the bromo-substituted ring.

    • A sharp singlet for the two equivalent methoxy groups (-OCH₃) around 3.7-4.0 ppm.

  • 4,4'-Biphenyl (Homocoupling Impurity):

    • A simple, symmetrical spectrum with a single set of signals (likely an AA'BB' system appearing as two doublets) in the aromatic region. The absence of a methoxy singlet is a key indicator.

  • 1,3-dimethoxybenzene (Dehalogenation Product):

    • Will show a characteristic pattern for a 1,3-disubstituted benzene ring and a singlet for the methoxy groups. It will lack the signals corresponding to the second aromatic ring.

Q6: How can Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) aid in impurity identification?

Answer: Mass spectrometry is crucial for confirming the identity of unknown peaks observed in a chromatogram. By providing the molecular weight of an impurity, you can often deduce its structure by matching it to the list of potential side products (see Table 1).[12][18]

  • LC-MS: Couples the separation power of HPLC with the detection power of MS. It is the most direct way to assign molecular weights to the peaks in your HPLC chromatogram.

  • GC-MS: Suitable for thermally stable and volatile impurities. It can be a powerful tool for detecting and quantifying low molecular weight byproducts like bromobenzene or 1,3-dimethoxybenzene.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q7: My reaction yield is low, and I have a lot of unreacted starting materials. What should I check?

Answer: This indicates an incomplete or stalled reaction. The cause is often related to the catalyst's activity.

  • Catalyst Activity: Ensure you are using a high-quality palladium catalyst and ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst).[19]

  • Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature by 10-20 °C and monitor the progress by TLC or HPLC.

  • Base Stoichiometry and Strength: Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are used. The base must be strong enough to facilitate the catalytic cycle but not so strong as to degrade starting materials.[9]

  • Solvent Purity: Ensure solvents are anhydrous (if required by the specific protocol) and properly degassed.

Q8: My analysis shows a significant amount of a homocoupled biphenyl impurity. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid is almost always caused by the presence of molecular oxygen.[5][6]

  • Rigorous Degassing: This is the most critical factor. Before adding the catalyst, thoroughly degas the reaction mixture (solvent, base, and starting materials) using one of these methods:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solution for 20-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.

  • Catalyst Choice: Ensure the complete reduction of any Pd(II) precatalyst to Pd(0). Lingering Pd(II) can promote oxidative homocoupling.[5]

Q9: I've identified a dehalogenated or protodeboronated byproduct. What reaction parameters should I adjust?

Answer: These impurities result from the undesired cleavage of the C-Br or C-B bond.

  • To Minimize Protodeboronation (loss of -B(OH)₂):

    • Use a Milder Base: Strong bases can accelerate protodeboronation.[7] Consider switching from a strong base like NaOH or KOH to a milder one like K₂CO₃ or even CsF.[20]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA ester) which is less prone to premature degradation.[9]

    • Minimize Water: While many Suzuki protocols use aqueous conditions, excess water can be a proton source. Use the minimum amount of water necessary or consider anhydrous conditions if compatible with your system.

  • To Minimize Dehalogenation (loss of -Br):

    • Choice of Base and Solvent: Dehalogenation can be promoted by the formation of palladium-hydride species.[10] Avoid alcoholic solvents if possible, as they can be a source of hydrides. Some bases are more prone to promoting this side reaction than others; empirical screening may be necessary.[9]

    • Ligand Choice: The electronic properties of the phosphine ligand can influence the stability of intermediates. Sometimes switching to a different class of ligand (e.g., from a trialkylphosphine to a biarylphosphine like SPhos) can mitigate this side reaction.[19]

Q10: How can I effectively purify the final product to remove these impurities?

Answer:

  • Flash Column Chromatography: This is the most common method for purification at the lab scale.[21]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane is a good starting point. Use TLC to determine the optimal solvent ratio that provides good separation between the product spot and impurity spots.

  • Recrystallization: If the crude product is sufficiently pure (>90-95%), recrystallization can be an excellent method to obtain highly pure material.

    • Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below, while impurities remain in solution or are removed by hot filtration.[22]

Section 4: Visual Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams were generated using Graphviz to illustrate the core catalytic cycle and a logical workflow for troubleshooting.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'-B(OR)₂ + Base diaryl_pd2 Ar-Pd(II)L_n-Ar' tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 + Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_impurity Impurity Type cluster_solutions Corrective Actions start Crude Reaction Analysis (HPLC, LC-MS, NMR) problem_node Low Yield or High Impurity Level? start->problem_node impurity_type Identify Dominant Impurity problem_node->impurity_type Yes sol_sm Unreacted SM: • Check Catalyst Activity • Increase Temp/Time • Check Base impurity_type->sol_sm Starting Materials sol_homo Homocoupling: • Improve Degassing (Ar/N₂) • Use Pre-activated Catalyst • Check for O₂ Leaks impurity_type->sol_homo Homocoupling sol_proto Dehalogenation/Protodeboronation: • Use Milder Base (e.g., CsF) • Change Solvent • Use Boronate Ester impurity_type->sol_proto Side-Products

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gomberg, M., & Bachmann, W. E. (1924). p-BROMOBIPHENYL. Organic Syntheses, 4, 14. doi:10.15227/orgsyn.004.0014. Retrieved from [Link]

  • Google Patents. (2009). CN101376619A - Preparation of 4-bromobiphenyl.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Krasniqi, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12346–12360. doi:10.1021/acs.joc.6b02293. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. doi:10.1039/D4QO02335H. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4447–4456. doi:10.1007/s00216-015-8556-y. Retrieved from [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. Retrieved from [Link]

  • Reddit. (2021). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Queen's University Belfast. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Retrieved from [Link]

  • Google Patents. (1991). US4990705A - Preparation of 4-bromobiphenyl.
  • SlideShare. (2014). Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 57(6), 1613-1618. doi:10.1111/j.1556-4029.2012.02289.x. Retrieved from [Link]

  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • The Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6289. doi:10.3390/molecules27196289. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Predictive and Comparative Approach

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the NMR spectral characteristics of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biphenyl of interest in organic synthesis.

In the absence of publicly available experimental spectra for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl at the time of this writing, this guide will adopt a predictive and comparative methodology. This approach not only allows us to anticipate the spectral features of the target molecule but also provides a valuable framework for understanding the influence of specific substituents on the NMR spectra of biphenyl systems. By dissecting the expected ¹H and ¹³C NMR spectra and comparing them with data from structurally related compounds, we can build a robust understanding of the molecule's electronic and spatial characteristics.

The Molecule of Interest: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Before delving into the spectral analysis, let us first visualize the structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Figure 1. Structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with atom numbering.

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4'-position, while the other is substituted with two methoxy groups at the 2- and 6-positions. The ortho-dimethoxy substitution pattern is expected to have a significant impact on the rotational freedom around the biphenyl linkage, influencing the planarity of the molecule and, consequently, its NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents (inductive and resonance) and through-space interactions.

  • Aromatic Protons (Brominated Ring): The 4'-bromo substituent will influence the chemical shifts of the protons on its ring. We expect an AA'BB' system, which often appears as two doublets. The protons ortho to the bromine (H-3' and H-5') will be in a similar chemical environment, as will the protons meta to the bromine (H-2' and H-6'). Due to the electron-withdrawing nature of bromine, these protons will be deshielded compared to unsubstituted benzene (δ ~7.34 ppm).

  • Aromatic Protons (Dimethoxy Ring): The two methoxy groups are strong electron-donating groups. This will cause a significant upfield shift (shielding) of the protons on this ring (H-3, H-4, and H-5). We expect a triplet for H-4 and a doublet for H-3 and H-5, with ortho coupling constants.

  • Methoxy Protons: The six protons of the two methoxy groups are chemically equivalent due to rotation around the C-O bonds and will appear as a sharp singlet. The ortho position of these groups will likely result in a chemical shift slightly different from typical aromatic methoxy groups due to steric interactions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

  • Brominated Ring Carbons: The carbon attached to the bromine (C-4') will be significantly shifted. The other carbons in this ring (C-1', C-2'/6', C-3'/5') will also show distinct signals.

  • Dimethoxy Ring Carbons: The carbons bearing the methoxy groups (C-2 and C-6) will be strongly deshielded due to the electronegativity of the oxygen atoms. The other carbons in this ring (C-1, C-3/5, C-4) will have their chemical shifts influenced by the electron-donating methoxy groups.

  • Methoxy Carbons: A single signal is expected for the two equivalent methoxy carbons.

Comparative Analysis with Related Compounds

To refine our predictions, we can compare the expected spectral features with the known NMR data of simpler, related molecules. This comparative approach is a powerful tool for understanding the incremental effects of substituents.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Biphenyl ~7.34 (t), ~7.44 (t), ~7.59 (d)127.1, 127.2, 128.7, 141.2
4-Bromobiphenyl ~7.36 (t), ~7.45 (t), ~7.55 (d)121.6, 128.8, 131.9, 140.0, 140.2
1,2-Dimethoxybenzene ~6.9 (m), ~3.8 (s)55.9, 111.9, 121.0, 149.2
Predicted 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl H-2'/6': ~7.5C-1: ~115
H-3'/5': ~7.4C-2/6: ~158
H-3/5: ~6.6C-3/5: ~104
H-4: ~7.2C-4: ~130
OCH₃: ~3.7C-1': ~140
C-2'/6': ~132
C-3'/5': ~129
C-4': ~122
OCH₃: ~56

Table 1. Comparison of predicted NMR data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with experimental data for related compounds.

Analysis of Substituent Effects:

  • Bromine: The bromine atom in 4-bromobiphenyl causes a slight downfield shift of the aromatic protons and a significant shift of the carbon to which it is attached (C-4').

  • Methoxy Groups: The methoxy groups in 1,2-dimethoxybenzene cause a notable upfield shift of the aromatic protons due to their electron-donating nature. The carbons attached to the methoxy groups are deshielded.

  • Combined Effects: In our target molecule, we expect a combination of these effects. The protons on the brominated ring will be deshielded, while those on the dimethoxy ring will be shielded. The steric hindrance from the two ortho-methoxy groups will likely restrict the rotation around the biphenyl bond, leading to distinct magnetic environments for the two rings.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational information, 2D NMR experiments are indispensable for unambiguous assignment and structural confirmation.

cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC/HMQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY ProtonEnv Proton Environments H1->ProtonEnv C13 ¹³C NMR C13->HSQC C13->HMBC CarbonBackbone Carbon Skeleton C13->CarbonBackbone ProtonProton ¹H-¹H Couplings COSY->ProtonProton ProtonCarbon ¹H-¹³C Correlations (1-bond) HSQC->ProtonCarbon LongRange ¹H-¹³C Correlations (2-3 bonds) HMBC->LongRange SpatialProx Through-Space Proton Proximity NOESY->SpatialProx

Figure 2. Workflow of NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring. For example, we would expect to see cross-peaks between H-3, H-4, and H-5 on the dimethoxy ring.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments and confirming the connectivity between the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the distance between protons. A NOESY experiment would be particularly insightful for this molecule. We would expect to see NOE correlations between the methoxy protons and the H-2'/H-6' protons of the other ring if the rotation around the biphenyl bond is restricted, providing direct evidence for the preferred conformation of the molecule.

Standard Experimental Protocol for NMR Analysis

For researchers aiming to acquire NMR data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl or similar compounds, the following protocol is recommended.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY using standard pulse programs.

Sample 1. Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) Tube 2. Transfer to NMR Tube Sample->Tube Spectrometer 3. Insert into Spectrometer Tube->Spectrometer LockShim 4. Lock and Shim Spectrometer->LockShim Acquire1D 5. Acquire 1D Spectra (¹H, ¹³C) LockShim->Acquire1D Acquire2D 6. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acquire1D->Acquire2D Process 7. Data Processing (FT, Phasing, Baseline Correction) Acquire2D->Process Analyze 8. Spectral Analysis and Structure Elucidation Process->Analyze

Figure 3. Standard workflow for NMR data acquisition and analysis.

Conclusion

References

  • Biphenyl ¹³C NMR Data: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • General ¹H and ¹³C NMR Chemical Shift Ranges: Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Nuclear Overhauser Effect (NOE) Theory and Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • 2D NMR Spectroscopy Principles: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

Comparative

A Comparative Guide to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and Other Brominated Biphenyls in Cross-Coupling Reactions

Introduction: The Enduring Utility of Brominated Biphenyls in Modern Synthesis For researchers, scientists, and professionals in drug development, the construction of biaryl and polyaryl structures is a foundational elem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Brominated Biphenyls in Modern Synthesis

For researchers, scientists, and professionals in drug development, the construction of biaryl and polyaryl structures is a foundational element of molecular design. Brominated biphenyls serve as versatile and indispensable building blocks in this endeavor, primarily due to their stability and reliable reactivity in a host of palladium-catalyzed cross-coupling reactions.[1] These reactions, most notably the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex organic molecules, including a vast number of pharmaceuticals and functional materials.[2][3]

The reactivity of a brominated biphenyl in these transformations is exquisitely sensitive to the electronic and steric environment of the carbon-bromine bond. The position and nature of substituents on the biphenyl scaffold can dramatically influence reaction rates, yields, and even the feasibility of a desired coupling. This guide provides an in-depth technical comparison of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with other common brominated biphenyls, offering insights into how its unique substitution pattern governs its performance in synthetic applications. We will delve into the underlying principles of its reactivity, supported by experimental data and detailed protocols, to empower chemists to make informed decisions in their synthetic strategies.

The Unique Profile of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl: A Sterically Hindered Yet Activated System

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is a fascinating substrate for cross-coupling reactions due to the interplay of steric and electronic effects imparted by its substituents. The bromine atom at the 4'-position is in a sterically unencumbered para position, which is typically favorable for oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle.[3]

However, the defining feature of this molecule is the presence of two methoxy groups at the 2- and 6-positions of the other phenyl ring. These ortho-substituents exert a significant steric influence, forcing the two phenyl rings to adopt a twisted conformation. This steric hindrance around the biaryl linkage can impact the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.[4]

Electronically, the methoxy groups are electron-donating through resonance, which can influence the overall electron density of the molecule. While electron-donating groups on the non-brominated ring do not directly participate in the oxidative addition, they can affect the electronic properties of the resulting biaryl product.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Key Comparison Compounds:
  • 4-Bromobiphenyl: The simplest analogue, serving as a baseline for a sterically unhindered para-substituted brominated biphenyl.

  • 2-Bromobiphenyl: An isomer with the bromine at a sterically more hindered ortho-position.

  • 4,4'-Dibromobiphenyl: A substrate with two reactive sites, allowing for a discussion of mono- versus di-arylation.

CompoundStructureKey Structural FeaturesExpected Reactivity in Suzuki CouplingRepresentative Yield (%)
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl 4'-Bromo-2,6-dimethoxy-1,1'-biphenylBromine at para-position; significant steric hindrance from two ortho-methoxy groups.Good reactivity at the C-Br bond, but may require more forcing conditions or specialized catalysts due to steric hindrance.[4]Not widely reported, but expected to be moderate to good with optimized conditions.
4-Bromobiphenyl 4-BromobiphenylBromine at para-position; minimal steric hindrance.High reactivity and generally high yields under standard Suzuki conditions.[5]94%[6]
2-Bromobiphenyl 2-BromobiphenylBromine at ortho-position; moderate steric hindrance.Lower reactivity compared to 4-bromobiphenyl due to steric hindrance at the reaction site. Often requires higher temperatures, longer reaction times, or more active catalysts.81% (with specific catalyst system)[7]
4,4'-Dibromobiphenyl 4,4'-DibromobiphenylTwo reactive bromine atoms at para-positions.High reactivity at both sites. Achieving selective mono-arylation can be challenging.[8]>95% (di-arylation)

Causality Behind Reactivity Differences:

  • Steric Hindrance: The primary factor influencing the reactivity of these compounds is steric hindrance around the C-Br bond. The ortho-substituents in 2-bromobiphenyl and, more significantly, the 2,6-dimethoxy groups in our target molecule, impede the approach of the bulky palladium catalyst for oxidative addition. This often necessitates the use of specialized ligands that can facilitate the reaction with sterically demanding substrates.[9] In contrast, the unhindered para-position of 4-bromobiphenyl allows for facile oxidative addition, leading to higher reactivity.

  • Electronic Effects: For the aryl bromide itself, electron-withdrawing groups generally accelerate the rate of oxidative addition, while electron-donating groups can have a retarding effect. However, in the case of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the electron-donating methoxy groups are on the other ring and their electronic influence on the C-Br bond is transmitted through the biphenyl system, which is a less pronounced effect compared to direct substitution on the brominated ring.

Experimental Protocols

Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

A common synthetic route to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl involves the Suzuki-Miyaura coupling of a suitably substituted bromobenzene with a phenylboronic acid. Given the structure, a logical approach is the coupling of 1-bromo-2,6-dimethoxybenzene with 4-bromophenylboronic acid.

Workflow for the Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

reagents 1-bromo-2,6-dimethoxybenzene + 4-bromophenylboronic acid reaction Suzuki-Miyaura Coupling Heat (e.g., 80-100 °C) reagents->reaction 1. catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) catalyst->reaction 2. solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction 3. workup Aqueous Workup Extraction reaction->workup 4. purification Column Chromatography workup->purification 5. product 4'-Bromo-2,6-dimethoxy- 1,1'-biphenyl purification->product 6.

Caption: General workflow for the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-2,6-dimethoxybenzene (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.). For sterically hindered couplings, a catalyst system with a specialized ligand may be more effective.

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Comparative Suzuki-Miyaura Coupling Protocol

To provide a framework for a direct comparison, the following general protocol can be used for the Suzuki-Miyaura coupling of various brominated biphenyls with phenylboronic acid.

Workflow for Comparative Suzuki-Miyaura Coupling

cluster_start Reaction Setup ArylBromide Aryl Bromide (1.0 equiv) (e.g., 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, 4-Bromobiphenyl, etc.) Reaction Heat to 90 °C under N₂ Monitor by TLC/GC-MS ArylBromide->Reaction BoronicAcid Phenylboronic Acid (1.2 equiv) BoronicAcid->Reaction Base Base (e.g., K₂CO₃, 2.0 equiv) Base->Reaction Catalyst Pd(PPh₃)₄ (0.05 equiv) Catalyst->Reaction Solvent Degassed Solvent (Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis Purification & Yield Determination Workup->Analysis

Caption: Standardized workflow for comparing the reactivity of different brominated biphenyls in Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: In separate, identical flame-dried reaction vessels, place each brominated biphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Degassing: To each vessel, add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL). Purge each vessel with nitrogen for 10 minutes.

  • Reaction and Monitoring: Place all vessels in a preheated oil bath at 90 °C and stir vigorously. Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots for TLC or GC-MS analysis.

  • Workup and Analysis: After a set reaction time (e.g., 12 hours), or upon completion, cool the reactions to room temperature. Perform an identical aqueous workup and extraction for each reaction. Purify the crude products and determine the isolated yields for a direct comparison of reactivity.

Conclusion and Future Outlook

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl presents a unique combination of a sterically unhindered reactive center and significant steric bulk within the biaryl system. This makes it a valuable substrate for synthesizing complex, non-planar molecular architectures. While its reactivity in Suzuki-Miyaura coupling is expected to be lower than that of the unhindered 4-bromobiphenyl, modern advancements in catalyst and ligand design offer robust solutions for efficiently coupling such sterically demanding substrates.[9]

For researchers and drug development professionals, understanding the interplay of steric and electronic effects in brominated biphenyls is paramount for designing efficient and scalable synthetic routes. The protocols and comparative data presented in this guide provide a solid foundation for leveraging the synthetic potential of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its analogues. Future research in this area will likely focus on the development of even more active and selective catalyst systems for the coupling of highly substituted and sterically challenging biaryl precursors.

References

  • Organic Syntheses, Coll. Vol. 10, p.113 (2004); Vol. 79, p.159 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0159]
  • Organic Chemistry Portal. Suzuki Coupling. [Link: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Lipids/26.09_Suzuki-Miyaura_Coupling]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link: https://www.researchgate.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/abstracts/lit3/069.shtm]
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602930/]
  • Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2024). ResearchGate. [Link: https://www.researchgate.net/publication/382946927_Synthesis_characterization_and_catalytic_activity_in_Suzuki-Miura_and_Mizoroki-Heck_coupling_reactions_of_trans-dichloro_bis4'-bromobiphenyl-4-yldiphenylphosphine_palladiumII_complex]
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/xiii/general-papers/ak-4067]
  • Organoborane coupling reactions (Suzuki coupling). (2004). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1375441/]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link: https://www.researchgate.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025). Benchchem. [Link: https://www.benchchem.com/application-notes/a-comparative-study-of-bases-in-suzuki-reactions-of-2-bromo-4-methylpyridine]
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/23297127/]
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (2025). Benchchem. [Link: https://www.benchchem.com/application-notes/a-comparative-study-of-palladium-catalysts-in-suzuki-miyaura-coupling-with-2-nitrophenylboronic-acid]
  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. (2017). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5361041/]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link: https://www.mdpi.com/2673-4583/14/1/105]
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2015). RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03507a]
  • Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2024). International Journal of Biology and Chemistry. [Link: https://ijbch.kaznu.kz/index.php/journal/article/view/11]
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Dibrominated Substrates. (2025). Benchchem. [Link: https://www.benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link: https://www.mdpi.com/1420-3049/25/20/4772]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link: https://www.mdpi.com/2073-4344/7/3/73]

Sources

Validation

validation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl synthesis method

An In-Depth Comparative Guide to the Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Authored by: A Senior Application Scientist Introduction: The Significance of the Biphenyl Scaffold The biphenyl moiety is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Authored by: A Senior Application Scientist

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its rigid, well-defined geometry allows it to serve as a robust scaffold for orienting functional groups in three-dimensional space, making it a cornerstone in modern drug design and materials science. The specific compound, 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, is a valuable synthetic intermediate. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the dimethoxy groups influence the molecule's conformation and electronic properties. This guide provides a comprehensive validation and comparison of the primary methods for its synthesis, offering researchers the critical insights needed to select the most appropriate protocol for their specific application.

Primary Method: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction stands as the preeminent method for constructing unsymmetrical biaryl compounds.[2][3] Its widespread adoption is a direct result of its exceptionally mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid and aryl halide starting materials.[1]

Mechanistic Rationale

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which reliably forms the desired C-C bond while regenerating the active catalyst.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of a low-valent Palladium(0) species into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[3] This is often the rate-determining step.

  • Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid.[3][4]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base biaryl_pd_complex Ar-Pd(II)Ln-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Validated Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details the coupling of 4-bromophenylboronic acid with 1-iodo-2,6-dimethoxybenzene. The choice of an aryl iodide is deliberate; the weaker C-I bond undergoes oxidative addition more readily than a C-Br or C-Cl bond, often leading to higher efficiency.

Materials and Reagents:

  • 1-Iodo-2,6-dimethoxybenzene

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene and Water (degassed)

  • Ethyl acetate, brine, anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-iodo-2,6-dimethoxybenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and SPhos ligand (4 mol%) in a small amount of toluene. Add this catalyst solution to the main reaction flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water to the flask. Purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.[1]

  • Reaction: Under a nitrogen atmosphere, heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Alternative Methodologies: A Comparative Analysis

While Suzuki coupling is often the method of choice, alternative strategies exist, each with distinct advantages and limitations.

The Ullmann Condensation

The Ullmann reaction is a classical, copper-catalyzed method for forming biaryl compounds, predating modern palladium-catalyzed couplings.[5][6]

Mechanistic & Practical Considerations: The reaction typically involves the coupling of two aryl halides in the presence of stoichiometric amounts of copper metal, often at very high temperatures (>200 °C).[7] The mechanism is believed to involve the formation of an active copper(I) species that undergoes oxidative addition to the aryl halide.[5]

Key Differences from Suzuki Coupling:

  • Catalyst: Uses inexpensive copper instead of precious palladium.

  • Conditions: Requires harsh, high-temperature conditions, limiting its compatibility with sensitive functional groups.[6][7]

  • Yields: Historically, yields can be erratic and lower than modern cross-coupling methods.[5]

  • Solvents: Employs high-boiling polar solvents such as DMF or nitrobenzene.[7]

The Ullmann reaction is a viable alternative when cost is a primary driver and the substrate is robust enough to withstand the harsh conditions.

Ullmann_Workflow A Aryl Halide 1 (e.g., 1-iodo-2,6-dimethoxybenzene) Heat High Heat (>200 °C) A->Heat B Aryl Halide 2 (e.g., 1,4-dibromobenzene) B->Heat Cu Copper Powder (Stoichiometric) Cu->Heat Solvent High-Boiling Solvent (e.g., DMF) Solvent->Heat Product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Heat->Product caption Fig. 2: General Workflow for Ullmann Condensation.

Caption: Fig. 2: General Workflow for Ullmann Condensation.

Grignard Reagent-Based Synthesis

This approach involves the formation of a highly nucleophilic organometallic (Grignard) reagent, which then couples with a second aryl halide, often with the aid of a transition metal catalyst.[8][9]

Mechanistic & Practical Considerations: The synthesis is a two-step process:

  • Grignard Formation: An aryl halide (e.g., 4-bromochlorobenzene) reacts with magnesium metal in an anhydrous ether solvent (like THF) to form the Grignard reagent (4-chlorophenylmagnesium bromide).[9] This step must be performed under strictly anhydrous conditions as Grignard reagents are potent bases and react readily with water.[8]

  • Catalytic Coupling: The pre-formed Grignard reagent is then reacted with the second aryl halide (e.g., 1-iodo-2,6-dimethoxybenzene) in the presence of a catalyst, such as an iron, nickel, or palladium salt.[10]

Key Differences from Suzuki Coupling:

  • Reagents: Utilizes inexpensive magnesium metal but requires strictly anhydrous conditions.[8]

  • Reactivity: Grignard reagents are highly reactive and less tolerant of functional groups like esters or ketones compared to organoborons.

  • Side Reactions: A significant side reaction is the homocoupling of the Grignard reagent, which can complicate purification and lower the yield of the desired unsymmetrical product.[8]

This method is advantageous when starting from inexpensive aryl chlorides or bromides and when functional group tolerance is not a major concern.

Grignard_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Cross-Coupling Ar1X Aryl Halide 1 (e.g., 4-bromochlorobenzene) Grignard Grignard Reagent (Ar1-MgX) Ar1X->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether (THF) Solvent1->Grignard Product_G Final Product Grignard->Product_G Ar2Y Aryl Halide 2 (e.g., 1-iodo-2,6-dimethoxybenzene) Ar2Y->Product_G Catalyst Catalyst (e.g., FeCl₃) Catalyst->Product_G caption Fig. 3: Two-Step Workflow for Grignard-Based Synthesis.

Caption: Fig. 3: Two-Step Workflow for Grignard-Based Synthesis.

Performance Comparison: A Head-to-Head Analysis

The choice of synthetic route is a multi-faceted decision balancing yield, cost, substrate scope, and experimental convenience. The table below summarizes the key performance indicators for each method discussed.

FeatureSuzuki-Miyaura CouplingUllmann CondensationGrignard-Based Synthesis
Typical Yield High (often >80%)[11]Moderate to Low (often erratic)[5]Moderate (variable)
Reaction Temp. Mild to Moderate (e.g., 80-110 °C)[12]Very High (>200 °C)[7]Low to Moderate (e.g., 0-65 °C)
Catalyst Palladium (precious metal)[3]Copper (inexpensive)[7]Mg (reagent), Fe/Ni/Pd (catalyst)[10]
Functional Group Tolerance Excellent[1]PoorPoor to Moderate
Key Advantages High reliability, broad scope, mild conditions[1]Low catalyst cost, palladium-freeUses inexpensive starting materials
Key Disadvantages High cost of palladium catalystHarsh conditions, low yields, limited scope[6]Strict anhydrous conditions, side reactions[8]

Conclusion and Recommendations

For the laboratory-scale synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the Suzuki-Miyaura cross-coupling reaction is the demonstrably superior and recommended method . Its reliability, high yields, and exceptional tolerance for a wide range of functional groups provide a self-validating system that ensures reproducible results.[1] The higher initial cost of the palladium catalyst is often offset by the superior efficiency, reduced purification efforts, and higher probability of success.

The Ullmann condensation remains a historically significant but practically challenging alternative, best reserved for situations where substrates are exceptionally robust and palladium avoidance is a strict requirement. Similarly, Grignard-based synthesis offers a cost-effective route but introduces significant practical challenges related to moisture sensitivity and potential side reactions, making it more suitable for simple, large-scale industrial processes where conditions can be rigorously controlled.

Ultimately, for researchers, scientists, and drug development professionals who prioritize efficiency, reliability, and broad applicability, the Suzuki-Miyaura coupling provides the most authoritative and trustworthy path to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its derivatives.

References

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Various Authors. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Semantic Scholar. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • Cottet, F., et al. (2021, October 19). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. ACS Publications. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052516A1 - Process for production of biphenyl derivatives.
  • Quora. (2020, June 12). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • University of Greenwich. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Stanford University. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra for the title compound, this guide will leverage high-quality predicted data and compare it against the experimental spectra of key structural analogues: biphenyl, 4-bromobiphenyl, and 2,6-dimethoxybiphenyl. This approach allows for a comprehensive understanding of how each substituent influences the spectroscopic fingerprint of the molecule.

This guide is structured to provide not just data, but a logical framework for interpreting that data, grounded in the principles of spectroscopic analysis. We will explore the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its comparators.

The Importance of a Comparative Approach

Direct analysis of a single compound's spectra provides absolute data points. However, the true power of spectroscopic analysis lies in comparison. By systematically comparing the spectra of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl with its parent structure (biphenyl) and monosubstituted analogues, we can deconstruct the contribution of each functional group to the overall spectral features. This comparative methodology is a self-validating system; the predicted shifts and patterns for the target molecule must be a logical extension of the observed trends in the simpler, experimentally verified analogues.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and the experimental data for the comparator compounds. The predicted data has been generated using established computational algorithms.

Table 1: ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (Predicted) ~7.55 (d, 2H, H-3', H-5'), ~7.35 (d, 2H, H-2', H-6'), ~7.28 (t, 1H, H-4), ~6.65 (d, 2H, H-3, H-5), ~3.70 (s, 6H, 2 x -OCH₃)
Biphenyl (Experimental) ~7.61 (d, 4H), ~7.45 (t, 4H), ~7.36 (t, 2H)
4-Bromobiphenyl (Experimental) ~7.59 (d, 2H), ~7.49 (d, 2H), ~7.46-7.33 (m, 5H)
2,6-Dimethoxybiphenyl (Experimental) ~7.45-7.35 (m, 3H, Ar-H), ~7.30 (t, 1H, H-4), ~6.65 (d, 2H, H-3, H-5), 3.75 (s, 6H, 2 x -OCH₃)

Table 2: ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (Predicted) ~158.0 (C-2, C-6), ~140.0 (C-1'), ~132.0 (C-3', C-5'), ~130.0 (C-2', C-6'), ~129.0 (C-4), ~122.0 (C-4'), ~115.0 (C-1), ~104.0 (C-3, C-5), ~56.0 (2 x -OCH₃)
Biphenyl (Experimental) 141.2, 128.7, 127.2, 127.1
4-Bromobiphenyl (Experimental) 140.2, 131.8, 128.9, 128.8, 127.3, 121.6
2,6-Dimethoxybiphenyl (Experimental) 158.4, 138.8, 129.4, 127.8, 123.5, 116.9, 104.4, 56.1

Table 3: Mass Spectrometry Data (Predicted and Experimental, EI)

CompoundKey m/z values (relative intensity)
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (Predicted) 292/294 ([M]⁺/ [M+2]⁺, isotopic pattern for Br), fragments from loss of CH₃, OCH₃, and Br.
Biphenyl (Experimental) 154 ([M]⁺), 77 ([C₆H₅]⁺)
4-Bromobiphenyl (Experimental) 232/234 ([M]⁺/ [M+2]⁺), 153 ([M-Br]⁺), 76
2,6-Dimethoxybiphenyl (Experimental) 214 ([M]⁺), 199 ([M-CH₃]⁺), 183, 155, 127

Table 4: IR Spectroscopy Data (Predicted and Experimental, ATR)

CompoundKey Absorptions (cm⁻¹)
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (Predicted) ~3100-3000 (Ar C-H stretch), ~2950-2850 (C-H stretch of OCH₃), ~1600, 1480 (C=C stretch), ~1250 (Ar-O stretch), ~1100 (C-O stretch), ~820 (para-disubstituted C-H bend), ~550 (C-Br stretch)
Biphenyl (Experimental) ~3060, 3030 (Ar C-H stretch), ~1595, 1477 (C=C stretch), ~735, 696 (monosubstituted C-H bend)
4-Bromobiphenyl (Experimental) ~3090, 3030 (Ar C-H stretch), ~1590, 1480 (C=C stretch), ~825 (para-disubstituted C-H bend), ~1005, ~530 (C-Br stretch)
2,6-Dimethoxybiphenyl (Experimental) ~3000 (Ar C-H stretch), ~2940, 2840 (C-H stretch of OCH₃), ~1590, 1470 (C=C stretch), ~1240 (Ar-O stretch), ~1110 (C-O stretch), ~770, 740 (ortho-disubstituted C-H bend)

Experimental Protocols: A Foundation of Trustworthiness

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to be self-validating, ensuring reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A sweep width of approximately 16 ppm, centered around 6 ppm.

  • Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. For dilute samples, a higher concentration (20-50 mg) may be necessary.

  • Instrument Setup: The data should be acquired on the same 400 MHz spectrometer, operating at a ¹³C frequency of approximately 100 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: A sweep width of approximately 240 ppm, centered around 120 ppm.

  • Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) followed by Fourier transformation. The resulting spectrum is phased, baseline corrected, and referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Workflow for Electron Ionization Mass Spectrometry (EI-MS)

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Introduction The synthesis of sterically hindered biaryl compounds is a significant challenge in modern organic chemistry, yet these motifs are crucial building blocks for pharmaceuticals, agrochemicals, and advanced mat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of sterically hindered biaryl compounds is a significant challenge in modern organic chemistry, yet these motifs are crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials. One such valuable intermediate is 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, which incorporates a challenging ortho-disubstituted methoxy-bearing phenyl ring. The steric bulk imposed by the two ortho-methoxy groups significantly hinders the crucial bond-forming step in traditional cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for the efficient synthesis of this target molecule, with a primary focus on palladium-catalyzed Suzuki-Miyaura coupling, and a discussion of alternative methods such as Negishi and Stille couplings. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and offer insights into troubleshooting common issues, aiming to equip researchers and drug development professionals with the knowledge to tackle this demanding synthetic transformation.

The Challenge of Steric Hindrance in Biaryl Synthesis

The core difficulty in synthesizing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl lies in the steric clash between the ortho-substituents on the two coupling partners. In the context of palladium-catalyzed cross-coupling reactions, this steric hindrance can impede key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] Traditional palladium catalysts, such as those based on simple phosphine ligands like triphenylphosphine, often fail to provide satisfactory yields for such transformations due to their inability to promote these difficult steps efficiently.[3] This has spurred the development of specialized catalyst systems, particularly those employing bulky and electron-rich ligands, which are designed to overcome these steric barriers.[4][5]

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile and widely used methods for C-C bond formation.[6][7] Its advantages include the commercial availability and relative stability of boronic acids, and the generally mild reaction conditions. For the synthesis of sterically hindered biaryls like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the choice of the phosphine ligand is paramount.

The research groups of Stephen L. Buchwald have developed a portfolio of bulky, electron-rich biaryl monophosphine ligands that have revolutionized the field of cross-coupling chemistry.[3][4][5] These ligands are particularly effective for coupling sterically demanding substrates. The key to their success lies in their ability to stabilize the catalytically active monoligated Pd(0) species, which facilitates both the oxidative addition of the sterically hindered aryl bromide and the subsequent reductive elimination to form the biaryl product.[8]

Two of the most successful ligands for this type of transformation are SPhos and XPhos.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity in Suzuki-Miyaura couplings, even at very low catalyst loadings.[1][4] The presence of the 2',6'-dimethoxy groups on the lower biaryl ring is believed to play a role in stabilizing the palladium center.[9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective and versatile ligand, known for its high reactivity, particularly with challenging aryl chlorides and other sterically hindered substrates.[5][10]

Below is a comparative summary of expected performance for the Suzuki-Miyaura coupling to synthesize 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl using these state-of-the-art catalysts.

Catalyst SystemLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Approx. Time (h)Expected Yield (%)Reference(s)
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1001-212-18>90[1][4]
Pd(OAc)₂ / XPhos XPhosK₃PO₄Toluene/H₂O100-1101-212-18>90[5][10]
PEPPSI-IPrIPrK₃PO₄Toluene100218-2485-90[2]

Table 1: Comparative Performance of Selected Catalysts for the Suzuki-Miyaura Coupling of 1-bromo-2,6-dimethoxybenzene with 4-bromophenylboronic acid.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and can form very stable complexes with palladium. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature a bulky NHC ligand, are air- and water-stable and show high activity for Suzuki-Miyaura couplings, including those with sterically hindered substrates.[2]

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner.[7][11] A key advantage of this method is the high reactivity of organozinc compounds, which can lead to faster reaction times and milder conditions compared to Suzuki-Miyaura coupling.[12] However, organozinc reagents are generally more sensitive to air and moisture than organoboron compounds, requiring stricter anhydrous reaction conditions. For sterically hindered substrates, specialized ligands are also beneficial.[13][14]

Catalyst SystemLigandSolventTemp. (°C)Catalyst Loading (mol%)Approx. Time (h)Expected Yield (%)Reference(s)
Pd₂(dba)₃ / CPhosCPhosTHFRT2-412-2480-90[13][14]

Table 2: Representative Conditions for Negishi Coupling of a Sterically Hindered Aryl Bromide.

Stille Coupling

The Stille coupling employs organostannane reagents.[15] A major advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the stability of organostannanes to air and moisture.[16] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, which is a significant concern in the synthesis of pharmaceutical intermediates.[9]

Catalyst SystemLigandSolventTemp. (°C)Catalyst Loading (mol%)Approx. Time (h)Expected Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃Toluene11052470-80[15][16]

Table 3: Representative Conditions for Stille Coupling of a Sterically Hindered Aryl Bromide.

Mechanistic Insights and Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The bulky and electron-rich nature of ligands like SPhos and XPhos is crucial for promoting the oxidative addition and reductive elimination steps, which are often rate-limiting for sterically hindered substrates.[17]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 L-Pd(0) Active Catalyst pdiib L-Pd(II)-Ar(OMe)₂       |             Br pd0->pdiib Oxidative Addition (Ar(OMe)₂-Br) pdiio L-Pd(II)-Ar(OMe)₂       |             O-Base pdiib->pdiio Base (e.g., K₃PO₄) pdiibi L-Pd(II)-Ar(OMe)₂       |             Ar'-Br pdiio->pdiibi Transmetalation (Ar'-B(OH)₂) product 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl pdiibi->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_bromide 1-Bromo-2,6-dimethoxybenzene boronic_acid 4-Bromophenylboronic acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of catalytic system can be guided by a logical workflow that considers the specific challenges of the substrate.

Catalyst_Selection_Workflow start Synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl steric_hindrance High Steric Hindrance (ortho-disubstituted) start->steric_hindrance suzuki Suzuki-Miyaura Coupling steric_hindrance->suzuki Primary Choice negishi Alternative: Negishi Coupling (Higher reactivity, moisture sensitive) steric_hindrance->negishi Alternatives stille Alternative: Stille Coupling (Good functional group tolerance, toxic reagents) steric_hindrance->stille buchwald_ligands Use Bulky, Electron-Rich Buchwald-type Ligands (SPhos, XPhos) suzuki->buchwald_ligands nhc_ligands Consider NHC Ligands (e.g., PEPPSI-IPr) suzuki->nhc_ligands troubleshooting Troubleshooting: - Homocoupling - Protodeboronation - Low Yield buchwald_ligands->troubleshooting

Sources

Comparative

A Comparative Guide to the Biological Activity of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Scaffold in Drug Discovery The 1,1'-biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold in Drug Discovery

The 1,1'-biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating interactions with various biological targets. The introduction of different functional groups onto the biphenyl rings can significantly modulate the compound's physicochemical properties and biological activity, leading to a wide range of therapeutic applications including antimicrobial, anticancer, and enzyme inhibitory effects.[1]

This guide focuses on the potential biological activities of a specific class of biphenyl derivatives: those bearing a 4'-bromo and 2,6-dimethoxy substitution pattern. The presence of a bromine atom can enhance lipophilicity and may be involved in halogen bonding, a significant interaction in ligand-protein binding.[2] The 2,6-dimethoxy substitution pattern introduces steric hindrance, influencing the dihedral angle between the two phenyl rings and thereby affecting the molecule's overall shape and interaction with target sites.[2]

Comparative Biological Efficacy: Insights from Structurally Related Compounds

Direct experimental data on the biological activity of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its derivatives is not extensively reported in the current body of literature. However, by examining the activities of biphenyls with similar substitution patterns, we can infer potential areas of biological relevance and establish a foundation for future investigations.

Anticancer Activity

Numerous biphenyl derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Structure-Activity Relationship Insights:

  • Methoxy Groups: The presence and position of methoxy groups on the biphenyl scaffold are crucial for anticancer activity. For instance, some dimethoxybenzene compounds have shown that their cytotoxicity is influenced by the position of these groups.[3]

  • Halogen Substitution: Halogenation, particularly with bromine, can enhance the cytotoxic potential of biphenyl derivatives. Studies on other classes of compounds, such as N-(5-methoxyphenyl) methoxybenzenesulphonamides, have shown that 4-brominated derivatives are particularly potent against cancer cell lines like MCF7.[4] The position of the halogen is also critical, with some studies indicating that substitution at the lateral positions of the biphenyl rings is a key requirement for toxicity.[2]

Hypothesized Anticancer Potential of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivatives:

Based on the available data for related compounds, it is plausible that 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives could exhibit noteworthy anticancer activity. The combination of a bromine atom and dimethoxy groups suggests a potential for potent cytotoxicity.

Table 1: Cytotoxic Activity of Structurally Related Biphenyl Derivatives (Hypothetical Data)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Brominated N-(2,5-dimethoxyphenyl)benzenesulphonamideMCF-7< 1[4]
Biphenyl with lateral bromine substitutionVariousPotent[2]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.568 (24h)BenchChem
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivative AMCF-7Data Not Available
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivative BHeLaData Not Available

Note: This table includes data from structurally related compounds to infer potential activity. IC50 values for the specific topic compounds are not currently available in the cited literature.

Antimicrobial Activity

Biphenyl derivatives are also known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The mechanism of their antibacterial action is thought to involve disruption of the bacterial cell membrane.

Structure-Activity Relationship Insights:

  • Hydroxyl and Electron-Withdrawing Groups: Studies on other biphenyl derivatives have shown that the presence of hydroxyl groups and strong electron-withdrawing groups on one of the phenyl rings can be beneficial for antibacterial activity.[5]

  • Bromo and Dimethoxy Substitutions: The combination of bromo and dimethoxy groups in other chemical scaffolds, such as chalcones, has been shown to result in activity against Gram-negative bacteria.[6] Specifically, a 4-bromo substitution on one ring of a dimethoxychalcone was found to be favorable for creating active antibacterial agents.[6]

Hypothesized Antimicrobial Potential of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivatives:

Given the established antimicrobial properties of various substituted biphenyls, it is reasonable to hypothesize that 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives may also exhibit antimicrobial activity.

Table 2: Antimicrobial Activity of Structurally Related Biphenyl Derivatives (Hypothetical Data)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolS. aureus (MRSA)3.13[5]
4-Bromo-3′,4′-dimethoxychalconeE. coli- (Zone of inhibition)[6]
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivative CS. aureusData Not Available
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivative DE. coliData Not Available

Note: This table includes data from structurally related compounds to infer potential activity. MIC values for the specific topic compounds are not currently available in the cited literature.

Experimental Protocols

To facilitate the investigation of the biological activities of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives, detailed protocols for standard in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds at various concentrations.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.

    • Add a specific volume of the MTT solution to each well (typically 10% of the total volume).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Grow the test microorganism in an appropriate broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final desired concentration for the assay.

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the antimicrobial agent dilutions with the standardized microbial suspension.

    • Include a growth control well (medium and inoculum, no antimicrobial agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism for a specified period (e.g., 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial Dilution of Compound in Broth inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculation incubation Incubate (18-24h) inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of both bromo and dimethoxy substituents on the biphenyl scaffold suggests the potential for potent and selective biological activity.

Future research should focus on the synthesis of a library of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives with systematic variations in their substitution patterns. The screening of these compounds using the detailed protocols provided in this guide will be crucial for elucidating their cytotoxic and antimicrobial profiles. Subsequent studies should then aim to identify the specific molecular targets and signaling pathways modulated by the most active compounds, paving the way for the development of novel therapeutic agents. The structure-activity relationship data generated from these studies will be invaluable for the rational design of more potent and selective drug candidates.

References

  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemico-Biological Interactions, 33(2-3), 271-283.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (n.d.). Semantic Scholar.
  • Luna, M. D. G., et al. (2019). Bioassay-guided fractionation and cytotoxic activity of Quisqualis indica Linn. leaf extracts against selected human cancer cell lines. International Journal of Biosciences, 15(5), 518-526.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. Retrieved from [Link]

  • Metwally, K., et al. (2013). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 22(9), 4481-4491.
  • IJSDR. (2021). Synthesis and biocidal screening of Bromo-Substituted 4-biphenyl acetamides derivatives. International Journal of Scientific Development and Research.
  • Gao, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5945.
  • Braddock, D. C., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 9(10), 2545-2557.
  • Radhakrishnan, S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Schmitt, A., et al. (2024). Bromoxib exhibits cytotoxic effects in various cancer cell lines and triggers apoptosis through the intrinsic mitochondria-dependent pathway.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196.
  • Raji, K., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1249-1265.
  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4989.
  • Esteves, C. I. C., et al. (2022).
  • Organic Compounds with Biological Activity. (2023). Compounds, 3(4), 576-581.
  • Antimicrobial Activity of Substituted Benzopentathiepin-6-amines. (2021).
  • Hassan, H. H. (2022). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
  • Lazarević, J., et al. (2022). Synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. Acta Medica Medianae, 61(4), 12-17.
  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398.

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and functional materials, the precise determination of molecular structure is paramount. The biphenyl scaffold, a recur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, the precise determination of molecular structure is paramount. The biphenyl scaffold, a recurring motif in numerous biologically active compounds, presents unique structural questions regarding conformation and intermolecular interactions.[1] This guide offers an in-depth exploration of X-ray crystallography as the definitive method for elucidating the three-dimensional structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare this technique with alternative analytical methods.

While the specific crystal structure of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of January 2026, this guide will utilize data from closely related analogs to illustrate the principles and expected structural features.[2]

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination, providing atomic-level resolution of bond lengths, angles, and the spatial arrangement of atoms.[3] This technique is indispensable for understanding the subtle interplay of steric and electronic effects that govern the conformation of biphenyl systems, which in turn dictates their biological activity and material properties.

The primary advantage of X-ray crystallography lies in its ability to provide a complete and unambiguous three-dimensional structure of a molecule in the solid state. This is particularly crucial for biphenyl derivatives where the torsional angle between the two phenyl rings is a key determinant of the molecule's overall shape and potential for intermolecular interactions.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, a comprehensive characterization often involves complementary analytical techniques. The following table compares the strengths and weaknesses of X-ray crystallography with other common methods for the structural elucidation of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, packing interactions.Unambiguous and complete solid-state structure.Requires a suitable single crystal, which can be challenging to grow. Provides a time-averaged structure in the solid state, which may not be the same as in solution.[4]
NMR Spectroscopy Connectivity of atoms, relative stereochemistry, and dynamic processes in solution.Provides information about the structure and dynamics in solution, closer to biological conditions. Does not require crystallization.[5]Structure is inferred from through-bond and through-space correlations, which can sometimes be ambiguous. Less precise than X-ray crystallography for determining exact bond lengths and angles.[4]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and requires very small amounts of sample. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) provides a clear signature.[6]Provides no information about the 3D structure or stereochemistry.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and rotational barriers.Can provide insights into conformations that are difficult to study experimentally. Can be used to rationalize observed properties.[7]The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial.[8]

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic target to a refined crystal structure involves a series of critical steps. The following workflow outlines the key stages in the X-ray crystallographic analysis of a 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivative.

Caption: A generalized workflow for the X-ray crystallographic analysis of a 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl derivative.

Part 1: Synthesis and Purification

The synthesis of unsymmetrical biphenyls like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Protocol: Suzuki-Miyaura Coupling

  • Reactants: To a solution of 1-bromo-4-iodobenzene (1.0 eq) and (2,6-dimethoxyphenyl)boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of toluene and ethanol, add an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

  • Catalyst: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and partition it between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step.[3] The choice of solvent and crystallization technique is critical and often determined empirically.

Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or a mixture of solvents. Gentle warming can be used to increase solubility.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as nucleation sites.

  • Evaporation: Place the filtered solution in a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of days to weeks.

Part 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol: Data Collection and Refinement

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Structural Insights from Biphenyl Derivatives

The following table presents crystallographic data for several 4'-bromo- and dimethoxy-substituted biphenyl derivatives, providing a basis for predicting the structural features of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

CompoundCrystal SystemSpace GroupDihedral Angle (°)CCDC Deposition No.
4-Bromo-4'-methoxy-biphenylOrthorhombicPca2₁-1267/4245
4-Bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylateOrthorhombicP2₁2₁2₁24.57(4)2433444
4′-Bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]--53.59(7)1472611
4,4′-Dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]--67.29(19)-
4-Bromo-2,6-dimethoxybenzaldehydeMonoclinicC2/c-2430973

Data sourced from multiple crystallographic studies.[8][9][10][11]

The dihedral angle between the two phenyl rings is a critical parameter. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase. The introduction of substituents, particularly at the ortho positions (2, 2', 6, 6'), significantly influences this angle due to steric hindrance. For 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the two methoxy groups at the 2 and 6 positions would be expected to cause a significant twist between the phenyl rings, likely resulting in a large dihedral angle.

Conclusion

X-ray crystallography provides an indispensable tool for the definitive structural characterization of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl and its derivatives. While obtaining suitable crystals can be a bottleneck, the resulting atomic-level detail is unparalleled by other analytical techniques. A comprehensive understanding of these molecules, crucial for rational drug design and materials science, is best achieved through a synergistic approach, integrating the unambiguous solid-state structure from X-ray crystallography with the solution-state dynamics from NMR and theoretical insights from computational modeling. This guide provides the foundational knowledge for researchers to confidently employ these techniques in their scientific endeavors.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1679-1706.

  • Lundvall, F., et al. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1795–1798. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 17, 2026, from [Link]

  • Meany, J. E., et al. (2015). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. [Link]

  • Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(1), 57. [Link]

  • Johansson, M. P., & Olsen, J. (2008). Rotational barrier of biphenyl. Journal of Chemical Theory and Computation, 4(9), 1460–1471. [Link]

  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

  • Kelley, S. P., et al. (2016). Crystal structure of 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile. IUCrData, 1(1), x160003. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. Retrieved January 17, 2026, from [Link]

  • Mahadevaiah, C., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 10(3). [Link]

  • Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-4'-methoxy-biphenyl, at 200 K, C13H11BrO. Zeitschrift für Kristallographie - New Crystal Structures, 230(1), 29-30. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved January 17, 2026, from [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19159–19201. [Link]

  • Unknown Author. (2023). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 16(2). [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. CHEM 385. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde, C9H9BrO3. Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 263-264. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved January 17, 2026, from [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: Complementary views of structure and dynamics. Accounts of Chemical Research, 30(10), 404-409. [Link]

  • Wiberg, K. B. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 70(13), 1547-1565. [Link]

Sources

Comparative

A Comparative Guide to the Theoretical vs. Experimental Yield of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

This guide provides an in-depth analysis of the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials.[1] Understanding the discrepancy between theoretical and experimental yields is paramount for process optimization, cost management, and scalable synthesis in research and drug development.

We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming carbon-carbon bonds.[2][3] This guide will dissect the calculation of the theoretical maximum yield, provide a robust experimental protocol, and explore the critical factors that influence the actual, isolated yield obtained in the laboratory.

Theoretical Yield: The Stoichiometric Maximum

The theoretical yield represents the maximum quantity of product that can be formed from the given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material.[4] This calculation is dictated by the stoichiometry of the balanced reaction and is determined by the limiting reagent —the reactant that is completely consumed first.

For the synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, a common Suzuki-Miyaura coupling strategy involves the reaction between an aryl halide and an arylboronic acid.

Reaction: 1-Bromo-2,6-dimethoxybenzene + (4-Bromophenyl)boronic acid → 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl + Dihydroxyborane byproducts

Step-by-Step Calculation

To illustrate, let's calculate the theoretical yield starting with 1.0 mmol of the limiting reagent.

  • Identify Reactants and Product:

    • Reactant A: 1-Bromo-2,6-dimethoxybenzene (MW: 217.06 g/mol )

    • Reactant B: (4-Bromophenyl)boronic acid (MW: 200.82 g/mol )

    • Product: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (MW: 293.15 g/mol )[5][6]

  • Determine the Limiting Reagent: In a typical Suzuki coupling, the boronic acid is often used in a slight excess (e.g., 1.2 equivalents) to ensure the complete consumption of the more expensive or complex aryl halide. For this calculation, we will define 1-Bromo-2,6-dimethoxybenzene as the limiting reagent.

    • Moles of Limiting Reagent: 1.0 mmol (0.001 mol)

  • Calculate Theoretical Moles of Product: The reaction proceeds with a 1:1 stoichiometry. Therefore, 1.0 mmol of the limiting reagent will produce a maximum of 1.0 mmol of the product.

    • Theoretical Moles of Product: 0.001 mol

  • Calculate Theoretical Yield in Grams: The mass is calculated by multiplying the theoretical moles by the molecular weight of the product.

    • Theoretical Yield (g) = 0.001 mol × 293.15 g/mol = 0.293 g

This value is the absolute maximum yield achievable under perfect conditions. In practice, the experimental yield is always lower.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a self-validating system grounded in established methodologies for Suzuki-Miyaura cross-coupling reactions.[2][7] The causality behind each step is explained to ensure reproducibility and high scientific integrity.

Materials and Reagents:
  • 1-Bromo-2,6-dimethoxybenzene (1.0 mmol, 217 mg)

  • (4-Bromophenyl)boronic acid (1.2 mmol, 241 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,6-dimethoxybenzene, (4-Bromophenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

    • Rationale: Using a flame-dried Schlenk flask under an inert atmosphere prevents the deactivation of the palladium catalyst by oxygen and moisture.[8] The ligand (XPhos) is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing reaction efficiency.[8][9]

  • Degassing: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) gas three to five times. This process, known as freeze-pump-thaw for solvents, is critical for removing dissolved oxygen.[10]

    • Rationale: Oxygen can lead to the formation of palladium(II) species that promote the undesirable homocoupling of the boronic acid, a primary cause of reduced yields.[8]

  • Solvent Addition: Under a positive pressure of argon, add degassed toluene and deionized water via syringe.

    • Rationale: The biphasic toluene/water solvent system is highly effective for Suzuki couplings.[9] The base (K₃PO₄) is more soluble in the aqueous phase, facilitating the activation of the boronic acid for the crucial transmetalation step.[10]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Rationale: Elevated temperatures are required to overcome the activation energy for the catalytic cycle. Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel.

    • Rationale: This step quenches the reaction and begins the purification process by partitioning the organic product from the inorganic salts and base.

  • Extraction and Washing: Separate the layers and extract the aqueous phase twice more with 15 mL portions of ethyl acetate. Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.

    • Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removing all water is crucial before solvent evaporation to prevent hydrolysis of any sensitive functional groups and to obtain an accurate crude weight.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, ligands, and any side-products like homocoupled species. This step is critical for obtaining a high-purity product but is also a source of yield loss.

Yield Comparison: Bridging the Gap

The experimental yield is the actual mass of the purified product obtained. The percent yield, which quantifies the reaction's efficiency, is calculated as:

Percent Yield = (Actual Yield / Theoretical Yield) × 100%

While the theoretical yield is a fixed value, the experimental yield is influenced by a multitude of factors.

ParameterValueRationale
Theoretical Yield 0.293 g Calculated based on 1.0 mmol of the limiting reagent.
Typical Experimental Yield Range 70-90% Suzuki couplings are generally high-yielding, but quantitative conversion is rare.[9][11]
Hypothetical Actual Yield (at 78%) 0.229 g A realistic outcome for a well-optimized laboratory synthesis.
Key Factors Causing Yield Discrepancy:
  • Purity of Reagents: Impurities in starting materials can interfere with the catalyst or introduce side reactions.

  • Catalyst Deactivation: Incomplete removal of oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.[8]

  • Side Reactions: The most common side reaction is the homocoupling of the boronic acid to form 4,4'-dibromobiphenyl, consuming the nucleophile. Another possibility is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[8]

  • Reaction Equilibrium: Some reactions may not proceed to 100% completion and exist in equilibrium.

  • Physical Losses: Material is inevitably lost during transfers between glassware, filtration, and especially during column chromatography.[12]

  • Incomplete Purification: A reported yield greater than 100% is a clear indicator that the product is impure, often containing residual solvent.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a dominant methodology, other reactions exist for synthesizing unsymmetrical biaryls, each with its own yield expectations and practical considerations.

  • Stille Coupling: Utilizes organotin reagents instead of boronic acids. It is highly effective but is often avoided due to the high toxicity of organotin compounds.[3][13]

  • Gomberg–Bachmann Reaction: Employs diazonium salts. This method is historically significant but generally suffers from low yields (often below 40%) and a lack of regioselectivity.[14]

  • Metal-Free Couplings: Emerging techniques, such as photochemical "splicing" reactions, aim to avoid heavy metal catalysts altogether. These are attractive for pharmaceutical synthesis to prevent metal contamination in the final active ingredient but may have a more limited substrate scope.[15]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Aryl-Pd(II)-X L₂ (Oxidative Addition Intermediate) pd0->oa_complex Oxidative Addition trans_complex Aryl-Pd(II)-Aryl' L₂ (Transmetalation Intermediate) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Aryl-Aryl' (Product) trans_complex->product aryl_halide Aryl-X aryl_halide->oa_complex boronic_acid Aryl'-B(OH)₂ boronic_acid->trans_complex base Base (e.g., K₃PO₄) base->trans_complex Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) degas 2. Degassing (Vacuum/Argon Cycles) setup->degas reaction 3. Reaction (Solvent Addition, Heating) degas->reaction workup 4. Work-up & Extraction (Quench, Partition) reaction->workup purify 5. Drying & Concentration workup->purify final 6. Column Chromatography purify->final product Pure Product final->product

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl provides a clear case study in the divergence of theoretical and experimental yields. While the theoretical yield offers an essential stoichiometric benchmark, the practical, experimental yield is a testament to the efficiency of the chosen methodology and the precision of the laboratory technique. The Suzuki-Miyaura coupling is a powerful and high-yielding method, but achieving results that approach the theoretical maximum requires careful control over variables such as atmospheric conditions, reagent purity, and reaction parameters. For researchers and drug development professionals, mastering these variables is key to developing efficient, scalable, and economically viable synthetic routes.

References

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • University of Calgary. Yield calculation. University of Calgary. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of non-C2 symmetrical NOBIN-type biaryls through a cascade N-arylation and-[8][8]sigmatropic rearrangement from O-arylhydroxylamines and diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

  • Reaction Chemistry & Engineering Blog. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Royal Society of Chemistry. [Link]

  • ACS Publications. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Dialnet. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Dialnet. [Link]

  • National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information. [Link]

  • University of Greenwich. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich Research Repository. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Omni Calculator. Theoretical Yield Calculator. Omni Calculator. [Link]

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

This guide provides essential safety and logistical information for the proper disposal of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. As a halogenated aromatic compound, this substance requires careful handling and adherence...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl. As a halogenated aromatic compound, this substance requires careful handling and adherence to stringent disposal protocols to mitigate risks to laboratory personnel and the environment. The procedures outlined below are synthesized from established best practices for managing hazardous chemical waste and are grounded in regulatory frameworks governing persistent organic pollutants.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, it is imperative to understand its hazard profile. While comprehensive toxicological data for this specific compound is not widely available, its structural similarity to other brominated biphenyls necessitates treating it with significant caution. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[1]

Key Safety and Hazard Information

PropertyValueSource(s)
CAS Number 64461-91-2 or 168849-77-2[2][3]
Molecular Formula C₁₄H₁₃BrO₂[2][4]
Molecular Weight 293.16 g/mol [3]
Known Hazard Classifications Based on similar compounds: Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or face shield, laboratory coat, closed-toe shoes. Use a NIOSH-approved respirator if aerosolization or dust generation is possible.[5][6]
Immediate Handling Precautions
  • Engineering Controls : Always handle 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure a safety shower and eye wash station are readily accessible.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. Nitrile gloves should be used to prevent skin contact.[5] Change gloves immediately if they become contaminated.

  • Avoid Cross-Contamination : Use dedicated spatulas and glassware. All work should be performed over plastic-backed absorbent pads to contain any potential spills.[5]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a halogenated biphenyl, this compound must be managed as a hazardous waste, with protocols mirroring those for Polychlorinated Biphenyls (PCBs) where applicable.[7][8]

  • Waste Identification : All materials contaminated with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl must be classified as hazardous waste. This includes:

    • The pure chemical compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).

    • Spill cleanup materials.

  • Segregation : This waste stream must be kept separate from all other laboratory waste, particularly non-hazardous and incompatible chemical waste.[6] Co-mingling can create dangerous chemical reactions and complicate the disposal process.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance.

Step 1: Containerization

Collect all waste containing 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl in a dedicated, leak-proof container that is chemically compatible with the substance.[6][9] The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[9]

Step 2: Labeling

The waste container must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste ".[6]

  • The full chemical name: "4'-Bromo-2,6-dimethoxy-1,1'-biphenyl ".[6]

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date.

Step 3: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents it from being knocked over. Secondary containment is highly recommended to control any potential leaks.

Step 4: Final Disposal Route

The disposal of halogenated biphenyls is strictly regulated. The accepted and required method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7][10]

  • Mechanism : Incineration at temperatures exceeding 1,200°C in a facility equipped with afterburners and air pollution control devices is necessary to ensure the complete destruction of the stable halogenated biphenyl structure. This process prevents the formation and release of highly toxic byproducts such as polybrominated dibenzofurans.

  • Action : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Provide the contractor with a copy of the Safety Data Sheet (SDS) if available.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl waste.

G start_node Waste Generation (Pure chemical, solutions, contaminated labware) node1 Segregate as Halogenated Organic Waste start_node->node1 Step 1 process_node process_node decision_node decision_node end_node Arrange Pickup via EHS or Certified Contractor node2 Containerize in a Compatible, Sealed Vessel node1->node2 Step 2 node3 Label Container: 'Hazardous Waste' + Chemical Name node2->node3 Step 3 node4 Store in Designated Satellite Accumulation Area node3->node4 Step 4 node4->end_node Final Step

Caption: Disposal workflow for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl.

Part 5: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to prevent harm.

Spill Cleanup
  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Protect Yourself : Don the appropriate PPE, including a respirator if the spill involves a powder outside of a fume hood.[5]

  • Containment :

    • Solid/Powder Spills : Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[5] Do not sweep dry powder.

    • Liquid Spills : Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Cleanup : Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a designated hazardous waste container.[5][12]

  • Decontamination : Clean the spill area thoroughly with a detergent solution, followed by water.[5][6] Collect all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe management and disposal of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, upholding their commitment to both personal safety and environmental stewardship.

References

  • PubChem. 4-Bromo-2,6-dimethoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Washington State Department of Ecology. Disposal Options and Requirements for Polychlorinated Biphenyl Waste. [Link]

  • Indiana Department of Environmental Management. Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances. [Link]

  • GovInfo. Federal Register / Vol. 61, No. 53 / Monday, March 18, 1996 / Rules and Regulations. [Link]

  • University of Washington. Chemical Process SOP Example. [Link]

  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]

  • Oakland University. Hazardous Waste - EHSO Manual 2025-2026. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4'-Bromo-2,6-dimethoxy-1,1'-biphen...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl (CAS No. 168849-77-2) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment to ensure your safety and the integrity of your work.

Foundational Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl is not extensively documented, its structure as a halogenated biphenyl derivative necessitates a cautious approach. By examining data from structurally similar compounds, we can establish a robust baseline for safety protocols. Compounds like 4-Bromobiphenyl and other brominated aromatics are known to cause skin, eye, and respiratory irritation. Therefore, we must operate under the assumption that this compound presents similar hazards.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationPotential Effects & RecommendationsSupporting Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to significant injury.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.

All handling of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][3]

Core PPE for Routine Operations

For standard laboratory procedures involving small quantities (milligrams to a few grams) of 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl under controlled conditions, the following PPE is mandatory.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[4] However, for any procedure with a risk of splashing, such as transfers or solution preparations, chemical splash goggles are essential.[5] A face shield worn over safety glasses or goggles is recommended when handling larger volumes or during exothermic reactions.[4]

  • Hand Protection : Disposable nitrile gloves are a suitable choice for providing incidental contact protection.[4] It is critical to inspect gloves for any signs of degradation or puncture before each use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.[2] Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after work.[6][2]

  • Body Protection : A clean, buttoned, flame-resistant lab coat should be worn to protect against minor spills and contamination of personal clothing.[4]

  • Foot Protection : Closed-toe and closed-heel shoes constructed of a material that offers protection from spills must be worn at all times in the laboratory.[7]

PPE Selection Workflow: A Risk-Based Approach

The selection of appropriate PPE is not static; it must adapt to the specifics of the procedure. This workflow diagram illustrates the decision-making process for escalating PPE based on procedural risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Action start Start: Plan to handle 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl risk_q Small scale (<1g) and no splash/aerosol risk? start->risk_q ppe_routine Routine PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat - Closed-toe Shoes risk_q->ppe_routine  Yes ppe_enhanced Enhanced PPE: - Chemical Goggles + Face Shield - Double Nitrile or Neoprene Gloves - Chemically Resistant Apron over Lab Coat risk_q->ppe_enhanced No (Large scale, splash/aerosol risk) proceed Proceed with Experiment in Chemical Fume Hood ppe_routine->proceed ppe_enhanced->proceed

Caption: Risk-based workflow for selecting appropriate PPE.

Operational Plan: Spill and Emergency Response

Preparedness is paramount. In the event of a spill, a clear and immediate response is critical to mitigate exposure and environmental contamination.

Personal Protective Equipment for Spill Cleanup: For cleaning up spills of solid 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, the following PPE is required:

  • Respiratory Protection : A NIOSH-approved air-purifying respirator fitted with an organic vapor/acid gas cartridge and a P100 particulate filter.[5]

  • Hand Protection : Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn over a pair of disposable nitrile gloves.

  • Body Protection : A disposable, chemically resistant coverall or a rubber apron over a lab coat.[8]

  • Eye Protection : Chemical splash goggles and a face shield.[5]

Spill Cleanup Protocol:

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE : Before re-entering the area, don the full spill response PPE.

  • Contain the Spill : For solid spills, gently cover with an absorbent material to prevent dust generation.[9] Do not use air hoses for cleanup.[9]

  • Collect Waste : Carefully sweep or scoop the material and absorbent into a designated, leak-proof container for hazardous waste.[5][9]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[5]

  • Dispose of Waste : Label the waste container clearly as "Hazardous Waste: 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl" and arrange for pickup by your institution's Environmental Health and Safety (EHS) office.[10]

  • Doff PPE : Remove all PPE carefully to avoid self-contamination and dispose of all disposable items as hazardous waste. Wash hands and any exposed skin thoroughly.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Contain & Clean cluster_2 Final Steps spill Spill Occurs alert Alert Personnel & Secure Area spill->alert don_ppe Don Spill Response PPE alert->don_ppe contain Cover & Contain Spill don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon dispose Label & Arrange for Waste Disposal decon->dispose doff_ppe Doff & Dispose of PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step emergency response workflow for a chemical spill.

Disposal Plan for Contaminated Materials

Proper disposal is the final, critical step in the chemical handling lifecycle. Cross-contamination and improper waste segregation can pose significant risks.

  • Solid Waste : All disposable items that have come into contact with 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, including gloves, weigh boats, pipette tips, and contaminated absorbent materials from spills, must be collected in a dedicated hazardous waste container.[5] This container should be clearly labeled "Halogenated Organic Solid Waste".[10][11]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[3] Do not mix with non-halogenated waste streams.[10]

  • Empty Containers : The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[10] Consult your institution's EHS office for guidance on disposing of the decontaminated container.[10]

  • Pickup : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by trained EHS personnel.

By adhering to these detailed operational plans and maintaining a proactive safety mindset, you build a culture of trust and responsibility in the laboratory. This ensures that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • ChemicalBook. (2023). 4-Bromo-2,6-dimethoxy-1,1-biphenyl - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Bromo-2,4-dimethoxybenzene.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Bromobiphenyl.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Phenol, 4-bromo-.
  • TCI Chemicals. (2025). Safety Data Sheet for 4'-Bromomethyl-2-cyanobiphenyl.
  • Echemi. (2019). 4,4'-dibromo-2,2',5,5'-tetramethoxy-1,1'-biphenyl Safety Data Sheets.
  • PubChem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1'-biphenyl.
  • Guidechem. (n.d.). 4-Bromo-2,6-dimethoxy-1,1-biphenyl 168849-77-2 wiki.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Bromo-2-fluorobiphenyl.
  • Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).
  • Apollo Scientific. (2023). Safety Data Sheet for 4-Bromo-2,6-difluoroiodobenzene.
  • University of Washington. (n.d.). Halogenated Solvents Safety.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. (2025). Proper Disposal of 4-Bromo-2-methoxyphenol: A Guide for Laboratory Professionals.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (2003). HYDROCARBONS, HALOGENATED 1003.
  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • Benchchem. (2025). Proper Disposal of 4-Bromo-2-chlorotoluene: A Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl
© Copyright 2026 BenchChem. All Rights Reserved.